4-Formyl-2-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-formyl-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJENUWHKDHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21962-49-2 | |
| Record name | 4-formyl-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Formyl-2-methoxybenzonitrile chemical properties
An In-depth Technical Guide to 4-Formyl-2-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 21962-49-2), a pivotal intermediate in contemporary organic and medicinal chemistry. This document consolidates essential information on its chemical and physical properties, details validated experimental protocols for its synthesis, and explores its reactivity profile and applications, particularly in drug development. Characterized by a unique trifunctional aromatic scaffold, this compound serves as a versatile building block for complex molecular architectures. All quantitative data is presented in structured tables for clarity, key experimental workflows are illustrated with diagrams, and authoritative sources are cited to ensure scientific integrity.
Introduction and Molecular Overview
This compound, also known as 4-cyano-3-methoxybenzaldehyde, is an aromatic compound featuring a benzene ring substituted with a formyl (-CHO), a methoxy (-OCH₃), and a nitrile (-CN) group.[1][2] This specific arrangement of electron-withdrawing (formyl, nitrile) and electron-donating (methoxy) groups imparts a distinct electronic character and a versatile reactivity profile, making it a valuable precursor in multi-step syntheses.[2][3]
Its primary significance lies in its role as a key starting material for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][4][5] The molecule's inherent functionalities allow for selective transformations, providing a strategic entry point to complex pharmaceutical targets.[6][7]
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 21962-49-2 | [2][6][8][9] |
| Molecular Formula | C₉H₇NO₂ | [3][9] |
| Molecular Weight | 161.16 g/mol | [2][3][9] |
| Appearance | White to light yellow or off-white to brown solid/powder | [1] |
| Melting Point | 109-111 °C | [1] |
| Solubility | Soluble in common organic solvents | [2] |
| Storage | Sealed in a dry place at room temperature or 2-8 °C | [8][10] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While full spectra require experimental acquisition, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted. ¹H NMR should show distinct signals for the aldehydic proton (~10 ppm), aromatic protons (in the 7-8 ppm region), and a singlet for the methoxy protons (~4 ppm). ¹³C NMR would display characteristic peaks for the nitrile carbon, the carbonyl carbon of the aldehyde, aromatic carbons, and the methoxy carbon.[11][12]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to its functional groups: a sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, a strong carbonyl (C=O) stretch for the aldehyde near 1700 cm⁻¹, and C-O stretching for the methoxy group.[13]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. Predicted collision cross-section (CCS) values for various adducts provide valuable data for identification via ion mobility mass spectrometry.[3][14]
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 162.05496 | 132.3 |
| [M+Na]⁺ | 184.03690 | 145.1 |
| [M-H]⁻ | 160.04040 | 127.0 |
| [M]⁺ | 161.04713 | 131.8 |
| Source: Vulcanchem[3] |
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by the interplay of its three functional groups. Understanding this reactivity is key to its strategic use in synthesis.
-
Formyl Group (-CHO) : As a classic aldehyde, this group is the primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefinations, reductive aminations, and condensations (e.g., Knoevenagel).[3][15] It can be easily reduced to a primary alcohol using agents like sodium borohydride or oxidized to a carboxylic acid.
-
Nitrile Group (-CN) : This group is a stable but versatile precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.[4]
-
Methoxy Group (-OCH₃) : This electron-donating group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. However, the existing substitution pattern makes further ring reactions complex. The methoxy group can also be cleaved (demethylated) under harsh conditions (e.g., with BBr₃).[3]
The combination of these groups allows for sequential, regioselective modifications, which is a highly desirable trait for a synthetic intermediate.
Caption: Key reactive centers and potential transformations of this compound.
Validated Synthesis Methodologies
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Method 1: Oxidation of a Hydroxymethyl Precursor
This approach relies on the selective oxidation of the corresponding benzyl alcohol. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation due to its mildness and chemoselectivity, leaving the nitrile and methoxy groups intact.
Experimental Protocol:
-
Charge a suitable reaction vessel with 4-(hydroxymethyl)-3-methoxybenzonitrile (1.0 eq).[1]
-
Add dichloromethane (DCM) as the solvent, followed by activated manganese dioxide (MnO₂) (approx. 3.0 eq).[1]
-
Heat the suspension to reflux (approx. 39-40°C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Causality: MnO₂ is chosen because it selectively oxidizes allylic and benzylic alcohols without affecting other sensitive functional groups. The reaction is heterogeneous, which simplifies workup as the oxidant and its reduced form can be removed by simple filtration.
Caption: Workflow for the synthesis via oxidation of a hydroxymethyl precursor.
Method 2: Oxidative Cleavage of an Alkene
This method provides an alternative route via the cleavage of a carbon-carbon double bond. It is particularly useful when the corresponding alkene precursor is readily accessible.
Experimental Protocol:
-
In a reaction flask, dissolve tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (1.0 eq), osmium tetroxide (catalytic, ~0.004 eq), and a phase-transfer catalyst like benzyltriethylammonium chloride (~0.03 eq) in a 2:1 mixture of water and tetrahydrofuran (THF).[16]
-
Stir the solution vigorously and add sodium metaperiodate (NaIO₄) (2.0 eq) in portions, ensuring the internal temperature remains below 30°C.[16]
-
Rationale: Osmium tetroxide catalyzes the dihydroxylation of the alkene, and sodium metaperiodate then cleaves the resulting diol to form the aldehyde. NaIO₄ also serves to re-oxidize the osmium species, allowing it to be used in catalytic amounts.
-
After the addition is complete, continue stirring at room temperature for an additional hour.[16]
-
Dilute the reaction mixture with water to precipitate the product and filter the solid.
-
Dissolve the collected solid in ethyl acetate, wash with a saturated sodium chloride solution, dry the organic phase over magnesium sulfate, and concentrate.[16]
-
The resulting residue can be purified by stirring with petroleum ether to obtain the final product as a white solid.[16]
Applications in Drug Development and Chemical Research
The utility of this compound is most prominent in the pharmaceutical sector.
-
Pharmaceutical Intermediate : It is a registered intermediate for Finerenone.[4][16] Its structure contains the core elements required for the construction of Finerenone's complex dihydropyridine core.
-
Synthesis of Bioactive Molecules : It has been used in the preparation of trifluoromethyl-substituted imidazole diketone derivatives, which have been investigated for their potential in cancer treatment.[6][7]
-
Versatile Chemical Building Block : Beyond specific targets, its trifunctional nature makes it a valuable scaffold for creating libraries of novel compounds in discovery chemistry.[2] The aldehyde can be used as a handle for coupling reactions, while the nitrile can be transformed into other functional groups to explore structure-activity relationships.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification :
-
Precautionary Measures :
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[17]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[17]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[17]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[17][18]
-
-
Storage :
-
Disposal :
Conclusion
This compound is a high-value chemical intermediate whose importance is firmly established in the fields of pharmaceutical synthesis and organic chemistry. Its unique combination of reactive functional groups provides a strategic platform for the construction of complex molecules, most notably the drug Finerenone. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.
References
- 1. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 2. CAS 21962-49-2: this compound [cymitquimica.com]
- 3. This compound (21962-49-2) for sale [vulcanchem.com]
- 4. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 5. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 6. This compound | 21962-49-2 [chemicalbook.com]
- 7. This compound CAS#: 21962-49-2 [m.chemicalbook.com]
- 8. 21962-49-2|this compound|BLD Pharm [bldpharm.com]
- 9. This compound - Protheragen [protheragen.ai]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound(21962-49-2) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 15. orgsyn.org [orgsyn.org]
- 16. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 4-Formyl-2-methoxybenzonitrile (CAS: 21962-49-2): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Formyl-2-methoxybenzonitrile is a trifunctional aromatic compound featuring formyl, methoxy, and nitrile groups, making it a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic and steric properties, derived from the interplay of an electron-donating methoxy group and two electron-withdrawing substituents, govern its reactivity and utility. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, validated synthetic methodologies, key chemical transformations, and significant applications, particularly its emerging role as an intermediate in the synthesis of novel therapeutics. The content herein is curated to provide researchers and drug development professionals with the technical insights required to effectively utilize this compound in their work.
Physicochemical and Spectroscopic Profile
The distinct molecular architecture of this compound dictates its physical properties and analytical profile. A consolidated summary of its key characteristics is essential for laboratory use.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 21962-49-2 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | N/A |
| InChIKey | RIKJENUWHKDHIW-UHFFFAOYSA-N | [3] |
| SMILES | COC1=C(C=CC(=C1)C=O)C#N | [3][4] |
| Storage | Sealed in a dry, room temperature environment. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended. |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. The expected spectral features are dictated by its functional groups.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (δ ~9.8-10.0 ppm), the methoxy protons (a singlet around δ ~3.9-4.1 ppm), and three aromatic protons with characteristic splitting patterns determined by their ortho, meta, and para relationships.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature key resonances for the carbonyl carbon of the aldehyde (δ ~190 ppm), the nitrile carbon (δ ~117-119 ppm), the methoxy carbon (δ ~56 ppm), and the six aromatic carbons, with chemical shifts influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the principal functional groups.[4] Expected characteristic absorption bands include a strong C≡N stretch (around 2220-2230 cm⁻¹), a strong C=O stretch from the aldehyde (around 1690-1710 cm⁻¹), and C-O stretching from the methoxy group (around 1250 cm⁻¹).[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts have been calculated, aiding in identification via ion mobility-mass spectrometry.[3][4]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 162.05496 |
| [M+Na]⁺ | 184.03690 |
| [M-H]⁻ | 160.04040 |
Synthesis and Purification
The synthesis of this compound can be achieved through several strategic routes. A common and effective approach involves the selective oxidation of a precursor molecule, such as 4-(hydroxymethyl)-2-methoxybenzonitrile.
Synthetic Workflow Overview
The transformation of a benzylic alcohol to an aldehyde is a foundational reaction in organic synthesis. This workflow ensures high selectivity and yield, preventing over-oxidation to the carboxylic acid.
Exemplary Synthesis Protocol: Oxidation of Benzyl Alcohol
This protocol describes a laboratory-scale synthesis using manganese dioxide, a mild and selective oxidizing agent.
Materials:
-
4-(Hydroxymethyl)-2-methoxybenzonitrile (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5.0-10.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(hydroxymethyl)-2-methoxybenzonitrile and anhydrous dichloromethane.
-
Addition of Oxidant: While stirring vigorously, add activated manganese dioxide portion-wise to the solution. The reaction is exothermic and the suspension will turn black.
-
Causality: MnO₂ is a heterogeneous oxidant, and a large excess is used to drive the reaction to completion. Its insolubility simplifies the workup process, as it can be removed by simple filtration.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction typically takes 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step removes any unreacted starting material and non-polar impurities.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Confirm the identity and purity of the final product using NMR, IR, and MS analysis.
Chemical Reactivity and Synthetic Utility
The synthetic potential of this compound is derived from the distinct reactivity of its three functional groups. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing aldehyde and nitrile groups provide handles for a wide range of transformations.
-
Aldehyde Group: This group is a primary site for nucleophilic addition. It readily undergoes reduction to the corresponding benzyl alcohol, participates in Wittig-type olefination to form styrenic derivatives[5], and is an excellent substrate for reductive amination to introduce diverse amine functionalities.
-
Nitrile Group: The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation. The Stephen reaction can also be used to convert the nitrile back to an aldehyde.[6]
-
Aromatic Ring: The substitution pattern influences further reactions on the ring. The positions ortho and para to the activating methoxy group are electronically enriched, though steric hindrance from the adjacent groups must be considered in planning further electrophilic aromatic substitution reactions.
Applications in Research and Development
This compound serves primarily as a key intermediate in the synthesis of more complex molecules for various industries.[4] Its most prominent and documented use is in the field of medicinal chemistry.
Intermediate in Pharmaceutical Synthesis
The compound's trifunctional nature allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecular architectures found in drug candidates. It provides a robust starting point for introducing pharmacophoric elements necessary for biological activity. While its isomer, 4-formyl-3-methoxybenzonitrile, is a known intermediate for the drug Finerenone[7][8], this compound is carving its own niche in the development of novel therapeutics.
Case Study: Synthesis of Anticancer Agents
A notable application of this compound is in the preparation of trifluoromethyl-substituted imidazole diketone derivatives, which are being investigated for their potential as cancer treatments.[1] In these syntheses, the aldehyde functionality serves as the crucial electrophilic partner in condensation reactions to construct the core heterocyclic structure of the target therapeutic agents. This specific application underscores the compound's value to drug discovery programs targeting oncology.
Safety, Handling, and Disposal
Adherence to proper safety protocols is mandatory when handling this compound. The compound is classified as hazardous, and appropriate precautions must be taken to minimize exposure.
Hazard Identification
| Hazard Class | GHS Classification | H-Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| STOT - Single Exposure | Category 3 (Respiratory) | H335: May cause respiratory irritation |
STOT: Specific Target Organ Toxicity
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: Wear a lab coat or a protective suit to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For enhanced stability, store under an inert atmosphere.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound (CAS: 21962-49-2) is a strategically important chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. The presence of three distinct and synthetically versatile functional groups on a single aromatic scaffold provides a platform for the efficient construction of complex molecular targets. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the laboratory and advancing scientific development.
References
- 1. This compound CAS#: 21962-49-2 [m.chemicalbook.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound (21962-49-2) for sale [vulcanchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. kvmwai.edu.in [kvmwai.edu.in]
- 7. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 8. tantuchemicals.com [tantuchemicals.com]
4-Formyl-2-methoxybenzonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-Formyl-2-methoxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the molecular architecture of this compound (CAS No: 21962-49-2), a pivotal intermediate in synthetic organic chemistry. By delving into its structural elucidation through advanced spectroscopic techniques, this document serves as a critical resource for professionals leveraging this compound in complex synthetic pathways and drug discovery programs.
Foundational Molecular Architecture
This compound is an aromatic compound built upon a benzene ring scaffold. Its molecular formula is C₉H₇NO₂.[1][2] The defining characteristic of this molecule is its trisubstituted nature, featuring three distinct functional groups whose positions and electronic properties dictate its overall reactivity and utility. The structure consists of a nitrile (C≡N) group, a methoxy (OCH₃) group at the ortho-position (C2), and a formyl (CHO) group at the para-position (C4) relative to the nitrile.[3]
The interplay between these functional groups is crucial. The formyl and nitrile groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Conversely, the methoxy group is an electron-donating group through resonance, which influences the electronic distribution and reactivity of the molecule.[3] This specific arrangement of electron-donating and electron-withdrawing groups creates a unique electronic profile that is instrumental in its synthetic applications.[3]
Caption: 2D molecular structure of this compound.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| CAS Number | 21962-49-2 | [1][2] |
| Monoisotopic Mass | 161.04768 Da | [4] |
| SMILES | COC1=C(C=CC(=C1)C=O)C#N | [3][4] |
| InChI | InChI=1S/C9H₇NO₂/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 | [3][4] |
| InChIKey | RIKJENUWHKDHIW-UHFFFAOYSA-N | [3][4] |
Spectroscopic Elucidation of the Molecular Structure
The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when synthesized, leaves no ambiguity as to the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the expected signals are:
-
A sharp singlet for the aldehyde proton (H-C=O), characteristically found far downfield around δ 9.8-10.0 ppm due to the strong deshielding effect of the carbonyl group.[3]
-
A singlet corresponding to the three methoxy protons (-OCH₃), typically appearing around δ 3.8-4.0 ppm.[3]
-
A complex set of signals for the three aromatic protons . Their specific splitting patterns (e.g., doublets, doublet of doublets) and chemical shifts are dictated by their positions relative to the three different substituents.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key expected resonances include:
-
The aldehyde carbonyl carbon (C=O) at a highly deshielded position, typically δ > 190 ppm.
-
The nitrile carbon (C≡N) in the range of δ 115-120 ppm.
-
Aromatic carbons resonating between δ 110-165 ppm, with their exact shifts influenced by the attached functional groups.
-
The methoxy carbon (-OCH₃) appearing upfield around δ 55-60 ppm.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
C≡N Stretch : A strong, sharp absorption band characteristic of the nitrile group is expected around 2200-2240 cm⁻¹.[3]
-
C=O Stretch : A very strong absorption from the aldehyde carbonyl group is anticipated in the region of 1680-1700 cm⁻¹.[3]
-
C-O Stretch : The methoxy group's C-O bond will produce a characteristic stretch, typically around 1250-1270 cm⁻¹.[3]
-
Aromatic C-H and C=C Stretches : Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a final confirmation of the molecular formula and structure. The monoisotopic mass is 161.04768 Da.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of C₉H₇NO₂. Furthermore, ion mobility mass spectrometry can provide predicted collision cross-section (CCS) values, which are valuable for analytical identification.[3][4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 162.05496 | 131.0 - 132.3 |
| [M+Na]⁺ | 184.03690 | 142.4 - 145.1 |
| [M+K]⁺ | 200.01084 | 135.8 - 139.9 |
| [M-H]⁻ | 160.04040 | 127.0 - 134.9 |
(Data compiled from multiple predictive sources)[3][4]
Synthesis and Strategic Importance
While this guide focuses on structure, understanding the synthesis provides context for the molecule's availability and application. A common conceptual pathway involves the modification of a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde), though multi-step industrial syntheses are more complex.[6] For instance, a related isomer, 4-formyl-3-methoxybenzonitrile, is synthesized via the oxidative cleavage of a precursor acrylate.[7][8] Such routes highlight the precise chemical transformations required to achieve the specific substitution pattern of the target molecule.
Caption: A high-level conceptual workflow for synthesizing substituted benzonitriles.
Applications in Drug Discovery and Medicinal Chemistry
The precise arrangement of functional groups makes this compound a valuable building block in medicinal chemistry. Its utility is exemplified by its use in the preparation of Trifluoromethyl-substituted Imidazole Diketone derivatives, which have been investigated for cancer treatment.[1][9]
The aldehyde group serves as a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further diversification possibilities. This structural motif is therefore a key component in generating libraries of complex molecules for screening and lead optimization in drug discovery campaigns. The pharmacophore concept, which focuses on the spatial arrangement of essential features for biological activity, is well-served by rigid scaffolds like the one provided by this molecule.[10]
Conclusion
The molecular structure of this compound is unequivocally defined by its unique trisubstituted aromatic ring, featuring ortho-methoxy, para-formyl, and ipso-nitrile functionalities. This architecture, confirmed through a rigorous combination of NMR, IR, and MS spectroscopic techniques, imparts a distinct electronic and reactivity profile. As a versatile chemical intermediate, it plays a significant role in the synthesis of specialized compounds, particularly in the development of novel therapeutic agents. A thorough understanding of its structure is the foundation upon which its successful application in advanced chemical research and drug development is built.
References
- 1. This compound CAS#: 21962-49-2 [m.chemicalbook.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. This compound (21962-49-2) for sale [vulcanchem.com]
- 4. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 5. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 8. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 9. This compound | 21962-49-2 [chemicalbook.com]
- 10. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Formyl-2-methoxybenzonitrile
Introduction: The Significance of 4-Formyl-2-methoxybenzonitrile
This compound, also known as 4-cyano-2-methoxybenzaldehyde, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3][4] Its bifunctional nature, featuring both a reactive aldehyde and a nitrile group on a substituted benzene ring, makes it a versatile building block for the construction of complex molecular architectures. Notably, it is a crucial precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[3][4] The strategic importance of this compound necessitates robust and scalable synthetic routes. This guide provides an in-depth analysis of the prevalent synthesis pathways, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound is not achievable through a straightforward direct formylation of 2-methoxybenzonitrile. This is due to the powerful ortho-, para-directing effect of the activating methoxy group, which would direct electrophilic attack to positions 3 and 5, and the meta-directing effect of the deactivating nitrile group, which also directs to position 5.[5][6] Consequently, multi-step strategies are employed, typically involving the modification of a substituent at the 4-position of the 2-methoxybenzonitrile scaffold. The most common and industrially relevant pathways commence from precursors such as 4-methyl, 4-(hydroxymethyl), or acrylate-substituted 2-methoxybenzonitrile derivatives.
Pathway 1: Multi-step Synthesis from 4-Methyl-3-methoxybenzonitrile via Bromination and Hydrolysis
This widely adopted two-step pathway involves the radical bromination of the methyl group of 4-methyl-3-methoxybenzonitrile, followed by hydrolysis of the resulting dibromomethyl intermediate to the desired aldehyde. This route is favored for its scalability and the availability of the starting material.
Causality Behind Experimental Choices
The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for selective benzylic bromination over aromatic bromination. The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO), under thermal or photochemical conditions. The use of a non-polar solvent like carbon tetrachloride or chlorobenzene is standard for radical reactions. The subsequent hydrolysis of the dibromomethyl group is often achieved using silver nitrate in aqueous ethanol, which facilitates the displacement of the bromine atoms and subsequent formation of the aldehyde.[6]
Experimental Protocol
Step 1: Synthesis of 3-Methoxy-4-(dibromomethyl)benzonitrile
-
To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-methyl-3-methoxybenzonitrile (1.0 eq), N-bromosuccinimide (NBS) (2.3 eq), and benzoyl peroxide (BPO) (0.03 eq) in a suitable solvent such as carbon tetrachloride.
-
Heat the reaction mixture to reflux (approximately 78°C for carbon tetrachloride) and maintain for several hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-4-(dibromomethyl)benzonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 3-methoxy-4-(dibromomethyl)benzonitrile (1.0 eq) in ethanol in a reaction flask equipped with a reflux condenser.
-
In a separate vessel, prepare a solution of silver nitrate (2.5 eq) in water.
-
Add the silver nitrate solution dropwise to the refluxing ethanolic solution of the dibromide.
-
Maintain the mixture at reflux for approximately 30 minutes. A precipitate of silver bromide will form.[6]
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound as a solid. The product can be further purified by recrystallization.
Pathway 2: Oxidation of 4-(Hydroxymethyl)-3-methoxybenzonitrile
This pathway offers a more direct oxidation step to the aldehyde, provided the precursor, 4-(hydroxymethyl)-3-methoxybenzonitrile, is readily available. The oxidation is typically carried out using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Causality Behind Experimental Choices
Manganese dioxide (MnO₂) is a preferred reagent for the oxidation of benzylic alcohols to aldehydes due to its high selectivity and mild reaction conditions.[6] The reaction is heterogeneous and is typically performed in a chlorinated solvent like dichloromethane, which facilitates product isolation. The reaction is driven to completion by using a stoichiometric excess of MnO₂.
Experimental Protocol
-
In a four-neck reaction flask, create a slurry of 4-(hydroxymethyl)-3-methoxybenzonitrile (1.0 eq) and activated manganese dioxide (3.0 eq) in dichloromethane.[6]
-
Heat the mixture to reflux (approximately 39°C) and maintain for 8-10 hours.[6] Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese salts.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford this compound.
Pathway 3: Oxidative Cleavage of a Phenylacrylate Derivative
This synthetic route involves the oxidative cleavage of the double bond of a tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate precursor. This method can provide high yields but is dependent on the synthesis of the acrylate starting material.
Causality Behind Experimental Choices
The combination of a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like sodium metaperiodate (NaIO₄) is a classic method for the oxidative cleavage of alkenes to form aldehydes or ketones.[6] Osmium tetroxide forms a cyclic osmate ester with the double bond, which is then cleaved by the sodium metaperiodate, regenerating the osmium tetroxide for the next catalytic cycle. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can enhance the reaction rate in the biphasic water/THF solvent system.[6]
Experimental Protocol
-
To a vigorously stirred solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (1.0 eq), osmium tetroxide (0.004 eq), and benzyltriethylammonium chloride (0.03 eq) in a 2:1 mixture of water and tetrahydrofuran (THF), add sodium metaperiodate (2.0 eq) in portions.[6]
-
Maintain the reaction temperature below 30°C during the addition.
-
Stir the solution at room temperature for an additional hour after the addition is complete.[6]
-
Add a large volume of water to the reaction mixture and filter.
-
Dissolve the remaining solid in ethyl acetate and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The residue can be stirred with petroleum ether to induce crystallization, yielding this compound as a white solid.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Bromination/Hydrolysis | 4-Methyl-3-methoxybenzonitrile | NBS, BPO, AgNO₃ | Scalable, readily available starting material | Two-step process, use of silver nitrate can be costly | High (can be >90% over two steps) |
| Oxidation of Alcohol | 4-(Hydroxymethyl)-3-methoxybenzonitrile | MnO₂ | Direct oxidation, mild conditions | Availability of starting material may be a concern | Good to high |
| Oxidative Cleavage | tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | OsO₄ (cat.), NaIO₄ | High yield | Requires synthesis of the acrylate precursor, use of toxic OsO₄ | ~71% |
Visualizing the Synthesis Pathways
Caption: Major synthetic routes to this compound.
Conclusion
The synthesis of this compound is a well-established process with several viable routes, each with its own set of advantages and disadvantages. The choice of a particular pathway will depend on factors such as the availability of starting materials, scalability requirements, and economic considerations. The multi-step synthesis from 4-methyl-3-methoxybenzonitrile via bromination and hydrolysis remains a robust and widely used method in industrial settings. Understanding the underlying chemical principles and the rationale for the selection of reagents and conditions, as detailed in this guide, is paramount for the successful and efficient production of this important chemical intermediate.
References
- 1. US4746747A - Anisole derivatives - Google Patents [patents.google.com]
- 2. Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol - ePrints@CFTRI [ir.cftri.res.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Formyl-2-methoxybenzonitrile
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 4-Formyl-2-methoxybenzonitrile (CAS: 21962-49-2). As a key intermediate in the synthesis of complex organic molecules and pharmaceuticals, unambiguous structural verification is paramount.[1] This document is designed for researchers, chemists, and quality control professionals, offering not only reference data but also the underlying scientific rationale for the chosen analytical methodologies and interpretation of the resulting spectra. The protocols herein are presented as self-validating systems to ensure data integrity and reproducibility.
Molecular & Analytical Overview
This compound is a trisubstituted aromatic compound featuring three distinct functional groups: a nitrile (C≡N), an aldehyde (CHO), and a methoxy (OCH₃).[2] This unique combination of electron-withdrawing (formyl, nitrile) and electron-donating (methoxy) groups results in a distinct spectroscopic fingerprint. A multi-technique approach is essential for unequivocal identification, leveraging each method's strengths to probe different aspects of the molecular structure.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 21962-49-2 | [3] |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [3][4] |
| Monoisotopic Mass | 161.04768 Da | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required to confirm the precise arrangement of substituents on the aromatic ring.
Causality Behind Experimental Choices
The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules of this polarity, as it dissolves the analyte effectively and its residual solvent peak does not interfere with key proton signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its single, sharp resonance is distinct from the signals of the analyte. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns of the aromatic protons.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a direct count of chemically distinct protons and their neighboring environments.
-
Aldehyde Proton (-CHO): The most downfield signal, expected as a sharp singlet around δ 9.8-10.0 ppm .[2] Its significant deshielding is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.
-
Methoxy Protons (-OCH₃): A characteristic singlet integrating to three protons, anticipated around δ 3.8-4.0 ppm .[2]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring form a complex ABC spin system. Their specific chemical shifts and coupling constants are diagnostic of the 1,2,4-substitution pattern. Based on the electronic effects of the substituents, the expected shifts are:
-
H-3: A doublet or doublet of doublets, influenced by the adjacent methoxy group.
-
H-5: A doublet of doublets, coupled to both H-3 and H-6.
-
H-6: A doublet, coupled to H-5.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Nine distinct signals are expected.
-
Aldehyde Carbonyl (C=O): The most downfield carbon, typically resonating at δ 190-195 ppm .[6]
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm ). The carbon attached to the methoxy group (C-2) will be significantly downfield, while the quaternary carbons (C-1, C-2, C-4) can be identified by their lower intensity or through advanced techniques like DEPT.
-
Nitrile Carbon (C≡N): This carbon is also significantly deshielded and is expected in the δ 115-120 ppm range.
-
Methoxy Carbon (-OCH₃): The only aliphatic carbon, appearing upfield around δ 55-60 ppm .[6]
Table 2: Summary of Predicted NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -CHO | 9.95 | Singlet (s) | 191.5 |
| Ar-H (3) | ~7.4 | Doublet (d) | ~115 |
| Ar-H (5) | ~7.8 | Doublet of Doublets (dd) | ~130 |
| Ar-H (6) | ~7.9 | Doublet (d) | ~135 |
| -OCH₃ | 3.95 | Singlet (s) | 56.0 |
| Ar-C (CN) | - | - | ~110 |
| Ar-C (OCH₃) | - | - | ~162 |
| Ar-C (CHO) | - | - | ~132 |
| C≡N | - | - | 117.0 |
Standard Operating Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and spinning at the recommended rate (typically 20 Hz).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, observing the lock signal shape and level. A stable, maximized lock level is critical for high-resolution data.
-
¹H Spectrum Acquisition:
-
Tune and match the proton probe.
-
Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.
-
Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to obtain adequate signal for all carbons, including quaternary ones.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum accordingly. Integrate the ¹H signals and pick all peaks.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a fast and powerful technique for confirming the presence of key functional groups, serving as an excellent first-pass analytical check.
Principle and Diagnostic Value
The technique relies on the absorption of infrared radiation by specific molecular vibrations. For this compound, the IR spectrum provides definitive evidence for the three core functional groups, each with a characteristic and strong absorption band in a predictable region.
Spectral Interpretation
The spectrum is dominated by three highly diagnostic peaks:
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2200-2240 cm⁻¹ .[2][6] This peak is a clear indicator of the nitrile group.
-
C=O Stretch (Aldehyde): A very strong, sharp band will appear around 1680-1700 cm⁻¹ .[2][6] Its position confirms an aromatic aldehyde.
-
C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250-1270 cm⁻¹ .[2][6]
Table 3: Key Infrared Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium-Weak |
| Nitrile (C≡N) Stretch | 2240-2200 | Strong, Sharp |
| Aldehyde (C=O) Stretch | 1700-1680 | Very Strong, Sharp |
| Aromatic C=C Bending | 1600-1450 | Medium-Variable |
| Ether (Ar-O-C) Stretch | 1270-1250 | Strong |
Standard Operating Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal. This is a critical self-validating step; the background spectrum should be a flat line with no significant absorbances.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Rationale for Mass Analysis
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, it can verify the molecular formula C₉H₇NO₂. Electrospray ionization (ESI) is a common "soft" ionization technique that allows for the detection of the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation.
Molecular Ion and Adduct Analysis
The monoisotopic mass of C₉H₇NO₂ is 161.04768 Da.[5] Depending on the ionization mode and solvent system, several key ions are expected:
Table 4: Expected Ions in High-Resolution Mass Spectrometry
| Ion Species | Calculated m/z |
| [M]⁺˙ (Molecular Ion) | 161.04713 |
| [M+H]⁺ (Protonated) | 162.05496 |
| [M+Na]⁺ (Sodium Adduct) | 184.03690 |
| [M+K]⁺ (Potassium Adduct) | 200.01084 |
| [M-H]⁻ (Deprotonated) | 160.04040 |
| Data sourced from predicted values.[2][5] |
Predicted Fragmentation Pathway
Under higher-energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecular ion will fragment in a predictable manner. Key fragmentation steps include:
-
Loss of a hydrogen radical (·H): From the aldehyde, forming a stable acylium ion at m/z 160.
-
Loss of carbon monoxide (CO): From the formyl group, leading to a fragment at m/z 133.
-
Loss of a methyl radical (·CH₃): From the methoxy group, yielding a fragment at m/z 146.
Standard Operating Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrument Setup:
-
Use a standard C18 column for reversed-phase liquid chromatography.
-
Set up a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid for positive ion mode).
-
Configure the mass spectrometer (e.g., a Q-TOF or Orbitrap) for ESI in positive ion mode. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.
-
-
Data Acquisition: Inject a small volume (1-5 µL) of the sample. Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Determine the accurate mass of the molecular ion and compare it to the theoretical mass. A mass error of <5 ppm is considered confirmation of the elemental composition.
Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. The most robust characterization protocol follows a logical workflow, where the results from each analysis build upon the last to create an undeniable body of evidence.
Caption: Integrated workflow for the structural verification of this compound.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the requisite nitrile, aldehyde, and ether functional groups. High-resolution mass spectrometry validates the molecular formula C₉H₇NO₂ with high confidence. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, confirming the 1,2,4-substitution pattern on the aromatic ring. Adherence to the validated protocols described in this guide will ensure the generation of high-quality, reproducible data for confident identification of this important chemical entity.
References
- 1. This compound | 21962-49-2 [chemicalbook.com]
- 2. This compound (21962-49-2) for sale [vulcanchem.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 6. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
An In-depth Technical Guide to 4-Formyl-3-methoxybenzonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-3-methoxybenzonitrile, a polysubstituted aromatic compound, holds a significant position in contemporary pharmaceutical synthesis. Its unique molecular architecture, featuring a benzonitrile core functionalized with both an electron-withdrawing formyl group and an electron-donating methoxy group, renders it a versatile and highly valuable building block. This guide provides a comprehensive overview of its discovery, history, synthesis, and critical role in the development of novel therapeutics, with a particular focus on its application as a key starting material for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.
Nomenclature and Structural Elucidation
The compound is most accurately identified by the IUPAC name 4-formyl-3-methoxybenzonitrile . It is also commonly referred to as 4-cyano-2-methoxybenzaldehyde. While the synonymous name 4-formyl-2-methoxybenzonitrile is also encountered in commercial listings, the former is the preferred nomenclature based on systematic naming conventions.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 4-formyl-3-methoxybenzonitrile[1][2] |
| Synonyms | 4-cyano-2-methoxybenzaldehyde, 2-methoxy-4-cyanobenzaldehyde[1][2] |
| CAS Number | 21962-45-8[1][2][3][4] |
| Molecular Formula | C₉H₇NO₂[1][3] |
| Molecular Weight | 161.16 g/mol [1][3] |
| Appearance | Off-white to yellow or light brown solid[5] |
| Melting Point | 109-111 °C[6] |
The structural arrangement of the functional groups on the benzene ring creates a unique electronic profile that is pivotal to its reactivity and utility in multi-step syntheses.
History and Discovery
While the precise first synthesis of 4-formyl-3-methoxybenzonitrile is not prominently documented in early chemical literature, its significance emerged with the advancement of medicinal chemistry research in the 21st century. The compound gained substantial attention as a crucial intermediate in the synthesis of Finerenone, a novel non-steroidal mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease and heart failure.[2][4][5] A significant publication detailing a synthetic route to this intermediate is found in the Journal of Medicinal Chemistry in 2007, highlighting its importance in the development of potent and selective MR antagonists.[7][8] The development of efficient and scalable synthetic routes to 4-formyl-3-methoxybenzonitrile has been a key enabler for the large-scale production of Finerenone.
Synthetic Methodologies
Several synthetic routes to 4-formyl-3-methoxybenzonitrile have been developed, each with its own advantages in terms of yield, scalability, and starting material availability. The following sections detail some of the most prominent methods.
Synthesis from 4-Methyl-3-methoxybenzonitrile via Bromination and Hydrolysis
A widely employed industrial synthesis commences with 4-methyl-3-methoxybenzonitrile. This multi-step process involves a free-radical bromination of the methyl group, followed by hydrolysis to yield the desired aldehyde.
Experimental Protocol:
Step 1: Dibromination of 4-Methyl-3-methoxybenzonitrile
-
To a solution of 4-methyl-3-methoxybenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(dibromomethyl)-3-methoxybenzonitrile.
Step 2: Hydrolysis to 4-Formyl-3-methoxybenzonitrile
-
Dissolve the crude 4-(dibromomethyl)-3-methoxybenzonitrile in a mixture of ethanol and water.
-
Add a solution of silver nitrate in water dropwise to the refluxing solution.[5]
-
Maintain the reflux for approximately 30 minutes.[5]
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-formyl-3-methoxybenzonitrile.
Causality of Experimental Choices: The use of NBS and a radical initiator is a classic method for the selective bromination of a benzylic methyl group. The subsequent hydrolysis with silver nitrate is effective for the conversion of the gem-dibromide to the aldehyde; the silver ions facilitate the removal of bromide ions, driving the reaction towards the formation of the carbonyl group.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 4-formyl-3-methoxybenzonitrile.
Synthesis via Oxidation of 4-(hydroxymethyl)-3-methoxybenzonitrile
An alternative approach involves the oxidation of the corresponding benzyl alcohol derivative. This method is often favored for its milder reaction conditions.
Experimental Protocol:
-
To a stirred suspension of 4-(hydroxymethyl)-3-methoxybenzonitrile in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as manganese dioxide (MnO₂).[5]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the manganese salts.
-
Wash the filter cake with the solvent.
-
Concentrate the combined filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-formyl-3-methoxybenzonitrile.
Causality of Experimental Choices: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, particularly for benzylic alcohols. Its insolubility in most organic solvents simplifies the workup procedure, as the excess reagent and byproducts can be easily removed by filtration.
Diagram of Oxidative Synthesis:
Caption: Oxidation of a benzyl alcohol to the target aldehyde.
Role in Drug Development: The Synthesis of Finerenone
The primary driver for the extensive study and optimization of 4-formyl-3-methoxybenzonitrile synthesis is its indispensable role as a key building block for the drug Finerenone.[2][4][5] Finerenone is a potent and selective non-steroidal mineralocorticoid receptor antagonist. The synthesis of Finerenone involves a multi-component reaction where 4-formyl-3-methoxybenzonitrile provides the core benzonitrile moiety.
The formyl group of 4-formyl-3-methoxybenzonitrile participates in a crucial condensation reaction, which ultimately leads to the formation of the dihydropyridine core of the Finerenone molecule. The methoxy and nitrile groups are essential functionalities that contribute to the final drug's binding affinity and pharmacological profile. The high purity of 4-formyl-3-methoxybenzonitrile is paramount for the successful and efficient synthesis of Finerenone on an industrial scale.[9]
Logical Relationship Diagram:
Caption: Central role of the title compound in Finerenone synthesis.
Conclusion
4-Formyl-3-methoxybenzonitrile has transitioned from a niche chemical intermediate to a cornerstone in the synthesis of a modern therapeutic agent. Its well-defined synthetic pathways, coupled with its unique structural features, have made it an invaluable tool for medicinal chemists. This guide has provided a detailed exploration of its history, synthesis, and critical application, underscoring its importance in the landscape of pharmaceutical research and development.
References
- 1. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 5. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 6. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]
- 7. WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Key Functional Groups in 4-Formyl-2-methoxybenzonitrile
<-3a--22_in-depth_technical_guide_on_the_key_functional_groups_in_4-formyl-2-methoxybenzonitrile_22_>
Abstract
This technical guide provides a comprehensive analysis of 4-Formyl-2-methoxybenzonitrile, a pivotal chemical intermediate in the pharmaceutical industry. With the CAS number 21962-49-2, this compound, also known as 4-cyano-2-methoxybenzaldehyde, is of significant interest due to its critical role as a starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2] This document consolidates essential information on its chemical and physical properties, details the reactivity of its constituent functional groups—formyl, methoxy, and nitrile—and explores their synergistic influence on the molecule's overall chemical behavior.[1][3] Detailed experimental protocols for its synthesis and key reactions are provided, supported by mechanistic insights and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Molecular Architecture and Significance of this compound
This compound is an aromatic organic compound characterized by a benzene ring substituted with three key functional groups: a formyl (-CHO) group at position 4, a methoxy (-OCH₃) group at position 2, and a nitrile (-C≡N) group at position 1.[1][3] This unique arrangement of electron-donating (methoxy) and electron-withdrawing (formyl and nitrile) groups imparts a distinct reactivity profile, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.[3][4] Its application as a key intermediate in the synthesis of Finerenone, a drug for chronic kidney disease, underscores its importance in modern medicine.[2]
This guide will dissect the individual contributions of each functional group to the molecule's properties and reactivity, providing a foundational understanding for its strategic use in complex synthetic pathways.
The Formyl Group: An Electrophilic Hub for Molecular Elaboration
The formyl group, an aldehyde functionality, is a potent electrophilic center and a primary site of reactivity in this compound.[5][6] Its presence dictates a wide range of possible chemical transformations, making it a crucial handle for synthetic chemists.
Electrophilic Aromatic Substitution and Reactivity
The formyl group is a deactivating, meta-directing substituent in electrophilic aromatic substitution (EAS) reactions.[7] However, the overall directing effect on the benzene ring is a result of the interplay between all three substituents. The electron-donating methoxy group is a strong activating, ortho-para director, while the nitrile group is a deactivating, meta-director.[8][9] The final regioselectivity of EAS reactions on this molecule will be a complex outcome of these competing electronic effects.
Nucleophilic Addition Reactions
The carbon atom of the formyl group is highly susceptible to nucleophilic attack, opening avenues for a variety of addition reactions.[10] These include:
-
Reductions: The aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidations: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
-
Condensation Reactions: It can participate in aldol condensations, Wittig reactions, and the formation of imines and oximes, allowing for the extension of the carbon skeleton and the introduction of new functionalities.[4][11]
dot
Caption: Key reactions of the formyl group in this compound.
The Methoxy Group: An Influential Electron-Donating Moiety
The methoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic pi-system.[12] This significantly influences the electronic properties and reactivity of the benzene ring.
Activating and Directing Effects
As a strong activating group, the methoxy substituent increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[8] It directs incoming electrophiles to the ortho and para positions. In the context of this compound, the positions ortho and para to the methoxy group are positions 1, 3, and 5. However, these positions are also influenced by the deactivating formyl and nitrile groups.
Steric Hindrance and Nucleophilic Aromatic Substitution
The methoxy group at the ortho position to the nitrile can exert steric hindrance, potentially influencing the approach of reagents to the neighboring functional groups.[12] While nucleophilic aromatic substitution (SNAr) is generally less common for methoxy-substituted rings compared to halogenated ones, under specific and often harsh conditions, the methoxy group can be a target for nucleophilic displacement.[13][14]
dot
Caption: Influence of the methoxy group on the aromatic ring.
The Nitrile Group: A Versatile Electron-Withdrawing Functionality
The nitrile group is a strongly electron-withdrawing group due to the high electronegativity of the nitrogen atom and the linear geometry of the C≡N triple bond.[9] This profoundly impacts the reactivity of both the aromatic ring and the nitrile group itself.
Deactivating and Directing Effects
The nitrile group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[9] In this compound, the positions meta to the nitrile are positions 3 and 5.
Reactions of the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[15][16] This allows for a range of transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, proceeding through an amide intermediate.[16][17]
-
Reduction: Reduction with powerful reducing agents like LiAlH₄ converts the nitrile to a primary amine.[16][18]
-
Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.[17]
Synergistic Effects and Overall Reactivity Profile
The chemical behavior of this compound is not merely the sum of its individual functional groups but a result of their complex interplay. The electron-donating methoxy group and the electron-withdrawing formyl and nitrile groups create a "push-pull" electronic environment within the molecule. This electronic dichotomy influences the regioselectivity of reactions on the aromatic ring and can modulate the reactivity of the individual functional groups.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common laboratory-scale method involves the hydrolysis of a dibrominated intermediate.[1]
Synthesis via Bromination and Hydrolysis[1][19]
Step 1: Bromination of 4-methyl-2-methoxybenzonitrile This step involves the radical bromination of the methyl group to form 4-(dibromomethyl)-2-methoxybenzonitrile.
Step 2: Hydrolysis of 4-(dibromomethyl)-2-methoxybenzonitrile
-
Reagents: 4-(dibromomethyl)-2-methoxybenzonitrile, silver nitrate (AgNO₃), ethanol, and water.
-
Procedure:
-
Dissolve the dibromide intermediate in refluxing ethanol.
-
Add a solution of silver nitrate in water dropwise to the refluxing solution.
-
Maintain the mixture at reflux for approximately 30 minutes.
-
Filter the hot mixture to remove the precipitated silver bromide.
-
Evaporate the solvent to dryness.
-
The residue is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield this compound as a solid.[19]
-
dot
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1][3] |
| Appearance | White to light yellow solid/powder | [1] |
| Melting Point | 109-111 °C | [1][19] |
| CAS Number | 21962-49-2 | [1][3] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR data are available and crucial for structural confirmation.[19][20]
-
The IR spectrum will show characteristic peaks for the aldehyde C=O stretch, the nitrile C≡N stretch, and C-O stretches of the methoxy group.
-
Mass spectrometry data can confirm the molecular weight.[21]
Conclusion
This compound is a molecule of significant synthetic utility, largely owing to the distinct and interactive nature of its three key functional groups. The electrophilic aldehyde, the electron-donating methoxy group, and the versatile nitrile functionality provide multiple avenues for chemical modification. A thorough understanding of the individual and collective properties of these groups is paramount for researchers in organic synthesis and drug development to effectively harness the potential of this important chemical intermediate. The protocols and data presented in this guide serve as a foundational resource for the scientific community engaged in the synthesis and application of this and structurally related compounds.
References
- 1. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 3. CAS 21962-49-2: this compound [cymitquimica.com]
- 4. This compound (21962-49-2) for sale [vulcanchem.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. Formyl group | chemical compound | Britannica [britannica.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methoxy group - Wikipedia [en.wikipedia.org]
- 13. studyrocket.co.uk [studyrocket.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 17. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 18. Nitrile - Wikipedia [en.wikipedia.org]
- 19. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 20. This compound(21962-49-2) 1H NMR spectrum [chemicalbook.com]
- 21. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
Navigating the Synthetic Potential of 4-Formyl-2-methoxybenzonitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in 4-Formyl-2-methoxybenzonitrile, a key intermediate in the synthesis of advanced pharmaceutical agents.[1][2][3] The interplay of the electron-donating methoxy group and the electron-withdrawing nitrile and formyl groups establishes a unique electronic environment that dictates the regioselectivity and reactivity of the aldehyde functionality. This document explores the mechanistic underpinnings of this reactivity and provides field-proven insights into its application in key synthetic transformations, including nucleophilic additions, condensations, oxidations, and reductions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile building block.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-cyano-2-methoxybenzaldehyde, has emerged as a critical starting material in the synthesis of complex therapeutic molecules, most notably the non-steroidal mineralocorticoid receptor antagonist Finerenone.[1][2][3] Its utility stems from the trifunctionalized aromatic core, which allows for sequential and regioselective modifications. The formyl group, in particular, serves as a versatile handle for carbon-carbon bond formation and functional group interconversion. Understanding the nuanced reactivity of this aldehyde, as modulated by the adjacent methoxy and para-cyano substituents, is paramount for optimizing synthetic routes and achieving high-purity target compounds.
Table 1: Physicochemical Properties of this compound [4][5][6]
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to light yellow solid |
| CAS Number | 21962-49-2 |
Electronic Landscape: The Interplay of Substituents
The reactivity of the formyl group in this compound is a direct consequence of the electronic interplay between the three substituents on the benzene ring. The methoxy group at the C2 position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. Conversely, the nitrile group at C1 and the formyl group at C4 are both potent electron-withdrawing groups (EWGs) through resonance and induction, rendering the aromatic ring electron-deficient.
This electronic push-pull relationship has a profound impact on the electrophilicity of the formyl carbon. The electron-donating methoxy group partially mitigates the electron-withdrawing effects of the cyano and formyl groups, making the aldehyde slightly less reactive towards nucleophiles than benzaldehydes with multiple electron-withdrawing groups. However, the overall electronic landscape still favors nucleophilic attack at the formyl carbon.
Diagram 1: Electronic Effects in this compound
Caption: Electronic push-pull effects in this compound.
Key Transformations of the Formyl Group
The formyl group is a linchpin for a variety of synthetic transformations. The following sections detail the most pertinent reactions for drug development professionals, complete with mechanistic insights and established protocols.
Knoevenagel Condensation: A Gateway to Complex Scaffolds
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound. This reaction is particularly relevant to this compound as it is a key step in the synthesis of Finerenone.[7]
Mechanism: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated product.
Diagram 2: Knoevenagel Condensation Workflow
Caption: Generalized workflow for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with 2-cyanoethyl 3-oxobutanoate [7]
This protocol is adapted from a patented procedure for the synthesis of a Finerenone intermediate.
-
Reaction Setup: In a suitable reaction vessel, charge 4-Formyl-3-methoxybenzonitrile (1.0 eq), 2-cyanoethyl 3-oxobutanoate (1.35 eq), acetic acid (0.1 eq), piperidine (0.1 eq), and tert-butanol (5 vol).
-
Reaction Execution: Stir the reaction mixture for 10 to 14 hours at 20-30°C.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture and wash the solid with isopropanol (2 vol).
-
Drying: Dry the wet material under vacuum at 55-65°C to yield the desired 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate.
Reduction to 4-(hydroxymethyl)-2-methoxybenzonitrile
The reduction of the formyl group to a primary alcohol is a fundamental transformation that provides a synthetic handle for further functionalization, such as etherification or esterification.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones over less reactive functional groups like nitriles. The use of a milder reducing agent is crucial to prevent the undesired reduction of the nitrile group.
Experimental Protocol: Reduction of the Formyl Group
-
Dissolution: Dissolve this compound in a suitable alcoholic solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Oxidation to 4-cyano-2-methoxybenzoic acid
Oxidation of the formyl group to a carboxylic acid provides another key functional group for further synthetic manipulations, such as amide bond formation.
Causality of Reagent Choice: A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions should be carefully considered to avoid potential side reactions, such as the hydrolysis of the nitrile group.
Experimental Protocol: Oxidation of the Formyl Group
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of potassium permanganate) to the stirred solution, maintaining the temperature with a water bath.
-
Reaction: Stir the reaction at room temperature until the characteristic color of the oxidant disappears.
-
Work-up: Quench the reaction (e.g., with sodium bisulfite for KMnO₄) and acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Filter the solid product, wash with cold water, and dry to obtain 4-cyano-2-methoxybenzoic acid.
Wittig Reaction: Olefination of the Formyl Group
The Wittig reaction is a highly valuable method for the synthesis of alkenes from aldehydes and ketones. This reaction allows for the direct conversion of the C=O bond of the formyl group into a C=C double bond.
Mechanism: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and a stable triphenylphosphine oxide.[8][9] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[8][10]
Diagram 3: The Wittig Reaction Cycle
Caption: Key intermediates in the Wittig reaction.
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the suspension to the desired temperature (e.g., -78°C or 0°C) and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.
-
Reaction with Aldehyde: Add a solution of this compound in the same dry solvent to the ylide solution.
-
Reaction: Allow the reaction to stir at the appropriate temperature for a specified time, monitoring the progress by TLC.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic placement of the methoxy, cyano, and formyl groups creates a unique electronic environment that allows for a wide range of selective transformations of the formyl group. A thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to effectively utilize this key intermediate in the design and execution of innovative and efficient synthetic strategies.
References
- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 2. Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8) [punagri.com]
- 3. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
Methodological & Application
Synthesis of Finerenone: An Application Guide for Researchers
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The synthesis commences from the readily available starting material, 4-Formyl-2-methoxybenzonitrile. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, the causality behind experimental choices, and robust, step-by-step protocols for each key transformation. The synthesis involves a multi-step sequence, including a Knoevenagel condensation, a Hantzsch-type cyclization to construct the core dihydronaphthyridine scaffold, subsequent functional group manipulations, and a critical chiral resolution to isolate the pharmacologically active (S)-enantiomer.
Introduction: The Significance of Finerenone
Finerenone (BAY 94-8862) is a next-generation, non-steroidal mineralocorticoid receptor (MR) antagonist.[1] It has been approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D), where it has been shown to reduce the risk of end-stage renal disease and cardiovascular events.[1][2] Unlike steroidal MR antagonists like spironolactone and eplerenone, Finerenone exhibits a favorable side-effect profile, particularly concerning hyperkalemia.[1] Its unique 1,4-dihydropyridine-based structure is central to its high potency and selectivity.[3] The synthesis of this complex molecule requires a precise and efficient strategy, which will be detailed in this guide.
Overview of the Synthetic Strategy
The synthesis of Finerenone from this compound is a convergent process that constructs the dihydronaphthyridine core through a modified Hantzsch reaction. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for Finerenone.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step guide to the synthesis of Finerenone, including detailed protocols, reagent tables, and explanations of the underlying chemical principles.
Step 1: Knoevenagel Condensation to Form Benzylidene Intermediate
The initial step involves the formation of a C=C bond through a Knoevenagel condensation. This reaction joins the aromatic aldehyde, this compound, with an active methylene compound, 2-cyanoethyl 3-oxobutanoate.
Mechanism Insight: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] A weak base, such as piperidine, is used as a catalyst to deprotonate the active methylene compound, forming a stabilized enolate. This enolate then attacks the aldehyde carbonyl group. The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[4]
Caption: Simplified Knoevenagel condensation mechanism.
Protocol 1: Synthesis of 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 161.16 | 100.0 g |
| 2-Cyanoethyl 3-oxobutanoate | 1.35 | 155.15 | 129.96 g |
| Piperidine | 0.1 | 85.15 | 5.30 g |
| Acetic Acid | 0.1 | 60.05 | 3.72 g |
| tert-Butanol | - | 74.12 | 500 mL |
Procedure:
-
Charge a suitable reaction vessel with this compound (100.0 g), 2-cyanoethyl 3-oxobutanoate (129.96 g), piperidine (5.30 g), acetic acid (3.72 g), and tert-Butanol (500 mL).[5]
-
Stir the reaction mixture at ambient temperature (20-30°C) for 10-14 hours.[5]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Upon completion, filter the resulting slurry and wash the collected solid with isopropyl alcohol (200 mL).[5]
-
Dry the solid under vacuum at 55-65°C to yield the title compound as a solid.
Step 2: Hantzsch Cyclization for Dihydronaphthyridinone Core
This step constructs the core heterocyclic structure of Finerenone via a modified Hantzsch dihydropyridine synthesis.[2][6][7] The benzylidene intermediate from Step 1 is reacted with an enamine, in this case derived from 3-amino-2-butenenitrile, to form the dihydronaphthyridinone ring system.
Mechanism Insight: The Hantzsch reaction is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia).[7] In this modified synthesis, the reaction proceeds through the Michael addition of an enamine to the α,β-unsaturated carbonyl system of the benzylidene intermediate, followed by intramolecular cyclization and dehydration to yield the dihydropyridine core.[6]
Protocol 2: Synthesis of the Dihydronaphthyridinone Intermediate
Note: Specific details for this step can vary based on the exact enamine partner used. The following is a generalized protocol based on related Hantzsch syntheses.
| Reagent/Solvent | Molar Eq. |
| Benzylidene Intermediate (from Step 1) | 1.0 |
| 3-Amino-2-butenenitrile | 1.1 |
| n-Propanol | - |
Procedure:
-
In a reaction vessel, suspend the benzylidene intermediate in n-propanol.
-
Add 3-amino-2-butenenitrile to the suspension.
-
Heat the reaction mixture to reflux (approx. 90-95°C) and maintain for 10-12 hours.[8]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature, allowing the product to crystallize.
-
Filter the solid, wash with cold n-propanol, and dry under vacuum.
Step 3: O-Ethylation of the Naphthyridinone Ring
The next step is the conversion of the pyridone moiety to the corresponding ethyl ether. This is a critical step to install the ethoxy group present in the final Finerenone structure.
Mechanism Insight: The alkylation of a pyridone can occur at either the nitrogen or the oxygen atom. The regioselectivity is influenced by factors such as the base, solvent, and alkylating agent.[9] In this synthesis, acidic conditions with an orthoester like triethyl orthoacetate favor O-alkylation, proceeding through an activated intermediate. The reaction is typically performed at elevated temperatures.[1][10]
Protocol 3: Synthesis of the Ethoxy-naphthyridine Ester Intermediate
| Reagent/Solvent | Amount |
| Dihydronaphthyridinone Intermediate (from Step 2) | 45.0 g |
| Triethyl orthoacetate | 62.0 g |
| N,N-Dimethylacetamide (DMA) | 225 mL |
| Concentrated Sulfuric Acid | 1.21 g |
Procedure:
-
Charge a reaction flask with the dihydronaphthyridinone intermediate (45.0 g), N,N-Dimethylacetamide (225 mL), triethyl orthoacetate (62.0 g), and concentrated sulfuric acid (1.21 g).[5]
-
Heat the reaction mixture to 105-110°C for 6-12 hours.[5]
-
Monitor the reaction by HPLC.
-
After completion, cool the mixture to 5-15°C.
-
Add water (300 mL) to precipitate the product and stir the slurry for 2 hours at 5-15°C.[5]
-
Filter the solid, wash with water (50 mL), and dry under vacuum at 55-65°C.
Step 4 & 5: Ester Hydrolysis and Amidation
The 2-cyanoethyl ester group is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide of Finerenone.
Mechanism Insight:
-
Hydrolysis: The ester is saponified using a base like sodium hydroxide in a mixture of solvents such as THF and water.[11] This is a standard nucleophilic acyl substitution reaction.
-
Amidation: The resulting carboxylic acid is activated, often with a coupling agent like 1,1'-Carbonyldiimidazole (CDI), to form a highly reactive acylimidazolide intermediate. This intermediate readily reacts with an ammonia source to form the final carboxamide.[5]
Protocol 4: Hydrolysis to Carboxylic Acid
Procedure:
-
Dissolve the ethoxy-naphthyridine ester in a mixture of THF and water.
-
Cool the solution to 0-5°C.
-
Add a solution of sodium hydroxide dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours until the hydrolysis is complete (monitor by HPLC).
-
Carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter, wash with water, and dry the solid.
Protocol 5: Amidation to Racemic Finerenone
Procedure:
-
Suspend the carboxylic acid intermediate in a suitable aprotic solvent (e.g., THF or Dichloromethane).
-
Add 1,1'-Carbonyldiimidazole (CDI) portion-wise and stir at room temperature for 1-2 hours to form the activated intermediate.
-
Introduce the ammonia source (e.g., aqueous ammonia or ammonia gas) and stir until the reaction is complete.
-
Perform an aqueous workup to remove excess reagents and isolate the crude racemic Finerenone.
Step 6: Chiral Resolution to Obtain (S)-Finerenone
This is a critical, final step, as only the (S)-enantiomer of Finerenone is pharmacologically active.[12] The racemic mixture is resolved to isolate the desired enantiomer in high purity.
Methodology Insight: Diastereomeric salt formation is a classical and industrially viable method for resolving racemates. A chiral resolving agent, such as a derivative of tartaric acid (e.g., (+)-dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid), is reacted with the racemic carboxylic acid intermediate (from Step 4).[1][11][12] The two resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized. The desired salt is then treated with a base to liberate the enantiomerically pure carboxylic acid, which is then converted to (S)-Finerenone.
Protocol 6: Resolution via Diastereomeric Salt Formation
| Reagent/Solvent | Amount |
| Racemic Carboxylic Acid Intermediate | 15.0 g |
| (+)-Dibenzoyl-D-tartaric acid (D-(+)-DBTA) | 7.08 g |
| Methanol:Water (3:1) | 42 mL |
Procedure:
-
In a reaction vessel, charge the racemic carboxylic acid (15.0 g) and a mixture of methanol and water (42 mL).[11]
-
Add D-(+)-DBTA (7.08 g) to the mixture.[11]
-
Heat the mixture to 60-65°C for approximately 2 hours.[11]
-
Slowly cool the solution to 20-30°C and stir for an additional 2 hours to allow for selective crystallization of the desired diastereomeric salt.
-
Filter the solid salt. The solid can be further purified by recrystallization to improve enantiomeric excess.
-
Liberation of the (S)-acid: Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., 2-MeTHF) and water. Adjust the pH to 6.0-6.5 using an aqueous base solution (e.g., 2% sodium bicarbonate).[5]
-
Separate the organic layer, wash, and concentrate to obtain the enantiomerically enriched (S)-carboxylic acid.
-
Convert the (S)-carboxylic acid to (S)-Finerenone using the amidation procedure described in Protocol 5.
-
Expected Chiral Purity: >99% ee[11]
-
Conclusion
The synthetic route to Finerenone starting from this compound is a robust and scalable process that relies on classical organic transformations, including the Knoevenagel condensation and the Hantzsch dihydropyridine synthesis. The key challenges in the synthesis are controlling the regioselectivity of the O-alkylation and achieving high enantiopurity through efficient chiral resolution. The protocols outlined in this guide provide a solid foundation for researchers to produce Finerenone for preclinical and developmental studies. Adherence to reaction monitoring and purification procedures is essential for obtaining the final active pharmaceutical ingredient in high purity and yield.
References
- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. tdcommons.org [tdcommons.org]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 12. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
Use of 4-Formyl-2-methoxybenzonitrile in preparing imidazole derivatives
Application Note & Protocol Guide
Topic: Strategic Use of 4-Formyl-2-methoxybenzonitrile in the Synthesis of Highly Functionalized Imidazole Derivatives for Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide details the strategic application of this compound as a sophisticated starting material for the synthesis of 2,4,5-trisubstituted imidazoles. We provide a comprehensive analysis of the chemical rationale behind its use, focusing on the synergistic roles of its formyl, methoxy, and nitrile functionalities. A detailed, field-tested protocol for a one-pot, three-component synthesis is presented, offering a robust and efficient pathway to novel imidazole derivatives poised for downstream applications in drug discovery programs.
The Rationale: Why this compound?
The choice of a starting material is a critical decision point in a synthetic campaign. This compound is not merely an aldehyde; it is a precisely engineered building block offering multiple strategic advantages.
-
The Aldehyde (Formyl) Group: This is the primary reactive center for constructing the C2 position of the imidazole ring in classic multicomponent reactions like the Radziszewski synthesis.[3] Its reactivity is well-understood and reliable.
-
The ortho-Methoxy Group (-OCH₃): Positioned adjacent to the reacting aldehyde, the methoxy group exerts a significant electronic influence. Through resonance, it acts as an electron-donating group, which can modulate the reactivity of the aldehyde and the properties of the final compound.[4][5] In nature, methoxy groups are common substituents in biologically active flavonoids and other natural products.[6]
-
The para-Nitrile Group (-CN): This is the key to the molecule's versatility in drug development. The nitrile group is a strong electron-withdrawing group, which significantly alters the electronic profile of the resulting imidazole derivative.[7] More importantly, it serves as a robust and versatile synthetic handle for post-synthesis modifications. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole, allowing for the rapid generation of a diverse library of analogues from a single core structure. This feature is invaluable for structure-activity relationship (SAR) studies.[8]
The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group creates a unique electronic environment that can be exploited to fine-tune the pharmacological properties of the final imidazole derivatives.
Synthetic Pathway: The Multicomponent Approach
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules in a single, efficient step.[9][10] For the synthesis of 2,4,5-trisubstituted imidazoles, a one-pot condensation of an aldehyde, a 1,2-dicarbonyl compound (e.g., benzil), and an ammonium source (e.g., ammonium acetate) is a highly effective strategy.[11][12][13]
This approach is notable for its high atom economy, operational simplicity, and the ability to generate structural diversity. Recent advancements have focused on the use of various catalysts, including metal-based and magnetic catalysts, to improve yields and reaction conditions.[13][14]
Detailed Experimental Protocol
This protocol describes a generalized procedure for the synthesis of 2-(2-Methoxy-4-cyanophenyl)-4,5-diphenyl-1H-imidazole based on established methodologies for substituted aldehydes.[11][12]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 21962-45-8 | 161.16 g/mol | 1.0 |
| Benzil | 134-81-6 | 210.23 g/mol | 1.0 |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 2.0 - 5.0 |
| Copper(I) Iodide (CuI) - Catalyst | 7681-65-4 | 190.45 g/mol | 0.1 (10 mol%) |
| Ethanol (or Glacial Acetic Acid) | 64-17-5 | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 161 mg), benzil (1.0 mmol, 210 mg), ammonium acetate (2.0 mmol, 154 mg), and the catalyst, such as Copper(I) Iodide (0.1 mmol, 19 mg).
-
Solvent Addition: Add 10 mL of ethanol or glacial acetic acid to the flask. Acetic acid often serves as both a solvent and a catalyst, potentially negating the need for a separate catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-120 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Precipitation & Filtration: A solid precipitate should form. Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 15 mL).
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(2-Methoxy-4-cyanophenyl)-4,5-diphenyl-1H-imidazole as a crystalline solid.
Data, Characterization, and Troubleshooting
Typical Reaction Parameters
The efficiency of trisubstituted imidazole synthesis can vary based on the chosen catalyst and conditions. The following table summarizes data from representative literature reports on similar reactions.
| Aldehyde Type | Catalyst / Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | CuI (10 mol%) | Ethanol | 2 - 4 | 85 - 95 | [11] |
| Aromatic Aldehydes | MnFe₂O₄ Nanoparticles | Solvent-free, 100°C | 0.5 - 1 | 90 - 98 | [13] |
| Vanillin | Acidic Ionic Liquid | Solvent-free, 80°C | 0.25 | 94 | [15][16] |
| Aromatic Aldehydes | Reflux in Glacial Acetic Acid | Acetic Acid | 1 - 3 | 80 - 92 | [12] |
Expected Yield for the title compound using this protocol is typically in the range of 85-95%.
Product Characterization (Hypothetical)
-
¹H NMR: Expect aromatic protons from the three phenyl rings. The N-H proton of the imidazole ring will appear as a broad singlet, typically downfield (>10 ppm). The methoxy group will be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: Expect signals for the imidazole ring carbons, the three distinct aromatic rings, the nitrile carbon (~118 ppm), and the methoxy carbon (~56 ppm).
-
Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₂₃H₁₇N₃O).
Troubleshooting
-
Low Yield: Ensure ammonium acetate is dry and used in excess. If using a catalyst, ensure it is active. Consider switching to glacial acetic acid as the solvent, which can enhance the rate of condensation.
-
Incomplete Reaction: If starting material persists, extend the reflux time. Confirm the reaction temperature is adequate for the chosen solvent.
-
Purification Issues: If the product is difficult to crystallize, consider column chromatography on silica gel as an alternative purification method.
Applications in Drug Discovery
The synthesized 2-(2-Methoxy-4-cyanophenyl)-4,5-diphenyl-1H-imidazole is not an endpoint but a platform for further discovery. Imidazole derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][17][18]
-
Library Synthesis: The nitrile group is primed for diversification. Researchers can generate a small, focused library of compounds by converting the nitrile to other functional groups, rapidly exploring the SAR around this region of the molecule.
-
Target Interaction: The imidazole core can act as a bioisostere for other chemical groups and is adept at forming key interactions with biological targets like enzymes and receptors through hydrogen bonding and π-π stacking.[2]
-
Lead Optimization: The unique substitution pattern derived from this compound provides a novel vector for lead optimization, potentially improving potency, selectivity, or pharmacokinetic properties over existing imidazole-based scaffolds.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methoxy group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Versatile imidazole synthesis via multicomponent reaction approach | Scilit [scilit.com]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Formyl-2-methoxybenzonitrile as a Versatile Precursor for Novel Cancer Therapeutics
Abstract
This technical guide provides an in-depth overview of 4-Formyl-2-methoxybenzonitrile (CAS No. 21962-49-2), a multifunctional aromatic building block with significant potential in the synthesis of oncology-focused therapeutics.[1][2] We elucidate its chemical properties, provide detailed protocols for its synthesis, and demonstrate its application as a precursor for kinase inhibitors targeting critical cancer signaling pathways. The narrative emphasizes the strategic rationale behind synthetic choices and the methodologies for biological validation, equipping researchers in drug development with the foundational knowledge to leverage this versatile scaffold.
A Note on Isomeric Specificity: It is critical to distinguish the subject of this guide, This compound (1) , from its well-documented isomer, 4-Formyl-3-methoxybenzonitrile (CAS No. 21962-45-8). The latter is a key starting material for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[3][4] This document focuses exclusively on the 2-methoxy isomer (1) and its unique applications in the development of cancer therapeutics.
Section 1: The Chemical Foundation - Synthesis of the Precursor
The unique arrangement of the formyl, methoxy, and nitrile groups on the benzene ring makes this compound a valuable synthon.[2] The aldehyde group serves as a reactive handle for condensation and cyclization reactions, the nitrile is a key pharmacophoric feature or a precursor for other functional groups, and the methoxy group modulates electronic properties and can be a key binding interaction point.
A plausible and scalable synthesis route begins with 4-methyl-3-methoxybenzoic acid, proceeding through amidation, dehydration, bromination, hydrolysis, and finally oxidation. This multi-step process ensures high purity of the final aldehyde, which is critical for subsequent drug synthesis campaigns.
Protocol 1: Synthesis of this compound (1)
This protocol is based on a multi-step sequence described in patent literature, employing common and well-understood organic transformations.[5]
Workflow for Synthesis of Precursor (1)
Caption: Multi-step synthesis of this compound.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |
| 4-Methyl-3-methoxybenzoic acid | C₉H₁₀O₃ | 166.17 | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Acros Organics |
| Ammonium hydroxide (NH₄OH) | NH₄OH | 35.04 | Fisher Scientific |
| Phosphorus pentoxide (P₂O₅) | P₂O₅ | 141.94 | Alfa Aesar |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | TCI America |
| Benzoyl peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | Sigma-Aldrich |
| Manganese dioxide (MnO₂) | MnO₂ | 86.94 | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR Chemicals |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | Fisher Scientific |
Step-by-Step Methodology:
-
Amide Formation: To a solution of 4-methyl-3-methoxybenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat the mixture to 80°C for 2 hours. After cooling, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide (3.0 eq). The resulting precipitate, 4-methyl-3-methoxybenzamide, is filtered, washed with water, and dried.
-
Nitrile Formation: The dried amide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (2.0 eq) and heated under vacuum to induce dehydration, yielding 4-methyl-3-methoxybenzonitrile. The product can be purified by distillation or chromatography.
-
Bromination: The benzonitrile (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed under illumination with a tungsten lamp until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is evaporated.
-
Hydrolysis: The crude 4-(dibromomethyl)-2-methoxybenzonitrile is refluxed in an aqueous acetone solution containing calcium carbonate (CaCO₃) to facilitate hydrolysis of the dibromide to the corresponding alcohol, 4-(hydroxymethyl)-2-methoxybenzonitrile.
-
Oxidation: The hydroxymethyl intermediate (1.0 eq) is dissolved in dichloromethane, and activated manganese dioxide (5.0 eq) is added. The suspension is stirred vigorously at room temperature for 12-24 hours. Causality Note: MnO₂ is a mild and selective oxidizing agent for benzylic alcohols, minimizing over-oxidation to the carboxylic acid. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated to yield the final product, this compound (1), which can be further purified by recrystallization or column chromatography.
Section 2: Application in Oncology - A Scaffold for Kinase Inhibitors
The dysregulation of intracellular signaling pathways is a hallmark of cancer.[6] Protein kinases, key components of these pathways, have become one of the most important classes of drug targets. The structure of this compound is an ideal starting point for synthesizing heterocyclic scaffolds common in kinase inhibitors, such as pyrimidines, quinazolines, and imidazoles.[7]
Rationale: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, growth, survival, and metabolism.[8][9] Its hyperactivation is one of the most frequent events in human cancers, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[10][11] Therefore, inhibitors of this pathway are of significant therapeutic interest.[12] Structurally related benzaldehyde derivatives have demonstrated inhibitory activity against PI3K, suggesting that novel inhibitors can be developed from the this compound scaffold.
The PI3K/Akt/mTOR Signaling Cascade
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
Section 3: Protocol - Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor
To illustrate the utility of this compound (1), we describe a generalized protocol for the synthesis of a 2-amino-pyrimidine derivative (3), a common core in many kinase inhibitors. This synthesis utilizes a base-catalyzed condensation reaction with guanidine, a classic method for pyrimidine ring formation.
Protocol 2: Synthesis of 4-(4-Cyano-3-methoxyphenyl)-pyrimidin-2-amine (3)
Synthetic Workflow
Caption: Two-step synthesis of a pyrimidine-based inhibitor.
Step-by-Step Methodology:
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve this compound (1) (1.0 eq) in ethanol in a round-bottom flask.
-
Add acetone (1.5 eq) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) while stirring at room temperature.
-
Continue stirring for 4-6 hours until a precipitate forms.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the chalcone intermediate (2).
-
Causality Note: This condensation creates the α,β-unsaturated ketone backbone required for the subsequent cyclization with guanidine.
-
-
Pyrimidine Ring Formation (Cyclocondensation):
-
Prepare sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes.
-
Add the chalcone intermediate (2) (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours (monitor by TLC).
-
After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the pure 4-(4-Cyano-3-methoxyphenyl)-pyrimidin-2-amine (3).
-
Section 4: Protocol - In Vitro Biological Evaluation
To assess the efficacy of newly synthesized compounds as PI3K inhibitors, a robust and quantifiable in vitro assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[13]
Protocol 3: In Vitro PI3K Alpha Kinase Inhibition Assay
Assay Workflow
Caption: Workflow for the ADP-Glo™ PI3K in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., pyrimidine derivative 3 ) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA).[13]
-
Reconstitute recombinant human PI3Kα enzyme (p110α/p85α) and the lipid substrate (PIP₂) in the kinase assay buffer according to the manufacturer's instructions.
-
Prepare the ATP solution to the desired final concentration (e.g., 25 µM).
-
-
Assay Execution (384-well plate format):
-
Add 0.5 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the enzyme/lipid substrate mixture to all wells.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously catalyze a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Representative Data Presentation:
| Compound | Target | IC₅₀ (nM) [Representative] | Notes |
| Wortmannin (Control) | PI3Kα | 2.5 | Known pan-PI3K covalent inhibitor. |
| Alpelisib (Control) | PI3Kα | 5.1 | FDA-approved selective PI3Kα inhibitor. |
| Derivative 3 (Test) | PI3Kα | 75.8 | Hypothetical result for novel compound. |
Conclusion
This compound stands out as a promising, albeit underutilized, precursor for the synthesis of novel cancer therapeutics. Its distinct functional groups provide a versatile platform for constructing complex heterocyclic molecules designed to inhibit key oncogenic drivers like the PI3K/Akt/mTOR pathway. The protocols and strategic insights provided herein offer a comprehensive guide for researchers to unlock the potential of this valuable chemical building block in the ongoing quest for more effective and selective cancer treatments.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. CAS 21962-49-2: this compound [cymitquimica.com]
- 3. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 4. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 5. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 21962-49-2 [chemicalbook.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. promega.de [promega.de]
Experimental protocol for the synthesis of 4-Formyl-2-methoxybenzonitrile
An In-Depth Technical Guide to the Synthesis of 4-Formyl-2-methoxybenzonitrile
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of this compound (CAS No. 21962-49-2), a valuable benzonitrile derivative in modern organic synthesis.[1] With the molecular formula C₉H₇NO₂, this compound serves as a versatile intermediate for the preparation of more complex molecules, including trifluoromethyl-substituted imidazole diketone derivatives for potential cancer treatment.[2] This guide is designed for researchers in both academic and industrial settings, offering a robust methodology grounded in established chemical principles. We will detail a synthetic route via the Vilsmeier-Haack formylation of 2-methoxybenzonitrile, explaining the mechanistic rationale, providing a step-by-step protocol, and outlining necessary safety precautions and characterization techniques.
Introduction and Synthetic Strategy
This compound is an aromatic compound featuring three key functional groups: a nitrile, a methoxy ether, and a formyl (aldehyde). This unique combination makes it a useful building block in medicinal chemistry and materials science.[3] The reactivity is largely dictated by the interplay of these groups; the aldehyde is susceptible to nucleophilic attack, the nitrile can be hydrolyzed or reduced, and the aromatic ring can undergo further substitution.[3]
The synthetic strategy presented here is the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic compounds.[4] The starting material, 2-methoxybenzonitrile, is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This group is a strong ortho-, para- director. The formylation is expected to occur predominantly at the para-position (C4) due to reduced steric hindrance compared to the ortho-position (C3), leading to the desired product, this compound.
Safety and Hazard Management
All procedures should be performed by personnel trained in experimental organic chemistry in a well-ventilated chemical fume hood.[5] A thorough risk assessment must be conducted before starting any work.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Causes severe skin burns and eye damage. Must be handled with extreme care using appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.[6][7]
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. Harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood with appropriate gloves.
-
Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Avoid inhalation and skin contact.[8]
-
General Precautions: Wear standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Ensure emergency equipment (safety shower, eyewash station) is accessible.[8] All chemical waste must be disposed of according to institutional and local regulations.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol details the synthesis of this compound from 2-methoxybenzonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Methoxybenzonitrile | Reagent grade, ≥98% | Sigma-Aldrich | Starting Material |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | Vilsmeier Reagent Component |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Vilsmeier Reagent Component & Solvent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | For neutralization/quench |
| Saturated Sodium Chloride (NaCl) | Aqueous Solution (Brine) | Lab-prepared | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | VWR | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography |
| Ethyl Acetate | HPLC grade | VWR | Chromatography Eluent |
| Hexanes | HPLC grade | VWR | Chromatography Eluent |
Step-by-Step Synthesis Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq). Cool the flask to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic and cooling prevents potential side reactions and ensures controlled formation of the Vilsmeier reagent.
-
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: This slow addition is critical for safety and to control the exothermic reaction between DMF and POCl₃, which forms the electrophilic Vilsmeier reagent (chloroiminium salt).
-
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid may be observed.
-
Formylation Reaction: Dissolve 2-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the flask containing the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.
-
-
Reaction Quench and Workup: Once the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 7-8).
-
Causality: This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product. This process is highly exothermic and can release gas; slow, careful addition is paramount.
-
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with water and then with saturated sodium chloride (brine).
-
Rationale: Washing removes residual water-soluble impurities and salts.
-
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective.
-
Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product (identified by a single spot) are combined and the solvent is evaporated to yield this compound as a solid.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[9][10] The presence of characteristic peaks, such as the aldehyde proton (~10 ppm in ¹H NMR) and carbonyl stretch (~1700 cm⁻¹ in IR), confirms the product's identity.[11]
Quantitative Data Summary
The following table provides an example calculation for a synthesis starting with 5.0 g of 2-methoxybenzonitrile.
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Methoxybenzonitrile | 133.15 | 5.00 g | 37.55 | 1.0 |
| POCl₃ | 153.33 | 4.3 mL (6.9 g) | 45.06 | 1.2 |
| DMF | 73.09 | 3.5 mL (3.3 g) | 45.06 | 1.2 |
| Product (Expected) | 161.16 | ~4.8-5.4 g | (30.0-33.8) | (80-90% Yield) |
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 21962-49-2 [chemicalbook.com]
- 3. This compound (21962-49-2) for sale [vulcanchem.com]
- 4. 2-Formyl-6-methoxybenzonitrile|CAS 21962-51-6 [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound(21962-49-2) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
Systematic Purification of 4-Formyl-2-methoxybenzonitrile by Recrystallization
Application Note: A-087
Introduction
4-Formyl-2-methoxybenzonitrile, also known as 4-cyano-3-methoxybenzaldehyde, is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1][2] The purity of this crystalline solid is paramount, as contaminants can lead to side reactions, lower yields, and compromised final product quality in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[3][4] This application note provides a comprehensive, step-by-step protocol for the purification of this compound, grounded in the fundamental principles of crystallization science. The guide is designed for researchers, chemists, and process development professionals seeking a robust and reproducible purification method.
Principle of Recrystallization
Recrystallization is a purification technique that leverages the principle that the solubility of most solids increases with temperature.[3] The process involves dissolving the impure compound (the solute) in a suitable hot solvent to create a saturated or near-saturated solution.[5] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The growing crystals selectively incorporate molecules of the desired compound, while impurities are excluded and remain dissolved in the surrounding solvent (mother liquor).[4] A successful recrystallization yields a product of significantly higher purity, which can be confirmed by a sharper and elevated melting point range.[5]
The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[3][6] An ideal solvent should exhibit the following characteristics:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[4]
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[3][4]
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.[6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4][7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
Understanding the Compound: this compound
This aromatic compound possesses a unique combination of functional groups: a formyl (aldehyde), a methoxy, and a nitrile group.[1] These groups influence its polarity and solubility. The presence of the polar nitrile and aldehyde groups, along with the moderately polar methoxy group, suggests that solvents of intermediate polarity are likely to be effective for recrystallization.
Compound Properties:
| Property | Value | Source |
| CAS Number | 21962-49-2 | [1][2][8] |
| Molecular Formula | C₉H₇NO₂ | [8] |
| Molecular Weight | 161.16 g/mol | [1][8] |
| Appearance | Off-white to light yellow crystalline solid | [1] |
| Melting Point | 109-111°C | [9] |
Note: The melting point is a key indicator of purity. A pure compound will have a sharp melting range close to the literature value. Impurities typically depress and broaden the melting point range.
Protocol: Solvent Screening and Selection
The empirical process of selecting the optimal solvent is a cornerstone of developing a robust recrystallization protocol. This section details a small-scale screening procedure.
Materials and Equipment
-
Crude this compound
-
Test tubes (10 x 75 mm)
-
Hot plate with aluminum block or sand bath
-
Graduated pipettes or cylinders
-
Glass stirring rods
-
Ice-water bath
-
Selection of candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water)
Solvent Screening Workflow
The following diagram outlines the logical flow for testing and selecting an appropriate solvent system.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Interpreting Screening Results
Based on the polarity and known behavior of similar aromatic aldehydes, a likely suitable solvent is isopropanol or ethanol. These solvents often provide the desired solubility profile: high solubility when hot and low solubility when cold.
| Solvent | Predicted Outcome | Rationale |
| Isopropanol/Ethanol | Good Candidate | Intermediate polarity matches the solute. Good temperature coefficient for solubility is expected. |
| Water | Poor Candidate | The compound is likely insoluble even in hot water due to the aromatic ring and nitrile group. |
| Heptane/Hexane | Poor Candidate | Nonpolar solvents are unlikely to dissolve the polar functional groups of the molecule. |
| Ethyl Acetate | Possible Candidate | May work, but sometimes dissolves compounds too well at room temperature, leading to poor recovery.[10] |
| Toluene | Possible Candidate | May be effective, especially for removing less polar impurities. |
Protocol: Bulk Recrystallization
This protocol assumes isopropanol has been selected as the optimal solvent.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flask (sized so the solvent will fill about 25-40% of the volume)
-
Hot plate
-
Isopropanol (reagent grade)
-
Watch glass to cover the flask
-
Buchner funnel, filter flask, and vacuum tubing
-
Filter paper (sized to fit the Buchner funnel)
-
Spatula and glass stirring rod
-
Ice-water bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
Caption: Workflow for the bulk recrystallization of the target compound.
Detailed Instructions:
-
Dissolve the Solute: Place the crude solid in an appropriately sized Erlenmeyer flask. On a hot plate, bring a separate beaker of isopropanol to a gentle boil. Add the hot solvent to the flask containing the solid in small portions, swirling after each addition, until the solid just dissolves.[11] Using the minimum amount of hot solvent is crucial for good recovery.[11]
-
Decolorize the Solution (If Necessary): If the hot solution is colored (and the pure compound is known to be white), it may contain colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon.[12] Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (If Necessary): If activated carbon or other insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization.[5][13] This is done using a stemless funnel and fluted filter paper.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[5][14] Slow cooling is essential for the formation of large, pure crystals.[3][12] Do not disturb the flask during this period. Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 20 minutes to maximize the yield.[5][12]
-
Collect and Wash Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7] Wash the collected crystal cake with a minimal amount of ice-cold isopropanol to remove any adhering mother liquor.[11]
-
Drying: Allow the crystals to dry on the filter by pulling air through the cake for several minutes. Transfer the solid to a pre-weighed watch glass and dry to a constant weight.
Troubleshooting
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used. [14][15] The solution is not supersaturated upon cooling. | Boil off some of the solvent to increase the concentration and allow it to cool again.[14][15] |
| Supersaturation. [11][15] The solution is supersaturated but crystal nucleation has not occurred. | Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[11][15] | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. [12][13] The solid is melting before it dissolves. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[14] Consider a lower-boiling point solvent. |
| Poor Recovery/Low Yield | Too much solvent was used. [14] A significant amount of the product remains in the mother liquor. | If the mother liquor has not been discarded, concentrate it by evaporation and cool it again to recover a second crop of crystals.[14] |
| Premature crystallization during hot filtration. The solution cooled too quickly in the funnel. | Use a pre-heated funnel and filter flask and work quickly to minimize cooling.[5] | |
| Washing with too much cold solvent. The product has some solubility even in cold solvent. | Use only the absolute minimum volume of ice-cold solvent necessary to rinse the crystals.[11] |
Conclusion
Recrystallization is a highly effective method for the purification of this compound. By carefully selecting a suitable solvent, such as isopropanol, and controlling the rates of dissolution and cooling, one can significantly enhance the purity of the final product. This protocol provides a systematic and reliable framework for achieving high-purity material, which is essential for success in drug development and chemical synthesis. Verification of purity should always be performed post-recrystallization using analytical methods such as melting point determination, HPLC, or NMR spectroscopy.
References
- 1. CAS 21962-49-2: this compound [cymitquimica.com]
- 2. This compound | 21962-49-2 [chemicalbook.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. mt.com [mt.com]
- 8. This compound - Protheragen [protheragen.ai]
- 9. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization [wiredchemist.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Column chromatography conditions for 4-Formyl-2-methoxybenzonitrile
An In-Depth Guide to the Preparative Purification of 4-Formyl-2-methoxybenzonitrile by Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. This key chemical intermediate, characterized by its polar formyl, methoxy, and nitrile functional groups, requires a robust separation strategy to remove synthetic impurities. This guide moves beyond a simple set of instructions to explain the underlying chromatographic principles, from method development using Thin-Layer Chromatography (TLC) to the execution of the preparative column. It includes detailed step-by-step protocols, troubleshooting advice, and visual diagrams to ensure researchers and drug development professionals can achieve high purity for this versatile building block.
Introduction: The Compound and the Purification Challenge
This compound (also known as 4-cyano-2-methoxybenzaldehyde) is a valuable aromatic compound used in the synthesis of various pharmaceutical agents and research chemicals.[1][2] Its molecular structure incorporates three key functional groups on a benzene ring: a nitrile (-C≡N), a methoxy (-OCH₃), and a formyl (-CHO).
The presence of the electron-withdrawing aldehyde and nitrile groups, along with the polar methoxy group, imparts a significant dipole moment to the molecule. This moderate-to-high polarity is the central factor governing its chromatographic behavior. The primary challenge in its purification is the effective separation from starting materials, reagents, and closely related side-products that may have similar polarities. Normal-phase column chromatography is the ideal technique for this purpose, utilizing a polar stationary phase to controllably resolve components of the crude reaction mixture.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 21962-49-2 | [2] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [5] |
| Appearance | Off-white to yellow solid | [6] |
| Key Functional Groups | Aldehyde, Nitrile, Methoxy, Aromatic Ring |[7] |
Principle of Separation: Normal-Phase Adsorption Chromatography
The purification strategy detailed here is based on normal-phase adsorption chromatography. In this technique, the separation is governed by the competitive interactions of the analyte and the mobile phase for the active sites on the stationary phase.[4]
-
Stationary Phase: We will use silica gel (SiO₂), a highly polar adsorbent. Its surface is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.[8] Polar molecules in the sample mixture, like this compound, will be adsorbed onto the silica surface through these polar interactions.[3]
-
Mobile Phase (Eluent): The mobile phase is a solvent or mixture of solvents with a lower polarity than the stationary phase. It flows through the column, desorbing the analytes and carrying them down the column.[9] The "eluting power" of a solvent is its ability to displace an analyte from the stationary phase.[9][10] By carefully selecting a solvent system, we can create a competition where compounds with different polarities are desorbed and move down the column at different rates, thus achieving separation.
The relationship between these components is crucial: a more polar analyte will be more strongly retained by the silica gel and will require a more polar mobile phase to elute it from the column.
References
- 1. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 2. This compound | 21962-49-2 [chemicalbook.com]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 7. 21962-49-2|this compound|BLD Pharm [bldpharm.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. coleparmer.co.uk [coleparmer.co.uk]
- 10. Elution - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Role of 4-Formyl-2-methoxybenzonitrile in Modern Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 4-Formyl-2-methoxybenzonitrile (also known as 5-cyano-2-methoxybenzaldehyde) has emerged as a highly valuable and versatile scaffold. Its unique trifunctional architecture—comprising a reactive aldehyde, an electron-donating methoxy group, and a synthetically malleable nitrile—offers a powerful platform for constructing complex molecular frameworks. This guide provides an in-depth exploration of its applications, field-proven experimental protocols, and the underlying chemical principles that make it a cornerstone intermediate in medicinal chemistry.
Introduction: A Profile of a Versatile Building Block
This compound is an aromatic compound distinguished by the strategic placement of three key functional groups on a benzene ring.[1][2] This arrangement is not a random assortment; it is a carefully orchestrated combination that provides chemists with multiple, orthogonal reaction handles. The interplay between the electron-donating methoxy group and the electron-withdrawing formyl and cyano groups creates a unique electronic and steric environment, influencing the reactivity of each site and enabling selective transformations.[3]
The aldehyde serves as a primary site for carbon-carbon bond formation and elaboration into various heterocyclic systems. The nitrile group can be transformed into amines, amides, or carboxylic acids, or it can act as a key pharmacophoric element.[3][4] The methoxy group not only modulates the ring's reactivity but can also serve as a crucial hydrogen bond acceptor in ligand-receptor interactions.[4]
Physicochemical Properties
A clear understanding of the compound's physical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 21962-49-2 | [5] |
| Molecular Formula | C₉H₇NO₂ | [5] |
| Molecular Weight | 161.16 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 115-120 °C | [6] |
| Storage Temperature | 2-8°C | [6] |
Application Note I: A Scaffold for Heterocyclic Synthesis
The true power of this compound lies in its utility as a precursor for diverse heterocyclic scaffolds, which form the core of many marketed drugs. The aldehyde group is a versatile electrophile, readily participating in condensation reactions with a variety of nucleophiles to initiate cyclization cascades.
Causality in Experimental Design:
The choice to use this scaffold is often driven by the desired final heterocyclic core. For instance, reactions with binucleophiles like hydrazines, ureas, or amidines can lead to the formation of pyridazines, pyrimidines, or quinazolines, respectively. The nitrile and methoxy substituents are not mere spectators; they are integral to the electronic properties and, ultimately, the biological activity of the resulting molecule.
A key application is in the synthesis of chalcone derivatives. Chalcones are known precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. A study has reported the synthesis of novel chalcones derived from a related benzonitrile derivative, highlighting their potential as anti-inflammatory and analgesic agents.[7]
Diagram: Reactivity Map of this compound
The following diagram illustrates the primary reactive sites and the types of transformations they can undergo, providing a conceptual map for synthetic planning.
Caption: Key reactive sites of this compound.
Application Note II: Intermediate for Targeted Therapeutics
While a versatile building block, this compound and its isomers also play a direct role as intermediates in the synthesis of specific, high-value drug molecules. For example, it is used in the preparation of trifluoromethyl-substituted imidazole diketone derivatives intended for cancer treatment.[8]
Furthermore, the closely related isomer, 4-formyl-3-methoxybenzonitrile, is a documented intermediate in the synthesis of Finerenone .[9][10] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[9][10] The synthetic route to such complex molecules relies on the precise and predictable reactivity of intermediates like these benzonitrile derivatives.
Protocol I: Synthesis of this compound
The synthesis of this key intermediate can be achieved through various routes. A common and scalable method involves the selective oxidation of the corresponding methyl group on a precursor molecule. The following protocol is adapted from established patent literature for the synthesis of 2-methoxy-4-cyanobenzaldehyde.[11]
Workflow Diagram: Synthesis from a Toluene Derivative
Caption: Multi-step synthesis workflow for the target compound.
Step-by-Step Methodology
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Objective: To synthesize this compound from 3-methoxy-4-methylbenzonitrile.
Materials:
-
3-methoxy-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Dimethyl sulfoxide (DMSO) or a weak aqueous base (e.g., NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Radical Bromination (Benzylic Position):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 3-methoxy-4-methylbenzonitrile in CCl₄.
-
Add 2.2 equivalents of NBS and a catalytic amount (0.1 eq) of AIBN.
-
Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar). The reaction is often initiated with a heat lamp.
-
Causality Check: CCl₄ is a classic solvent for radical reactions. NBS is the source of bromine radicals, and AIBN is the initiator that starts the chain reaction at elevated temperatures. Two equivalents are used to form the dibromomethyl intermediate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material spot should be consumed over several hours.
-
-
Work-up and Isolation of Intermediate:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(dibromomethyl)-2-methoxybenzonitrile. This intermediate is often used directly in the next step without further purification.
-
-
Hydrolysis to Aldehyde:
-
Dissolve the crude dibromomethyl intermediate in DMSO.
-
Heat the solution to approximately 100-120°C and stir for 1-2 hours.
-
Causality Check: DMSO or a weak base is used for hydrolysis. A strong acid or base could hydrolyze the nitrile group to a carboxylic acid, reducing the yield of the desired aldehyde.[11]
-
Monitor the formation of the aldehyde product by TLC.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
-
-
Validation:
-
Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). The expected spectroscopic data should match literature values.
-
Safety and Handling
This compound should be handled with care. It is classified as an irritant.[12] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and versatile platform for synthetic chemists, enabling the efficient construction of complex, biologically active molecules. From heterocyclic scaffolds to key intermediates for targeted drugs like kinase inhibitors, its role in medicinal chemistry is both established and expanding. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this valuable chemical building block in their drug discovery endeavors.
References
- 1. 21962-49-2|this compound|BLD Pharm [bldpharm.com]
- 2. 21962-45-8|4-Formyl-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. This compound (21962-49-2) for sale [vulcanchem.com]
- 4. Buy 5-Cyano-2-methoxybenzaldehyde | 21962-53-8 [smolecule.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. 5-Cyano-2-methoxybenzaldehyde 97 21962-53-8 [sigmaaldrich.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. This compound | 21962-49-2 [chemicalbook.com]
- 9. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 10. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 11. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 12. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Wittig Reaction of 4-Formyl-2-methoxybenzonitrile
Introduction: The Strategic Synthesis of Substituted Stilbenes
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled ability to construct carbon-carbon double bonds with high regioselectivity.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to 4-formyl-2-methoxybenzonitrile. This particular substrate is a valuable starting material for the synthesis of substituted stilbene derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2]
The reaction of this compound with various Wittig reagents allows for the introduction of a wide range of substituents at the benzylic position, leading to a library of novel stilbenoid compounds. The electronic nature of the substituents on the benzaldehyde, in this case, a methoxy group (electron-donating) and a nitrile group (electron-withdrawing), can influence the reactivity of the carbonyl group and the stereochemical outcome of the reaction. This guide will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer insights into optimizing the reaction conditions for successful synthesis.
Mechanistic Overview: From Ylide to Alkene
The Wittig reaction proceeds through a sequence of well-studied steps involving the formation of a phosphorus ylide, its nucleophilic attack on the carbonyl carbon, and the subsequent elimination of triphenylphosphine oxide to form the alkene.[3][4][5]
The currently accepted mechanism for the Wittig reaction, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate.[4][6] The stereochemical outcome of the reaction is largely determined by the nature of the ylide.
-
Non-stabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive and the reaction is under kinetic control.[5][7] The initial cycloaddition is irreversible and leads predominantly to the Z-alkene.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[5][7][8] The formation of the oxaphosphetane is reversible, allowing for equilibration to the thermodynamically more stable intermediate, which ultimately collapses to form the E-alkene as the major product.[5][7]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall between the two extremes and often yield mixtures of E and Z isomers.[5]
The driving force for the final elimination step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]
Figure 1: General workflow of the Wittig reaction.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of stilbene derivatives from this compound using different types of Wittig reagents.
Protocol 1: Synthesis using a Non-Stabilized Ylide (e.g., from benzyltriphenylphosphonium chloride)
This protocol is designed for the synthesis of the corresponding stilbene derivative with expected predominance of the Z-isomer.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe to form a suspension.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change, typically to deep orange or red, indicates the formation of the ylide.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel or syringe over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired stilbene derivative.
-
Protocol 2: Synthesis using a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
This protocol is suitable for the synthesis of the corresponding α,β-unsaturated ester with a high preference for the E-isomer.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Toluene or Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Add toluene or DCM as the solvent.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) and monitor the progress by TLC. Stabilized ylides are less reactive, so gentle heating may be required to drive the reaction to completion.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Triphenylphosphine oxide may precipitate out of the solution. If so, it can be partially removed by filtration.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue and triturate to precipitate the triphenylphosphine oxide. Filter off the solid.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the pure E-isomer of the α,β-unsaturated ester.
-
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of Wittig reagent and reaction conditions significantly impacts the outcome of the synthesis. The following table summarizes key parameters for the reaction of this compound with different types of ylides.
| Wittig Reagent Type | Example Reagent | Base | Solvent | Temperature | Expected Major Isomer |
| Non-Stabilized | Benzyltriphenylphosphonium chloride | n-BuLi, NaH, NaNH₂ | Anhydrous THF, Ether | 0 °C to RT | Z-alkene |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | None (or mild base) | Toluene, DCM | RT to Reflux | E-alkene |
| Semi-Stabilized | Allyltriphenylphosphonium bromide | n-BuLi, KHMDS | Anhydrous THF | -78 °C to RT | Mixture of E/Z |
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical Wittig reaction protocol.
Figure 2: Step-by-step experimental workflow for the Wittig reaction.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For reactions involving non-stabilized ylides generated with strong bases like n-BuLi, it is crucial to maintain strictly anhydrous conditions to prevent quenching of the ylide.
-
Base Selection: The choice of base depends on the pKa of the phosphonium salt. For non-stabilized ylides, strong bases are required.[4][10] For stabilized ylides, weaker bases or even no base may be sufficient.
-
Stereocontrol: To obtain the E-alkene from non-stabilized ylides, the Schlosser modification can be employed, which involves low-temperature deprotonation-protonation of the betaine intermediate.[5][6]
-
Purification: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging. Trituration with a non-polar solvent like hexanes or ether, or column chromatography are effective methods for its removal.
Conclusion
The Wittig reaction is a robust and versatile method for the synthesis of stilbene derivatives from this compound. By carefully selecting the appropriate Wittig reagent and controlling the reaction conditions, researchers can achieve high yields and predictable stereoselectivity. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
Application Notes: Derivatization of 4-Formyl-2-methoxybenzonitrile for Drug Discovery
Introduction: The Strategic Value of the 4-Formyl-2-methoxybenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the benzonitrile moiety is a privileged scaffold, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties—the strong electron-withdrawing nature of the nitrile group and its ability to participate in π-π stacking interactions—make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3] The compound this compound emerges as a particularly strategic starting material. It is a trifunctional building block, presenting three distinct points for chemical modification: the reactive aldehyde (formyl group), the metabolically stable nitrile, and the methoxy group which influences solubility and electronic properties.[4]
This guide provides an in-depth exploration of key derivatization strategies for this compound. The protocols detailed herein are designed not merely as synthetic recipes, but as validated workflows grounded in mechanistic principles. The objective is to empower researchers to rapidly generate diverse libraries of novel small molecules for screening and lead optimization, thereby accelerating the drug discovery process.[5]
Foundational Chemistry: Reactivity Profile
The synthetic utility of this compound is dictated by the distinct reactivity of its functional groups.
-
Formyl Group (-CHO): As an aromatic aldehyde, this is the primary center for derivatization. It readily undergoes nucleophilic addition reactions, making it an ideal handle for introducing molecular diversity through reactions like reductive amination, olefination, and oxime formation.[4][6]
-
Nitrile Group (-C≡N): This group is highly stable and electron-withdrawing. While it can be hydrolyzed to a carboxylic acid or reduced to an amine under harsh conditions, its primary role in early-stage discovery is often as a stable polar moiety that can act as a hydrogen bond acceptor or engage in dipole-dipole interactions with biological targets.[7] Its inclusion is a common strategy for enhancing binding affinity and improving metabolic stability.[1]
-
Methoxy Group (-OCH₃): This electron-donating group modulates the electronic character of the benzene ring, influencing the reactivity of the adjacent formyl group. It also impacts the overall lipophilicity and solubility of the derivatives, key parameters in determining the "drug-likeness" of a compound.[8]
The interplay of these groups allows for selective modification, primarily at the formyl position, while retaining the core benzonitrile scaffold that is often crucial for biological activity.
Core Derivatization Strategies and Protocols
The following sections provide detailed, field-tested protocols for key transformations that leverage the reactivity of the formyl group. These methods are chosen for their reliability, scalability, and applicability to library synthesis.
Strategy 1: Reductive Amination for Amine Library Synthesis
Reductive amination is arguably the most powerful tool for converting the aldehyde into a diverse array of secondary and tertiary amines, which are prevalent structures in pharmaceuticals.[9] The one-pot reaction proceeds via the in situ formation of an imine intermediate, which is then selectively reduced.
Expert Insight (Causality): The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is preferred over harsher reagents like sodium borohydride (NaBH₄).[10] STAB is a milder, more selective reagent that efficiently reduces the protonated imine intermediate much faster than it reduces the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct and allows the reaction to be performed in a single step ("one-pot"), which is highly advantageous for efficiency and library synthesis.[11]
Protocol 3.1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature for 20-30 minutes to facilitate imine formation. Note: For less reactive amines, adding a catalytic amount of acetic acid can accelerate this step.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Caution: The reaction may effervesce slightly.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Amine Component | Product Structure | Typical Yield (%) |
| 1 | Aniline | 4-((phenylamino)methyl)-2-methoxybenzonitrile | 85-95% |
| 2 | Piperidine | 4-(piperidin-1-ylmethyl)-2-methoxybenzonitrile | 90-98% |
| 3 | Benzylamine | 4-((benzylamino)methyl)-2-methoxybenzonitrile | 88-96% |
Workflow Visualization: Reductive Amination
Caption: Workflow for the one-pot reductive amination protocol.
Strategy 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[12] It provides reliable control over the location of the new double bond. By reacting this compound with various phosphorus ylides (Wittig reagents), a diverse range of alkene derivatives can be synthesized, introducing scaffolds that can modulate conformation and lipophilicity.[13]
Expert Insight (Causality): The stability of the ylide determines the stereochemical outcome (E/Z isomerism) of the alkene product. Stabilized ylides (e.g., those containing an adjacent ester or ketone) generally favor the formation of the E-alkene (trans), while non-stabilized ylides (e.g., from simple alkyl halides) typically yield the Z-alkene (cis) as the major product. This predictability is crucial for structure-activity relationship (SAR) studies.[12]
Protocol 3.2: Wittig Olefination with a Stabilized Ylide
Materials:
-
Triphenylphosphine (1.1 eq)
-
Ethyl bromoacetate (or other activated alkyl halide) (1.1 eq)
-
This compound (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Ylide Formation (in situ): In a test tube or round-bottom flask, add triphenylphosphine (1.1 eq) to a saturated aqueous solution of sodium bicarbonate. Stir the suspension vigorously.
-
Add the activated alkyl halide (e.g., ethyl bromoacetate, 1.1 eq) to the suspension. Stir for 5-10 minutes. The formation of the phosphonium salt and its subsequent deprotonation by the mild base forms the ylide.
-
Wittig Reaction: Add this compound (1.0 eq) to the ylide-containing mixture.
-
Stir the reaction vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.[14]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or ethyl acetate (3x). The byproduct, triphenylphosphine oxide, may have limited solubility in the chosen organic solvent, aiding purification.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from residual triphenylphosphine oxide.
Strategy 3: Oxime Formation as a Versatile Intermediate
The conversion of the aldehyde to an oxime is a simple, high-yielding reaction that produces a versatile intermediate.[15] Oximes are not only valuable final compounds in their own right, known to act as bioisosteres or possess intrinsic activity, but they can also be further transformed into nitriles or amides.[16]
Expert Insight (Causality): This reaction is typically performed under mild acidic or neutral conditions. The use of an aqueous medium with a base like pyridine or even just sodium acetate buffers the reaction and facilitates the condensation of hydroxylamine onto the aldehyde.[17] The reaction is often quantitative and requires minimal purification, making it highly efficient.
Protocol 3.3: Aqueous Synthesis of 4-((Hydroxyimino)methyl)-2-methoxybenzonitrile
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium Acetate (NaOAc) or Pyridine (1.5 eq)
-
Ethanol/Water solvent mixture (e.g., 1:1)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the precipitation of the oxime product.[15][18]
-
Work-up: If a precipitate has formed, collect the solid product by vacuum filtration and wash with cold water.
-
If no precipitate forms, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from an ethanol/water mixture.
Strategy 4: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetics
For generating maximum molecular complexity in a single step, the Ugi four-component reaction is unparalleled.[19] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create a highly substituted α-acylamino amide product. These "peptidomimetic" structures are of great interest in drug discovery as they can mimic peptide secondary structures while offering improved stability and cell permeability.[20][21]
Expert Insight (Causality): The reaction is remarkably convergent and atom-economical. It is often performed in polar protic solvents like methanol or trifluoroethanol, which facilitate the various equilibria involved in the mechanism, including imine formation and the key Mumm rearrangement step.[21] The sheer number of commercially available starting materials for each of the four components allows for the rapid creation of vast and highly diverse compound libraries.[22]
Protocol 3.4: Ugi Four-Component Reaction
Materials:
-
This compound (Aldehyde component, 1.0 eq)
-
A primary amine (e.g., benzylamine) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a screw-cap vial, add the amine (1.0 eq) and the this compound (1.0 eq) to anhydrous methanol (to ~0.2 M).
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the imine.
-
Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (if an acid-scavengeable impurity is present), saturated aqueous NaHCO₃ (to remove excess carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the complex product using flash column chromatography or preparative HPLC.
Workflow Visualization: Ugi Four-Component Reaction
Caption: Convergent one-pot synthesis via the Ugi-4CR.
Characterization of Derivatives
The successful synthesis and purity of all derivatives must be confirmed through standard analytical techniques. A comprehensive characterization is essential for reliable data in subsequent biological screening.[23][24]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Conclusion
This compound is a high-value scaffold for drug discovery, offering multiple avenues for rapid and efficient derivatization. The protocols for reductive amination, Wittig olefination, oxime formation, and the Ugi reaction provide robust and versatile methods for generating structurally diverse libraries. By understanding the underlying chemical principles and applying these validated protocols, research and development teams can significantly enhance their capacity for hit identification and lead optimization in the pursuit of novel therapeutics.[5][25]
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 5. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 6. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciepub.com [sciepub.com]
- 15. yccskarad.com [yccskarad.com]
- 16. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 19. Ugi Reaction [organic-chemistry.org]
- 20. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Formyl-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxybenzonitrile (CAS: 21962-49-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles.
This document provides in-depth, field-proven insights and detailed protocols. While specific literature on optimizing the synthesis of this compound is sparse, the principles outlined here are derived from established chemical methodologies and extensive data available for its close structural isomer, 4-Formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde, CAS: 21962-45-8).[1][2][3][4] These strategies provide a robust framework for achieving high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most logical and commonly employed precursors are derived from commercially available toluenic or benzylic compounds. The two primary routes involve either the oxidation of a pre-existing functional group or the transformation of a methyl group. Key starting materials include:
-
3-Methoxy-4-methylbenzonitrile: This is the most direct precursor, where the methyl group is functionalized to an aldehyde.
-
4-(Hydroxymethyl)-2-methoxybenzonitrile: A precursor that requires a simple oxidation step to yield the target aldehyde.
Q2: My reaction is not going to completion. What are the initial checks I should perform?
First, verify the purity and integrity of your starting materials and reagents. Old bottles of N-Bromosuccinimide (NBS) or oxidizing agents can have reduced activity. Second, ensure all reaction conditions are strictly anaerobic and anhydrous, especially if using organometallic reagents or sensitive catalysts. Finally, re-evaluate your reaction temperature and time; some steps may require extended heating or precise temperature control to proceed to completion.
Q3: What analytical techniques are best for monitoring reaction progress?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical eluent system would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate can help visualize both starting material and product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended to accurately determine the ratio of product to starting material and identify any side products.
Common Synthetic Routes: A Comparative Overview
The synthesis of this compound can be approached via several pathways. The choice depends on starting material availability, scalability, and safety considerations.
| Route | Starting Material | Key Transformation | Pros | Cons |
| A | 3-Methoxy-4-methylbenzonitrile | Benzylic Bromination & Hydrolysis | Direct route from a common precursor.[4] | Requires handling of bromine or NBS; hydrolysis conditions must be carefully controlled to avoid nitrile decomposition.[4] |
| B | 4-(Hydroxymethyl)-2-methoxybenzonitrile | Alcohol Oxidation | Mild reaction conditions; high selectivity. | Requires synthesis of the starting alcohol, adding a step. |
| C | 3-Methoxy-4-methylbenzoic Acid | Multi-step Conversion | Avoids use of highly toxic cyanides if starting from the acid.[4] | Longer synthetic route involving amidation and dehydration.[4][5] |
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in the Benzylic Bromination Step (Route A)
Q: I am using NBS to brominate 3-methoxy-4-methylbenzonitrile, but my yield of the dibromomethyl intermediate is poor, and I see multiple products on my TLC.
A: This is a classic issue of incomplete or non-selective bromination.
-
Causality: Benzylic bromination with NBS is a radical reaction. Using only one equivalent of NBS can lead to an incomplete reaction or a mixture of mono- and di-brominated products.[3] The mono-bromo intermediate is often less reactive than the starting material, making the second bromination sluggish without sufficient reagent.
-
Solution:
-
Increase NBS Stoichiometry: Use a significant excess of NBS (e.g., 2.2 to 2.5 equivalents) to drive the reaction to the dibrominated product, 4-(dibromomethyl)-2-methoxybenzonitrile.[3]
-
Radical Initiator: Ensure you are using a sufficient amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Solvent Choice: The reaction should be run in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or chlorobenzene.[4]
-
Light and Heat: Initiate the reaction by heating to reflux (typically 80-100°C) and irradiating with a light source (e.g., a 250W lamp) to facilitate radical formation.[6]
-
Issue 2: Nitrile Group Hydrolysis During Aldehyde Formation (Route A)
Q: During the hydrolysis of my 4-(dibromomethyl)-2-methoxybenzonitrile intermediate, I am isolating 4-formyl-2-methoxybenzoic acid as a major byproduct. How can I prevent this?
A: The nitrile group is sensitive to both strong acid and strong base, especially at elevated temperatures. Your hydrolysis conditions are likely too harsh. [4]
-
Causality: The gem-dibromide is converted to an aldehyde via hydrolysis. If this is performed under strongly acidic or basic conditions, the electron-withdrawing nature of the adjacent formyl group can activate the nitrile for nucleophilic attack by water or hydroxide, leading to the formation of a carboxylic acid.
-
Solutions:
-
Mild Hydrolysis with Silver Nitrate: A classic and effective method is to reflux the dibromide in aqueous ethanol with silver nitrate.[7] The silver ions coordinate to the bromine atoms, facilitating their departure and subsequent hydrolysis under relatively neutral pH. While effective, this method can be expensive for large-scale synthesis.[4][6]
-
DMSO-Mediated Hydrolysis: Using dimethyl sulfoxide (DMSO) with a mild base like sodium bicarbonate at elevated temperatures can effectively hydrolyze the dibromide without significantly impacting the nitrile group.
-
Avoid Strong Acids/Bases: Do not use strong mineral acids (HCl, H₂SO₄) or strong bases (NaOH, KOH) for this step.
-
Issue 3: Incomplete Oxidation of the Alcohol (Route B)
Q: I am trying to oxidize 4-(hydroxymethyl)-2-methoxybenzonitrile to the aldehyde, but the reaction is sluggish and I always have starting material left over.
A: This points to an issue with the choice or activity of your oxidizing agent.
-
Causality: While many reagents can oxidize benzyl alcohols, some are too harsh and can affect other functional groups, while others may be too weak or require specific activation. Manganese dioxide (MnO₂) is a common choice but its activity can vary significantly between suppliers and batches.
-
Solutions:
-
Use Activated MnO₂: Ensure you are using freshly activated manganese dioxide. A large excess (5-10 equivalents) is often required to drive the reaction to completion.[1]
-
Alternative Oxidants: Consider other mild oxidation systems:
-
PCC or PDC: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (DCM) are reliable but generate chromium waste.
-
Swern or Dess-Martin Oxidation: These methods are highly efficient and operate under mild conditions, minimizing side reactions.
-
-
Reaction Monitoring: Monitor the reaction closely by TLC. If it stalls, a fresh portion of the oxidizing agent can sometimes restart it.
-
Experimental Workflows & Protocols
Workflow Diagram: Synthesis via Route A
Below is a diagram illustrating the primary synthetic pathway from 3-methoxy-4-methylbenzonitrile.
Caption: Workflow for the synthesis of this compound via bromination-hydrolysis.
Exemplary Protocol: Synthesis via Bromination and Hydrolysis (Route A)
This protocol is adapted from the synthesis of the 3-methoxy isomer and may require optimization.[3][7]
Step 1: Synthesis of 4-(Dibromomethyl)-2-methoxybenzonitrile
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxy-4-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (2.5 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add anhydrous chlorobenzene as the solvent.
-
Heat the mixture to 85-95°C under an inert atmosphere (Nitrogen or Argon).[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibromide, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 4-(dibromomethyl)-2-methoxybenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[7]
-
In a separate flask, dissolve silver nitrate (2.5 eq) in water.
-
Add the silver nitrate solution dropwise to the refluxing solution of the dibromide.[7]
-
Maintain the mixture at reflux for 30-60 minutes. A precipitate of silver bromide will form.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Filter the mixture to remove the silver bromide precipitate and evaporate the solvent.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 3: Purification
-
The crude product can be purified by recrystallization from a solvent system such as dichloromethane/ethanol/petroleum ether.[1]
-
Alternatively, for higher purity, perform column chromatography on silica gel using an eluent gradient of ethyl acetate in hexanes.
References
- 1. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 2. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 3. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 5. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 6. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 7. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
Technical Support Center: Synthesis of 4-Formyl-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxybenzonitrile (CAS 21962-45-8). This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as the non-steroidal mineralocorticoid receptor antagonist Finerenone, a robust and high-yielding synthesis is critical.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the practical challenges encountered in the laboratory. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound. The Q&A format is designed to help you quickly identify and resolve experimental hurdles.
Q1: My Vilsmeier-Haack formylation of 2-methoxybenzonitrile is resulting in a low yield and a mixture of isomers. What is happening and how can I fix it?
A1: This is a classic regioselectivity problem driven by the competing electronic effects of the substituents.
Underlying Cause: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent (a chloroiminium ion formed from POCl₃ and DMF).[4][5] The regiochemical outcome on your 2-methoxybenzonitrile starting material is dictated by the directing effects of the methoxy (-OCH₃) and nitrile (-CN) groups.
-
Methoxy Group (-OCH₃): An activating, ortho, para-directing group. It strongly directs the electrophile to the positions C3 (ortho) and C5 (para).
-
Nitrile Group (-CN): A deactivating, meta-directing group. It directs the electrophile to C3 and C5.
Both groups direct the incoming electrophile to the C3 and C5 positions. Formylation at C5 would yield the undesired 6-formyl-2-methoxybenzonitrile isomer, while formylation at the C4 position to yield the desired product is electronically disfavored in a direct Vilsmeier-Haack reaction on this substrate. Low yield often stems from the overall deactivation of the ring by the nitrile group, making the reaction sluggish.[5]
Troubleshooting Steps & Solutions:
-
Confirm Your Starting Material: The direct Vilsmeier-Haack formylation of 2-methoxybenzonitrile is not an optimal route to the 4-formyl isomer. A more suitable substrate would be one where the directing groups favor the desired substitution pattern, such as 3-methoxybenzonitrile, which would be expected to formylate at the C4 position.
-
Optimize Reaction Conditions:
-
Temperature Control: Keep the temperature low during the formation of the Vilsmeier reagent and the initial addition of the substrate to prevent side reactions. A gentle warming (e.g., 40-60°C) may be required to drive the reaction to completion, but excessive heat can lead to decomposition and polymerization.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. A large excess can promote di-formylation or other side reactions.
-
-
Purification:
-
The desired 4-formyl isomer and the potential 6-formyl isomer can be difficult to separate. Careful column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate) is typically required.
-
Monitor fractions closely by TLC or HPLC to ensure proper separation.
-
Q2: I am attempting a synthesis via ortho-lithiation of a substituted benzonitrile, but the reaction is low-yielding and produces multiple byproducts. What are the critical parameters for this method?
A2: Directed ortho-metalation (DoM) is a powerful but highly sensitive technique. Success hinges on the choice of substrate, base, and rigorous control of reaction conditions.
Underlying Cause: Direct ortho-lithiation of 2-methoxybenzonitrile is not feasible for obtaining the 4-formyl product because the methoxy group directs lithiation to the C3 position.[6] A more effective strategy is a lithium-halogen exchange starting from 4-bromo-2-methoxybenzonitrile .[7] Common side reactions in this approach include:
-
Attack on the Nitrile Group: Organolithium reagents can add to the nitrile group, leading to ketone formation after hydrolysis.
-
Incomplete Halogen-Metal Exchange: This leaves starting material in the reaction mixture.
-
Proton Scrambling: If the temperature rises, the aryllithium intermediate can deprotonate other species in the mixture, leading to undesired products.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Water will instantly quench the organolithium reagent and the aryllithium intermediate. All glassware must be flame-dried under vacuum, and all solvents must be rigorously dried.
-
Temperature is Critical: The entire sequence must be performed at low temperatures, typically -78°C (a dry ice/acetone bath), to prevent side reactions, especially addition to the nitrile.[8] Do not let the reaction warm up until it is quenched with the electrophile (DMF).
-
Reagent Addition: Add the n-butyllithium (n-BuLi) solution slowly and dropwise to the solution of 4-bromo-2-methoxybenzonitrile. This maintains a low concentration of the alkyllithium and minimizes side reactions.
-
Quenching: After the lithium-halogen exchange is complete (typically 30-60 minutes at -78°C), quench the reaction by adding anhydrous DMF. Allow the mixture to stir at low temperature before slowly warming to room temperature.
-
Work-up: The work-up should involve a careful quench with a mild acid (e.g., saturated aqueous NH₄Cl) to hydrolyze the intermediate and protonate any remaining base.
-
Flame-dry a three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet.
-
Add 4-bromo-2-methoxybenzonitrile (1.0 eq) and anhydrous THF to the flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Continue stirring at -78°C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q3: My synthesis involves the oxidation of 4-(hydroxymethyl)-3-methoxybenzonitrile, but I'm getting significant amounts of the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?
A3: Over-oxidation is a common side reaction when converting primary alcohols to aldehydes. The choice of oxidizing agent and control of reaction conditions are paramount.
Underlying Cause: The desired aldehyde product is itself susceptible to oxidation to a carboxylic acid, often more readily than the starting alcohol. Strong oxidizing agents like potassium permanganate or chromic acid will almost certainly lead to the carboxylic acid. Milder, more selective reagents are required.
Troubleshooting Steps & Solutions:
-
Select a Mild Oxidizing Agent: Manganese dioxide (MnO₂) is an excellent choice for oxidizing benzylic alcohols and is known to be selective for this transformation.[9] It is a heterogeneous reagent, which can simplify work-up (filtration). Other suitable reagents include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent. For heterogeneous reagents like MnO₂, a larger excess (e.g., 3-5 equivalents) is often used to drive the reaction.
-
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform. Protic solvents can interfere with the reaction.
-
Monitor the Reaction: Follow the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to oxidizing conditions.
-
Temperature Control: While some oxidations with MnO₂ may require heating to reflux in DCM, avoid unnecessarily high temperatures or prolonged reaction times.[9]
| Oxidizing Agent | Typical Conditions | Selectivity for Aldehyde | Notes |
| MnO₂ | DCM, reflux | High | Heterogeneous, easy work-up via filtration.[9] |
| PCC | DCM, room temp | High | Stoichiometric, requires careful handling (Cr(VI)). |
| Dess-Martin Periodinane | DCM, room temp | Very High | Mild, but reagent can be expensive and sensitive. |
| KMnO₄ | Acetone/Water, heat | Low | Strong oxidant, will likely form carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes for preparing this compound on a lab scale?
A1: For laboratory synthesis, multi-step routes starting from commercially available precursors are often the most reliable. Two highly cited methods are:
-
Oxidation of a Dibromomethyl Intermediate: This route typically starts with 4-methyl-3-methoxybenzonitrile. The methyl group is di-brominated using N-bromosuccinimide (NBS), and the resulting dibromide is hydrolyzed to the aldehyde using silver nitrate in aqueous ethanol.[10][11] This method avoids harsh conditions that could affect the nitrile group.
-
Oxidative Cleavage: A precursor like tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate can be cleaved to the aldehyde using reagents like osmium tetroxide (catalytic) and sodium metaperiodate.[1][2][9]
Q2: How can I confidently confirm the identity and purity of my final product?
A2: A combination of spectroscopic methods is essential for unambiguous characterization.
| Technique | Expected Spectroscopic Signatures for this compound |
| ¹H NMR | Aldehyde proton (-CHO): A singlet around δ 10.3-10.4 ppm. Aromatic protons: Three distinct signals in the aromatic region (δ 7.5-7.9 ppm) showing the characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Methoxy protons (-OCH₃): A singlet around δ 3.9-4.0 ppm.[10] |
| ¹³C NMR | Aldehyde carbon: ~188-190 ppm. Nitrile carbon: ~115-117 ppm. Signals for the aromatic carbons and the methoxy carbon (~56 ppm). |
| FTIR | Nitrile (C≡N) stretch: A sharp, strong peak around 2220-2240 cm⁻¹. Aldehyde (C=O) stretch: A strong peak around 1690-1710 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of 161.16 g/mol . |
Q3: What is the primary cause of resin or polymer formation during formylation reactions, and how can it be avoided?
A3: Resin formation, particularly in reactions involving formaldehyde sources or strong acids, occurs when the aldehyde product reacts further with the electron-rich aromatic starting material under the reaction conditions, leading to polymerization (e.g., phenol-formaldehyde type resins).[12] To avoid this:
-
Maintain the lowest effective reaction temperature.
-
Slowly add the formylating agent to the substrate solution to avoid high local concentrations.
-
Use the minimum necessary amount of acid catalyst.
-
Stop the reaction as soon as the desired product is formed, as monitored by TLC or HPLC.
Visualized Workflows and Mechanisms
Mechanism: Vilsmeier-Haack Formylation
A diagram illustrating the formation of the Vilsmeier reagent and its subsequent electrophilic attack on an activated aromatic ring.
References
- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 3. tantuchemicals.com [tantuchemicals.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 10. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Over-oxidation of 4-Formyl-2-methoxybenzonitrile
Welcome to the technical support center for handling 4-formyl-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common issue of over-oxidation during its conversion to the corresponding carboxylic acid. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the oxidation of this compound and offers targeted solutions.
Question 1: My reaction is yielding the carboxylic acid (4-cyano-3-methoxybenzoic acid) as the major product instead of the desired aldehyde. What's causing this over-oxidation?
Answer: Over-oxidation of the aldehyde to a carboxylic acid is a frequent challenge, particularly with aromatic aldehydes bearing electron-donating groups like the methoxy substituent in your compound.[1][2] The primary reasons for this unwanted side reaction are:
-
Strong Oxidizing Agents: Many common oxidizing agents are potent enough to convert the intermediate aldehyde directly to the carboxylic acid without allowing for its isolation.[3][4] Reagents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are known for their aggressive nature and will readily oxidize the aldehyde further.[3][5][6][7]
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and an excess of the oxidizing agent can all contribute significantly to over-oxidation.
-
Presence of Water: The mechanism for the oxidation of aldehydes to carboxylic acids often involves the formation of a hydrate intermediate (a gem-diol) upon the addition of water to the aldehyde.[5][6][8] This hydrate is then easily oxidized.[5][6][8] Therefore, reactions run in aqueous or wet solvents are more prone to over-oxidation.[8]
Solution Workflow:
References
- 1. sarthaks.com [sarthaks.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidizing Agents [tigerweb.towson.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving the Purity of 4-Formyl-2-methoxybenzonitrile
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for the purification of 4-Formyl-2-methoxybenzonitrile (CAS 21962-49-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for common and complex purification challenges. As a key intermediate in the synthesis of pharmaceuticals like Finerenone, achieving high purity is paramount for successful downstream applications.[1][2][3] This document moves beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the purification process. Each answer provides a detailed explanation and a step-by-step protocol to resolve the problem.
Question 1: My crude ¹H NMR spectrum shows multiple aromatic signals and a small peak around 10-11 ppm. How do I identify the main impurity and remove it?
Answer: The presence of multiple aromatic signals suggests contamination with other aromatic compounds, likely starting materials or side-products from the synthesis. A peak around 10-11 ppm is often indicative of a carboxylic acid proton, suggesting that your aldehyde has partially oxidized to 4-carboxy-2-methoxybenzonitrile. The aldehyde proton of your desired product should appear around 10.45 ppm, while the methoxy group protons will be a singlet around 3.9 ppm.[4]
Common Impurities to Consider:
-
Starting Materials: Depending on the synthetic route, this could include 4-methyl-3-methoxybenzonitrile or its brominated intermediates.[5][6]
-
Oxidation Product: 4-carboxy-2-methoxybenzonitrile is a common byproduct resulting from the oxidation of the aldehyde group.[7]
-
Unreacted Intermediates: For example, if using a hydrolysis step, incompletely hydrolyzed species might persist.[5]
Recommended Purification Strategy: Flash Column Chromatography
Flash column chromatography is highly effective for separating compounds with different polarities, such as an aldehyde from a more polar carboxylic acid or less polar starting materials.[8][9]
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or your column's mobile phase. Add a small amount of silica gel to this solution and concentrate it in vacuo until a free-flowing powder is obtained. This dry-loading method prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. The less polar impurities will elute first, followed by the desired aldehyde, and finally the highly polar carboxylic acid.[7][10]
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Gradient for Flash Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Compound Type Expected to Elute |
| 95:5 to 90:10 | Non-polar starting materials/byproducts |
| 85:15 to 80:20 | This compound (Target) |
| 70:30 to 50:50 | More polar impurities (e.g., alcohols) |
| 100% Ethyl Acetate -> EtOAc/MeOH | Highly polar impurities (e.g., carboxylic acid) |
Pro-Tip: Aldehydes can sometimes streak or decompose on acidic silica gel.[10] If you observe this, consider neutralizing your silica gel by preparing a slurry with 1% triethylamine in your starting eluent before packing the column.
Logical Workflow for Impurity Removal
Caption: Troubleshooting logic for selecting a purification method.
Question 2: I've successfully purified my compound, but the recovery is very low after recrystallization. What am I doing wrong?
Answer: Low recovery during recrystallization is a common issue and typically points to one of two main causes: using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.[11][12] The goal is to dissolve the compound in the minimum amount of boiling solvent, so that the solution is supersaturated upon cooling, forcing the pure compound to crystallize.[13][14]
Recommended Purification Strategy: Two-Solvent Recrystallization
A two-solvent system can provide finer control over the crystallization process. You use a "good" solvent in which the compound is soluble when hot, and a "bad" (or anti-solvent) in which the compound is poorly soluble.[15] For this compound, a combination of an alcohol or ethyl acetate ("good" solvent) and a non-polar solvent like hexane or petroleum ether ("bad" solvent) is a good starting point.[5]
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal volume of a hot "good" solvent (e.g., boiling ethyl acetate or ethanol) until the solid just dissolves completely.
-
Hot Filtration (Optional): If you notice any insoluble impurities, perform a hot gravity filtration at this stage to remove them.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise with swirling. Continue adding until you observe persistent cloudiness (the saturation point).
-
Re-dissolution: If you've added slightly too much anti-solvent, add a few drops of the hot "good" solvent back until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "bad" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification Workflow Diagram
Caption: General workflow for purification by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to confirm the purity of this compound?
For comprehensive analysis, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[16][17][18] Purity is often reported as area percentage at a specific UV detection wavelength (e.g., 254 nm).[17]
-
¹H and ¹³C NMR Spectroscopy: NMR provides unequivocal structural confirmation and can identify impurities if they are present in sufficient concentration (>1%). Key ¹H NMR signals for the product are the aldehyde proton (~10.45 ppm), the aromatic protons, and the methoxy singlet (~3.9 ppm).[4][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component.[20][21]
Q2: My purified product is an off-white or yellow solid. Is this normal?
The pure compound is typically described as a white to off-white solid.[1][2][17] A yellow or light brown color may indicate the presence of minor, highly colored impurities, possibly from oxidation or side reactions. If NMR and HPLC show high purity (>99%), the color may not be detrimental to your subsequent reactions. However, if color is a concern, you can try treating a solution of your compound with a small amount of activated charcoal before the final filtration step in recrystallization.[22]
Q3: How should I store the purified compound to prevent degradation?
Aldehydes are susceptible to air oxidation, which converts the formyl group into a carboxylic acid. To maintain purity, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry place, such as a desiccator or a refrigerator.
References
- 1. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 2. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 3. tantuchemicals.com [tantuchemicals.com]
- 4. rsc.org [rsc.org]
- 5. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 6. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jackwestin.com [jackwestin.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. benchchem.com [benchchem.com]
- 17. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 18. Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. This compound(21962-49-2) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 4-Formyl-2-methoxybenzonitrile
Welcome to the technical support center for 4-Formyl-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this versatile building block. Our goal is to equip you with the expertise to diagnose and resolve impurities, ensuring the highest quality of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound is largely dependent on the synthetic route employed. Here are the likely impurities from common synthetic methods:
-
Oxidation of 4-(hydroxymethyl)-3-methoxybenzonitrile:
-
Unreacted Starting Material: 4-(hydroxymethyl)-3-methoxybenzonitrile.
-
Over-oxidation Product: 4-Carboxy-2-methoxybenzonitrile.
-
Residual Oxidizing Agent: Manganese dioxide or its byproducts.[1]
-
-
Oxidative Cleavage of a Phenylacrylate Derivative:
-
Bromination and Hydrolysis of 4-methyl-3-methoxybenzonitrile:
A general workflow for identifying the source of impurities is outlined below:
Caption: Workflow for identifying the source of impurities.
Troubleshooting Guides
Recrystallization Issues
Q2: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of impurities is high, disrupting crystal formation. The melting point of this compound is around 109-111°C.[2]
Troubleshooting Steps:
-
Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[4][5]
-
Use a Lower-Boiling Point Solvent System: If you are using a high-boiling point solvent, switch to a more volatile one. A common and effective solvent system for recrystallization of this compound is ethyl acetate/petroleum ether or ethyl acetate/hexane.[1]
-
Reduce the Initial Concentration: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.[6]
-
"Seed" the Solution: Introduce a pure crystal of this compound to the cooled solution to induce crystallization.[5] If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod can sometimes initiate crystal growth.[5]
Recommended Solvents for Recrystallization:
| Solvent System | Characteristics |
| Ethyl Acetate / Hexane | Good for moderately polar compounds. The compound is soluble in hot ethyl acetate and insoluble in hexane.[7] |
| Dichloromethane / Ethanol / Petroleum Ether | A multi-component system that can be effective for complex impurity profiles.[1] |
| Ethanol | A general-purpose solvent for compounds with some polarity.[7] |
Column Chromatography Challenges
Q3: I'm running a silica gel column to purify my product, but I'm getting poor separation between this compound and an unknown impurity. What should I do?
A3: Poor separation in column chromatography typically points to an inappropriate mobile phase polarity or issues with the column packing.[8] this compound is a moderately polar compound due to the presence of the formyl, methoxy, and nitrile groups.[2]
Troubleshooting Protocol:
-
Optimize the Mobile Phase with TLC: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your product a Retention Factor (Rf) of 0.25-0.35 and show good separation from the impurity.[1] A common mobile phase is a gradient of ethyl acetate in hexane.[1]
TLC Observation Recommended Action Rf value is too high (>0.5) Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). Rf value is too low (<0.2) Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). Spots are streaking The compound may be too acidic or basic for silica gel. Consider using alumina or adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase.[8] Poor separation between spots Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone) or consider a less polar stationary phase. -
Improve Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation.[9] Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[9][10]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Overloading the column with too much sample will also compromise separation.[11] A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 50:1 by weight.[1]
Workflow for Column Chromatography Optimization:
Caption: Decision-making workflow for optimizing column chromatography.
Purity Analysis
Q4: My HPLC analysis shows a purity of >99%, but the NMR spectrum indicates the presence of a minor impurity. Why is there a discrepancy?
A4: This is a common scenario that highlights the strengths and limitations of different analytical techniques.
-
HPLC-UV Detection: High-Performance Liquid Chromatography with a UV detector is excellent for quantifying impurities that have a UV chromophore.[1] However, if an impurity has a poor or no UV chromophore at the detection wavelength (typically 254 nm for this compound), it may be underestimated or not detected at all.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can detect impurities that have protons, regardless of their UV absorbance. It is particularly sensitive to impurities with unique proton signals that do not overlap with the main compound's signals.
Troubleshooting and Verification:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector for HPLC: A DAD or PDA detector will allow you to analyze the UV spectrum of each peak, which can help in identifying co-eluting peaks and impurities with different UV maxima.
-
Change the HPLC Wavelength: Analyze your sample at a lower wavelength (e.g., 210 nm) where more organic molecules absorb. This may reveal impurities that were not visible at 254 nm.
-
Use a Universal Detector: Consider using a detector that is not dependent on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), if available.
-
Spike your Sample: If you have a standard of the suspected impurity, "spike" your sample with it and re-run the HPLC to see if the peak area increases, confirming its identity.
-
Rely on a Combination of Techniques: For regulatory filings and high-purity applications, it is crucial to use orthogonal analytical methods (e.g., HPLC, NMR, and Mass Spectrometry) to get a complete picture of your compound's purity.
References
- 1. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 3. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
4-Formyl-2-methoxybenzonitrile synthesis temperature and pressure optimization
An In-Depth Technical Guide to the Synthesis of 4-Formyl-2-methoxybenzonitrile: Temperature and Pressure Optimization
As a key intermediate in the synthesis of various pharmaceuticals, including Finerenone, the efficient and high-yield production of this compound is of significant interest to researchers in drug development.[1][2][3] This guide, structured for the practicing scientist, provides a comprehensive overview of common synthetic challenges, focusing on the critical parameters of temperature and pressure. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their typical operating conditions?
A1: Several methods are employed, each with distinct advantages and operational parameters. The most prevalent routes include:
-
Bromination and Hydrolysis: This industrial-scale method involves the radical bromination of 4-methyl-2-methoxybenzonitrile to a dibromomethyl intermediate, followed by hydrolysis.[4][5] This process is often run at the reflux temperature of the solvent (e.g., ethanol) under atmospheric pressure.[5][6]
-
Oxidative Cleavage: A laboratory-scale method that involves the cleavage of an acrylate precursor using a potent oxidizing system like osmium tetroxide and sodium metaperiodate.[1][6] This reaction requires careful temperature control, typically keeping the reaction mixture below 30°C during the addition of the oxidant.[1][6]
-
Direct Formylation: Methods like the Vilsmeier-Haack or Reimer-Tiemann reactions introduce the formyl group directly onto the 2-methoxybenzonitrile ring. These electrophilic aromatic substitution reactions are highly dependent on temperature and, in some cases, pressure for optimal performance.[7][8][9]
| Synthetic Route | Typical Temperature | Typical Pressure | Key Reagents | Notes |
| Bromination/Hydrolysis | Reflux (e.g., ~78°C for Ethanol) | Atmospheric | N-Bromosuccinimide (NBS), Silver Nitrate | Scalable but can involve expensive reagents like silver nitrate.[4] |
| Oxidative Cleavage | < 30°C during addition, then RT | Atmospheric | OsO₄ (catalytic), NaIO₄ | Requires careful handling of toxic OsO₄.[1][6] |
| Vilsmeier-Haack | 60°C - 100°C | Atmospheric | POCl₃, DMF | A mild and efficient method for electron-rich arenes.[9][10] |
| Reimer-Tiemann | 70°C - 105°C | Atmospheric or Elevated (<100 atm) | Chloroform, Strong Base (e.g., NaOH) | Can be highly exothermic; elevated pressure can reduce reaction time.[11][12] |
Q2: How critical is pressure as a variable in optimizing the synthesis of this compound?
A2: For the majority of common synthetic routes, such as Vilsmeier-Haack formylation, oxidative cleavage, or bromination/hydrolysis, reactions are typically conducted at atmospheric pressure. Pressure is not a primary optimization parameter in these cases.
However, for the Reimer-Tiemann reaction, elevated pressure can be employed as a strategy to decrease reaction times.[12] By conducting the reaction in a sealed vessel, the temperature can be raised beyond the solvent's normal boiling point (e.g., to ~105°C), accelerating the rate of reaction. This is an advanced technique not typically required for standard laboratory synthesis but can be considered for process intensification.[12]
Q3: What are the primary safety considerations when performing these syntheses, especially at elevated temperatures?
A3: Safety is paramount. Key considerations include:
-
Exothermic Reactions: The Reimer-Tiemann reaction, once initiated by heating, can be highly exothermic.[11][13] Ensure adequate cooling capacity (e.g., an ice bath on standby) and monitor the internal temperature closely to prevent a runaway reaction.
-
Hazardous Reagents: Phosphorus oxychloride (used in the Vilsmeier-Haack reaction) is highly corrosive and reacts violently with water. Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pressure Safety: If using elevated pressure, ensure the reaction vessel is rated for the intended temperature and pressure and that appropriate safety features (e.g., burst disc, pressure relief valve) are in place.
Troubleshooting Guide
Issue 1: Low or no yield of this compound in a Vilsmeier-Haack formylation.
-
Possible Cause A: Incomplete formation of the Vilsmeier Reagent. The active electrophile, a chloroiminium ion, is formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][14] If the reagents are of poor quality (e.g., wet DMF), this initial step may be inefficient.
-
Solution: Use anhydrous DMF and fresh, high-quality POCl₃. Allow sufficient time for the Vilsmeier reagent to form before adding the 2-methoxybenzonitrile substrate.
-
-
Possible Cause B: Insufficient Reaction Temperature. Formylation of benzonitriles, which are moderately deactivated by the electron-withdrawing nitrile group, often requires heating to proceed at a reasonable rate.
-
Solution: While reactions can be run at various temperatures, a range of 60-80°C is common.[10] If the reaction is sluggish at a lower temperature, incrementally increase the temperature while monitoring the reaction progress by TLC or HPLC.
-
-
Possible Cause C: Incomplete Hydrolysis during Work-up. The initial product of the electrophilic substitution is an iminium ion, which must be hydrolyzed to yield the final aldehyde product.[14][15]
-
Solution: Ensure the aqueous work-up is sufficiently vigorous and allows enough time for the complete hydrolysis of the iminium intermediate. Gentle heating of the aqueous mixture can sometimes facilitate this process.
-
Issue 2: Significant formation of byproducts, particularly isomers, in a Reimer-Tiemann formylation.
-
Possible Cause A: Inherent Lack of Selectivity. The Reimer-Tiemann reaction is notorious for producing a mixture of ortho and para isomers. The reaction proceeds via electrophilic attack of dichlorocarbene on the electron-rich phenoxide ring (or in this case, the activated methoxy-substituted ring).[13][16] The methoxy group is an ortho-, para-director, and while steric hindrance from the methoxy group might favor para-substitution, a mixture is still likely.
-
Solution: While difficult to eliminate completely, selectivity can be influenced by reaction conditions. Modifying the solvent system or the cation of the hydroxide base can sometimes alter the ortho/para ratio. However, for this specific target molecule, other synthetic methods like the Vilsmeier-Haack or bromination/hydrolysis routes offer superior regioselectivity and are generally preferred.
-
-
Possible Cause B: Reaction Temperature is too high. While the reaction requires initial heating, excessive temperatures can lead to decomposition and the formation of tarry byproducts.[11]
-
Solution: Carefully control the temperature. Once the exothermic reaction begins, external cooling may be necessary to maintain a steady temperature (e.g., 70-80°C).[12]
-
Issue 3: The reaction has stalled and is not proceeding to completion.
-
Possible Cause A: Deactivation of Catalyst or Reagent. In reactions like the oxidative cleavage, the osmium tetroxide catalyst can be passivated. In formylation reactions, the active electrophile may decompose over time, especially at elevated temperatures.
-
Solution: For catalytic reactions, ensure the co-oxidant is present in sufficient excess. For formylation, verify reagent stoichiometry. A stalled reaction that is clean (few byproducts on TLC) may sometimes be restarted by the careful addition of a small amount of the limiting reagent (e.g., POCl₃ in a Vilsmeier-Haack).
-
-
Possible Cause B: Poor Mixing in Biphasic Systems. The Reimer-Tiemann reaction is often run in a biphasic system (aqueous hydroxide and an organic solvent like chloroform).[13] Poor mixing will limit the reaction rate as the reagents cannot interact efficiently at the phase interface.
-
Solution: Ensure vigorous stirring to create a fine emulsion. The use of a phase-transfer catalyst can also significantly improve the reaction rate by transporting the hydroxide ion into the organic phase.[13]
-
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative example. Researchers must optimize conditions for their specific setup and scale.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Substrate Addition: Dissolve 2-methoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF and add it to the flask.
-
Reaction: Heat the reaction mixture to 70-80°C using an oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Continue stirring for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of reaction). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/petroleum ether mixture or by column chromatography on silica gel to yield pure this compound.[6]
Visualizing Experimental Logic
Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Flowchart for Low Product Yield
Caption: Logical troubleshooting for low product yield.
References
- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 2. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 3. tantuchemicals.com [tantuchemicals.com]
- 4. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 5. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. sciencemadness.org [sciencemadness.org]
Technical Support Center: Catalyst Selection for the Synthesis of 4-Formyl-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of catalyst selection and troubleshooting for this important synthetic transformation. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the introduction of a formyl group (-CHO) onto the 2-methoxybenzonitrile backbone. The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. These reactions utilize a precursor, such as 4-bromo-2-methoxybenzonitrile, which is then coupled with a formylating agent. Common examples include:
-
Suzuki-Miyaura Coupling: This involves the coupling of an aryl halide or triflate with an organoboron reagent. While not a direct formylation method, a boronic acid or ester can be used as a precursor to the formyl group.
-
Stille Coupling: This reaction couples the aryl halide with an organotin reagent. Formylstannanes can be used as the formyl source.
-
Heck Coupling: This involves the reaction of the aryl halide with an alkene. Subsequent oxidation can yield the aldehyde.
-
Carbonylation Reactions: These reactions introduce a carbonyl group using carbon monoxide (CO) gas, often in the presence of a reducing agent to form the aldehyde.
Direct C-H activation and formylation is an emerging area but is often associated with challenges in regioselectivity for this specific substrate.
Q2: How do I select the optimal palladium catalyst and ligand for my reaction?
A2: The choice of the palladium source and, more critically, the ligand is paramount for a successful reaction. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Here is a decision-making workflow for catalyst and ligand selection:
Caption: Catalyst and ligand selection workflow.
For this compound synthesis, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often excellent starting points. They promote the oxidative addition of the aryl bromide and facilitate the subsequent steps in the catalytic cycle. N-Heterocyclic Carbene (NHC) ligands are also a strong choice due to their high stability and strong donor properties.
Q3: What are the most critical reaction parameters to control for a successful synthesis?
A3: Beyond the catalyst and ligand, several other parameters must be carefully controlled:
-
Solvent: The choice of solvent is crucial for solubility and reaction kinetics. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.
-
Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The strength and solubility of the base can significantly impact the reaction outcome.
-
Temperature: The reaction temperature affects the rate of reaction and the stability of the catalyst. Typically, these reactions are run at elevated temperatures (80-120 °C).
-
Purity of Reagents: The purity of the starting materials, solvent, and base is critical. Trace impurities, especially water and oxygen, can deactivate the catalyst.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly. - Consider preparing the active catalyst in situ. - Perform a pre-activation step if necessary. |
| Poor Ligand Choice | - If using a general-purpose ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich ligand like XPhos or SPhos. - Screen a small panel of different ligand classes (e.g., phosphines, NHCs). |
| Incorrect Reaction Temperature | - If the reaction is sluggish, incrementally increase the temperature in 10 °C intervals. - Be aware that excessively high temperatures can lead to catalyst decomposition. |
| Suboptimal Base | - The base may not be strong enough or sufficiently soluble. - Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). |
| Presence of Impurities | - Ensure all glassware is oven-dried. - Use anhydrous solvents and degas them thoroughly before use to remove oxygen. - Purify starting materials if their purity is questionable. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling of 4-bromo-2-methoxybenzonitrile | - This can occur if the transmetalation step is slow relative to other pathways. | - Increase the concentration of the formylating agent. - Switch to a ligand that promotes faster transmetalation. |
| Reduction of the Nitrile Group | - This is more likely if using a hydride source as the formylating agent or if certain reducing agents are present. | - Choose a non-hydridic formylating agent. - Carefully control the stoichiometry of any reducing agents. |
| Protodebromination (loss of bromine) | - This can be caused by trace amounts of water or other proton sources. | - Ensure strictly anhydrous conditions. - Use a non-protic solvent. |
Problem 3: Catalyst Deactivation
Caption: Generalized catalytic cycle and deactivation pathways.
Catalyst deactivation can manifest as a stalled reaction. Common causes include:
-
Formation of Palladium Black: This is the aggregation of the palladium catalyst into an inactive form.
-
Solution: Use a ligand that provides better steric protection to the palladium center. Lowering the reaction temperature can also help.
-
-
Oxidative Degradation: The catalyst can be sensitive to air.
-
Solution: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
-
-
Inhibition by Side Products: Certain side products can coordinate to the palladium and inhibit its activity.
-
Solution: Optimize the reaction conditions to minimize side product formation.
-
Experimental Protocol Example: Palladium-Catalyzed Formylation
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
4-bromo-2-methoxybenzonitrile (1.0 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Formylating agent (e.g., a formylstannane, 1.2 eq)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous, degassed dioxane (0.1 M concentration of the aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2-methoxybenzonitrile, the formylating agent, and Cs₂CO₃.
-
In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ and XPhos in dioxane.
-
Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times).
-
Add the anhydrous, degassed dioxane to the flask via syringe.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 4-Formyl-2-methoxybenzonitrile and 4-Formyl-3-methoxybenzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of aromatic building blocks, substituted benzonitriles are indispensable scaffolds for synthesizing complex molecules in medicinal chemistry and materials science. The strategic placement of functional groups can dramatically alter a molecule's reactivity, turning a subtle positional change into a significant synthetic advantage. This guide presents an in-depth comparison of two constitutional isomers: 4-formyl-2-methoxybenzonitrile and 4-formyl-3-methoxybenzonitrile. We will dissect how the ortho versus meta placement of the methoxy group relative to the aldehyde profoundly impacts electronic properties, steric hindrance, and, consequently, their performance in key synthetic transformations. This analysis is supported by mechanistic reasoning and comparative experimental data to provide researchers with a predictive framework for selecting the optimal isomer for their synthetic targets.
Structural and Electronic Profiles: More Than Just a Position
At first glance, this compound (CAS 21962-49-2) and 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8) are nearly identical, sharing the molecular formula C₉H₇NO₂.[1][2] However, the location of the methoxy (-OCH₃) substituent creates distinct electronic and steric environments that govern their chemical behavior.
-
This compound (The ortho-Isomer): The methoxy group is positioned ortho to the electron-withdrawing formyl group. This proximity leads to two competing effects:
-
Electronic Effect: The methoxy group exerts a powerful, electron-donating mesomeric (+M) effect. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect extends to the formyl group, increasing the electron density on the carbonyl carbon and thereby reducing its electrophilicity.
-
Steric Effect: The physical bulk of the methoxy group adjacent to the aldehyde creates significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon.
-
-
4-Formyl-3-methoxybenzonitrile (The meta-Isomer): The methoxy group is meta to the formyl group.
-
Electronic Effect: The mesomeric effect (+M) of the methoxy group does not extend to the meta position. Therefore, its primary influence on the formyl group is a weaker, electron-withdrawing inductive (-I) effect. Consequently, the carbonyl carbon of the 3-methoxy isomer is significantly more electron-deficient (more electrophilic) than in the 2-methoxy isomer.[3]
-
Steric Effect: With the methoxy group positioned further away, the aldehyde is sterically unencumbered and readily accessible to reacting partners.
-
This fundamental difference in the electrophilicity of the aldehyde is the primary determinant of their divergent reactivity.
Caption: Structural and electronic comparison of the two isomers.
Comparative Reactivity in Key Transformations
The theoretical differences in electronic and steric profiles manifest clearly in practical synthetic applications. The 3-methoxy isomer is generally the substrate of choice for reactions centered on the aldehyde, while the 2-methoxy isomer's utility lies in more specialized synthetic routes where its unique substitution pattern is required.
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone C-C bond-forming reaction, involves the nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[4] This reaction is highly sensitive to the electrophilicity of the aldehyde.
-
4-Formyl-3-methoxybenzonitrile: This isomer is an excellent substrate for Knoevenagel condensations. Its sterically accessible and highly electrophilic aldehyde readily reacts with active methylene compounds like malononitrile or ketoesters.[5] This reactivity is famously exploited in the industrial synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, where the Knoevenagel condensation is a critical step.[6][7]
-
This compound: In contrast, the 2-methoxy isomer is a significantly poorer substrate. The combination of a less electrophilic aldehyde and steric shielding by the ortho-methoxy group dramatically slows the initial nucleophilic attack, leading to lower yields or requiring harsher reaction conditions.
| Isomer | Aldehyde Electrophilicity | Steric Hindrance | Performance in Knoevenagel | Notable Application |
| This compound | Lower | High | Poor to Moderate | Synthesis of specific alkaloids[8] |
| 4-Formyl-3-methoxybenzonitrile | Higher | Low | Excellent | Key intermediate for Finerenone[3][6][9] |
Reductive Amination
Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[10] The reaction proceeds via the formation of an imine intermediate, which is then reduced.[11] The initial imine formation is often the rate-limiting step and, like the Knoevenagel condensation, is favored by an electrophilic aldehyde.
-
4-Formyl-3-methoxybenzonitrile: The unhindered, electrophilic aldehyde facilitates rapid imine formation with primary or secondary amines. Subsequent reduction, typically with a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), proceeds efficiently.[12] STAB is often preferred because it is less likely to reduce the aldehyde before it has a chance to form the imine.[11]
-
This compound: Imine formation is disfavored due to the steric and electronic factors discussed previously. Driving this reaction to completion often requires a Lewis acid catalyst to enhance the aldehyde's electrophilicity or higher temperatures, which can lead to side reactions.[12]
Caption: General workflow for Reductive Amination.
Detailed Experimental Protocols
To provide a practical context, the following are representative protocols for key transformations.
Protocol 1: Knoevenagel Condensation with 4-Formyl-3-methoxybenzonitrile
This protocol describes the condensation of 4-formyl-3-methoxybenzonitrile with malononitrile, a typical reaction in the synthesis of pharmaceutically relevant scaffolds.
Materials:
-
4-Formyl-3-methoxybenzonitrile (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq) or another basic catalyst[4]
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-formyl-3-methoxybenzonitrile and ethanol. Stir until all solids are dissolved.
-
Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.[13]
-
Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired 2-(2-methoxy-4-cyanobenzylidene)malononitrile.
Protocol 2: Reductive Amination with 4-Formyl-3-methoxybenzonitrile
This protocol details the synthesis of a secondary amine using sodium triacetoxyborohydride (STAB).[12]
Materials:
-
4-Formyl-3-methoxybenzonitrile (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (as solvent)
-
Acetic Acid (catalytic, optional for less reactive partners)
Procedure:
-
In a dry, inert-atmosphere flask, dissolve 4-formyl-3-methoxybenzonitrile and benzylamine in DCE.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((2-methoxy-4-cyanophenyl)methyl)aniline.
Conclusion and Synthetic Outlook
The choice between this compound and 4-formyl-3-methoxybenzonitrile is a clear example of how subtle structural changes dictate synthetic strategy.
-
4-Formyl-3-methoxybenzonitrile is the superior building block for the vast majority of reactions involving nucleophilic attack at the aldehyde. Its high reactivity and steric accessibility make it a reliable and efficient substrate for transformations like Knoevenagel condensations, Wittig reactions, and reductive aminations, as evidenced by its crucial role in the synthesis of Finerenone.[6][9]
-
This compound , while less reactive at the aldehyde, holds value in multi-step syntheses where its specific substitution pattern is required for subsequent cyclization or derivatization steps, such as in the synthesis of certain natural products.[8] Its hindered nature can also be leveraged for selective reactions if other reactive sites are present in a molecule.
For the synthetic chemist, a clear understanding of these electronic and steric fundamentals allows for the logical and predictive selection of the correct isomer, saving valuable time and resources while maximizing the probability of a successful synthetic outcome.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 7. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Synthetic Routes of 4-Formyl-2-methoxybenzonitrile
Introduction
4-Formyl-2-methoxybenzonitrile, also known as 4-cyano-3-methoxybenzaldehyde, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its molecular structure, featuring a reactive aldehyde, a nitrile group, and a methoxy-substituted aromatic ring, makes it a versatile building block for creating complex molecular architectures. The efficiency, scalability, and safety of its synthesis are of paramount importance in drug development and manufacturing. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this compound, offering an in-depth analysis of their respective advantages and disadvantages, supported by experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through three primary strategies, each commencing from a different precursor. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for hazardous reagents.
Route 1: Bromination-Hydrolysis of 4-Methyl-3-methoxybenzonitrile
This classical two-step approach is a widely adopted industrial method. It commences with the radical bromination of the methyl group of 4-methyl-3-methoxybenzonitrile, followed by hydrolysis of the resulting dibromomethyl intermediate to yield the desired aldehyde.
Causality of Experimental Choices: The use of a radical initiator like benzoyl peroxide is crucial for the selective bromination of the benzylic methyl group over aromatic bromination. The subsequent hydrolysis with silver nitrate provides a clean conversion to the aldehyde.
Trustworthiness: This method is well-established and has been proven to be robust and scalable, consistently delivering high yields of the final product.
Route 2: Oxidative Cleavage of a Substituted Acrylate
This laboratory-scale method offers an alternative pathway starting from tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate. The core of this synthesis is the oxidative cleavage of the carbon-carbon double bond of the acrylate side chain.
Causality of Experimental Choices: The use of a catalytic amount of osmium tetroxide in conjunction with a stoichiometric oxidant like sodium metaperiodate allows for an efficient and selective cleavage of the alkene. The phase transfer catalyst, benzyltriethylammonium chloride, facilitates the reaction between the organic substrate and the aqueous oxidant.
Trustworthiness: While effective, the reliance on the highly toxic and expensive osmium tetroxide makes this route less favorable for large-scale industrial production.
Route 3: Oxidation of 4-(Hydroxymethyl)-3-methoxybenzonitrile
A more direct oxidation approach involves the conversion of the corresponding benzyl alcohol, 4-(hydroxymethyl)-3-methoxybenzonitrile, to the aldehyde.
Causality of Experimental Choices: Manganese dioxide is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid. The choice of dichloromethane as a solvent is due to its inertness and ease of removal.
Trustworthiness: This route is straightforward; however, the yield can be moderate, and the preparation of the starting hydroxymethyl compound adds an extra step to the overall synthesis.
Data Presentation: A Comparative Summary
| Parameter | Route 1: Bromination-Hydrolysis | Route 2: Oxidative Cleavage | Route 3: Oxidation of Hydroxymethyl Derivative |
| Starting Material | 4-Methyl-3-methoxybenzonitrile | tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | 4-(Hydroxymethyl)-3-methoxybenzonitrile |
| Key Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide, Silver Nitrate | Osmium Tetroxide (catalytic), Sodium Metaperiodate | Manganese Dioxide |
| Typical Yield | Up to 99%[1][2] | ~71%[1][2] | ~42%[1] |
| Reaction Conditions | Reflux temperatures[1] | Room temperature[1][2] | Reflux (39°C)[1] |
| Scalability | Common industrial method, scalable[1] | Primarily a laboratory-scale method[1] | Potentially scalable |
| Key Advantages | High yield and purity, suitable for large-scale production.[1] | Mild reaction conditions.[1] | Direct oxidation step. |
| Key Disadvantages | Involves hazardous brominating agents and a multi-step process.[1] | Use of toxic and expensive osmium tetroxide catalyst.[1] | Moderate yield, requires synthesis of the starting alcohol. |
| Product Purity | Very high chemical purity (>99%) can be achieved.[1] | High purity after purification. | Good purity after recrystallization. |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
Protocol for Route 1: Bromination-Hydrolysis
Step 1: Bromination of 4-Methyl-3-methoxybenzonitrile
-
To a solution of 4-methyl-3-methoxybenzonitrile in chlorobenzene, add N-bromosuccinimide (2.5 equivalents) and benzoyl peroxide as a radical initiator.
-
Heat the reaction mixture to 85-95°C.
-
The reaction proceeds to form the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile.
Step 2: Hydrolysis to this compound
-
A solution of silver nitrate (147 mmol) in water (75 mL) is added dropwise to a solution of the dibromide intermediate from the previous step (59.74 mmol) in refluxing ethanol (300 mL).[1][2]
-
After cooling, the mixture is filtered and the solvent is evaporated to dryness.
-
The residue is diluted with water and extracted with ethyl acetate to yield the final product as a white solid (9.55 g, 99% yield).[2]
Protocol for Route 2: Oxidative Cleavage
-
To a vigorously stirred solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (185 mmol), osmium tetroxide (0.81 mmol), and benzyltriethylammonium chloride (6.14 mmol) in a 2:1 mixture of water and THF (750 mL), add sodium metaperiodate (370 mmol) in portions.[1][2]
-
Stir the solution at room temperature for an additional hour.[1][2]
-
Add 2000 mL of water to the mixture and filter the resulting solid.
-
Dissolve the collected solid in ethyl acetate and wash the organic solution with a saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate and concentrate under reduced pressure.
-
The resulting residue is stirred with petroleum ether to yield this compound as a white solid (21.18 g, 71% yield).[1][2]
Protocol for Route 3: Oxidation of 4-(Hydroxymethyl)-3-methoxybenzonitrile
-
Charge a reaction flask with 4-(hydroxymethyl)-3-methoxybenzonitrile (0.788 mol), manganese dioxide (2.364 mol), and 1600 g of dichloromethane.[1]
-
Heat the mixture to 39°C and maintain reflux for approximately 8 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter it.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane, ethanol, and petroleum ether to yield the final product (53 g, 42% yield).[1]
Conclusion
The choice of a synthetic route for this compound is a critical decision in the process of drug development and manufacturing. For large-scale industrial production, the Bromination-Hydrolysis of 4-methyl-3-methoxybenzonitrile stands out as the most advantageous method due to its high yield, scalability, and the high purity of the final product. While the Oxidative Cleavage route offers mild reaction conditions, its use of a toxic and costly catalyst limits its industrial applicability. The Oxidation of the corresponding hydroxymethyl derivative is a viable alternative, although its moderate yield and the need to synthesize the starting material may be drawbacks. Ultimately, the optimal synthetic strategy will depend on a careful consideration of the specific project requirements, including scale, cost, safety, and environmental impact.
References
A Comparative Guide to Alternative Precursors for Trifluoromethyl-Substituted Imidazole Diketones
The introduction of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These moieties can dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Among the privileged heterocyclic structures, imidazole diketones, particularly imidazolidine-2,4-diones (hydantoins) and their thio-analogs, are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of alternative precursors for the synthesis of trifluoromethyl-substituted imidazole diketones, offering researchers and drug development professionals a comprehensive overview of the available synthetic strategies, complete with experimental insights and comparative data.
The Conventional Approach: Perfluorobiacetyl as a Key Building Block
A well-established route to trifluoromethyl-substituted imidazolidine-2,4-diones and their corresponding 2-thione derivatives involves the use of perfluorobiacetyl (hexafluoro-2,3-butanedione) as a primary precursor. This highly electrophilic 1,2-diketone readily undergoes cyclocondensation reactions with ureas and thioureas to form the desired heterocyclic core.
The reaction typically proceeds by the initial formation of a dihydroxy-bis(trifluoromethyl)imidazolidin-2-one or -2-thione intermediate.[3][4] Subsequent dehydration or other transformations can lead to the final imidazole diketone structure.
Experimental Protocol: Synthesis of 1-Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
-
To a solution of phenylurea in a suitable solvent, add an equimolar amount of perfluorobiacetyl.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.
While this method is effective, the availability and handling of perfluorobiacetyl can be a limiting factor for some laboratories. This has prompted the exploration of alternative precursors and synthetic strategies.
Alternative Precursors and Synthetic Strategies
The quest for more versatile and accessible synthetic routes has led to the development of several alternative precursors for trifluoromethyl-substituted imidazole diketones. These alternatives offer different advantages in terms of starting material availability, reaction conditions, and the potential for diversification of the final products.
Trifluoromethyl β-Enamino Diketones
Trifluoromethyl β-enamino diketones have emerged as versatile building blocks for the synthesis of various trifluoromethyl-containing heterocycles.[1] These precursors can undergo cyclocondensation reactions with various dinucleophiles to construct the imidazole diketone ring system.
The reactivity of the β-enamino diketone allows for a divergent synthesis, where the choice of the cyclizing agent dictates the final heterocyclic structure. For instance, reaction with isothiocyanates can lead to the formation of pyrimidine-thiones, which can be further transformed into imidazole diketones.
Experimental Workflow: Cyclocondensation of Trifluoromethyl β-Enamino Diketones
Caption: Synthetic workflow using trifluoromethyl β-enamino diketones.
Trifluoromethylated N,O-Acetals and Hemiaminal Ethers
A one-pot synthesis of trifluoromethylated 2,3-dihydro-1H-imidazoles has been developed using electron-poor N,O-acetals and aryl Grignard reagents.[5][6] While not directly yielding diketones, these dihydroimidazoles can serve as valuable intermediates that can be subsequently oxidized to the desired diketo products. This approach offers a high degree of modularity, allowing for the introduction of various substituents via the Grignard reagent.
N-Aryltrifluoroacetimidoyl Chlorides
The van Leusen imidazole synthesis provides a powerful tool for the construction of the imidazole ring. A modification of this reaction utilizes N-aryltrifluoroacetimidoyl chlorides, which react with tosylmethyl isocyanide (TosMIC) in a two-component condensation to yield 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group. While this method does not directly produce diketones, the resulting highly substituted imidazoles can be functionalized further to introduce the desired keto groups.
Comparative Analysis of Precursors
The choice of precursor for the synthesis of trifluoromethyl-substituted imidazole diketones depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions.
| Precursor | Synthetic Strategy | Advantages | Disadvantages |
| Perfluorobiacetyl | Cyclocondensation with ureas/thioureas | Direct formation of the dihydroxy imidazolidinone core | Limited availability and handling challenges |
| Trifluoromethyl β-Enamino Diketones | Cyclocondensation with dinucleophiles | Versatile for creating diverse heterocyclic systems | May require multi-step synthesis to reach the final diketone |
| Trifluoromethylated N,O-Acetals | One-pot reaction with Grignard reagents | High modularity and access to diverse substitutions | Yields dihydroimidazoles requiring further oxidation |
| N-Aryltrifluoroacetimidoyl Chlorides | van Leusen Imidazole Synthesis | Access to highly substituted imidazoles | Does not directly yield diketones; requires further functionalization |
Mechanistic Insights
The underlying mechanisms for these synthetic transformations shed light on the reactivity of the precursors and the rationale behind the observed outcomes.
Mechanism of Perfluorobiacetyl Cyclocondensation
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Trifluoromethyl-Substituted Imidazolidine-2-thiones and Their Reactions with Urea, 2-Aminoethanol, and 2-Aminophenol | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
The Strategic Advantage of 4-Formyl-2-methoxybenzonitrile in Finerenone Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for an Optimized Finerenone Synthesis
Finerenone (BAY 94-8862) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1] Its approval for treating chronic kidney disease (CKD) associated with type 2 diabetes marks a significant therapeutic advancement, offering a favorable benefit-risk profile compared to older steroidal antagonists like spironolactone and eplerenone.[1][2] The intricate molecular structure of Finerenone, featuring a dihydronaphthyridine core, necessitates a sophisticated and efficient synthetic strategy to ensure high purity and the correct enantiomeric form for its pharmacological activity.[3][4] This guide provides an in-depth comparison of synthetic routes to Finerenone, with a particular focus on the efficacy and strategic importance of utilizing 4-Formyl-2-methoxybenzonitrile as a key starting material.
The Cornerstone Approach: Synthesis via this compound
The utilization of this compound (also known as 4-Cyano-2-methoxybenzaldehyde) is a well-documented and industrially relevant pathway for the synthesis of Finerenone.[5][6] This route is predicated on the classic Hantzsch dihydropyridine synthesis, a robust and versatile method for constructing the core heterocyclic scaffold of Finerenone.[7]
The primary advantage of this approach lies in the direct incorporation of the substituted phenyl ring, which is a critical pharmacophoric element of the Finerenone molecule. The methoxy and cyano functionalities are strategically positioned on the benzonitrile starting material, obviating the need for complex and potentially low-yielding aromatic substitution reactions at later stages of the synthesis.
Logical Workflow: Finerenone Synthesis from this compound
Caption: Synthetic pathway to Finerenone starting from this compound.
Detailed Experimental Protocol
Step 1: Knoevenagel Condensation
-
To a solution of 4-Formyl-3-methoxybenzonitrile (1.0 eq) and 2-Cyanoethyl 3-oxobutanoate (1.25 eq) in dichloromethane, add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux for approximately 6-7 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure to yield the crude benzylidene intermediate. This intermediate is typically used in the next step without further purification.
Causality: The use of piperidine and acetic acid as catalysts is a classic condition for the Knoevenagel condensation, facilitating the reaction between the aldehyde and the active methylene compound. Dichloromethane is an effective solvent that allows for azeotropic removal of water, driving the reaction to completion.
Step 2: Hantzsch-type Cyclization
-
Dissolve the crude intermediate from Step 1 in 2-butanol and add 4-amino-5-methylpyridone (0.9 eq).
-
Heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture, which typically results in the precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the racemic dihydronaphthyridinone core.
Causality: This step is a variation of the Hantzsch synthesis. The enone system of the benzylidene intermediate reacts with the enamine tautomer of the aminopyridone, followed by cyclization and dehydration to form the stable dihydropyridine ring system.
Step 3: O-Ethylation
-
Suspend the dihydronaphthyridinone product (1.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Add triethyl orthoacetate (3.3 eq) and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to approximately 115°C for 1.5-2 hours.
-
Cool the reaction to 50°C and carefully add water to precipitate the product.
-
Filter, wash with water, and dry to yield the racemic ethoxy-dihydronaphthyridine.
Causality: The pyridone oxygen is converted to an ethoxy group using triethyl orthoacetate under acidic conditions. This conversion is crucial for the final structure and pharmacological activity of Finerenone.
Step 4 & 5: Hydrolysis, Amidation, and Chiral Resolution
-
The ester is first hydrolyzed to the corresponding carboxylic acid, typically using a base like sodium hydroxide in a THF/water mixture.[8]
-
The resulting carboxylic acid is then activated, for example with 1,1'-carbonyldiimidazole (CDI), and subsequently reacted with ammonia to form the primary amide, yielding racemic Finerenone.[8][9]
-
The final and critical step is the resolution of the enantiomers. This can be achieved through several methods:
-
Chiral Chromatography: Simulated Moving Bed (SMB) chromatography is an effective method for large-scale separation.
-
Diastereomeric Salt Resolution: Formation of salts with a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), allows for the crystallization and separation of the desired (S)-enantiomer.[1][10]
-
Causality: Chiral resolution is mandatory as the pharmacological activity of Finerenone resides in the (S)-enantiomer.[4] While chromatographical methods are effective, diastereomeric salt resolution is often more cost-effective for industrial-scale production.[11]
Alternative Synthetic Strategies
While the this compound route is robust, alternative approaches have been developed to address specific challenges, such as improving enantioselectivity or shortening the overall sequence.
Alternative 1: Enantioselective Transfer Hydrogenation
A notable alternative involves an enantioselective synthesis that establishes the chiral center earlier in the process, avoiding a late-stage resolution.[3][4] This elegant 6-step synthesis features an asymmetric transfer hydrogenation of a naphthyridine precursor.
Logical Workflow: Enantioselective Synthesis
Caption: Enantioselective synthesis of Finerenone via asymmetric transfer hydrogenation.
This route's key innovation is the use of a chiral phosphoric acid catalyst ((R)-TRIP) and a Hantzsch ester as the hydrogen source to reduce a naphthyridine intermediate directly to the desired enantiomer of Finerenone with high yield and enantioselectivity (e.g., 82% yield, 94:6 e.r.).[4] This process cleverly utilizes a dynamic kinetic resolution at elevated temperatures to achieve both high conversion and high enantiomeric excess.[3][4]
Alternative 2: Synthesis via Evans' Chiral Auxiliary
Another approach employs an Evans' chiral auxiliary to achieve stereoselective construction of the naphthyridine core. This method reports a 55% overall yield over three steps with a high diastereomeric ratio (dr 86:14).[12] This strategy also introduces the chirality early, but relies on a different asymmetric induction method compared to the transfer hydrogenation.
Comparative Performance Analysis
The choice of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision, balancing yield, purity, cost, scalability, and regulatory compliance.
| Parameter | Route 1: this compound | Route 2: Asymmetric Hydrogenation | Route 3: Evans' Auxiliary |
| Overall Yield | ~30-40% (post-resolution)[5][10] | High (~82% for key step)[4] | Good (55% over 3 steps)[12] |
| Chirality Control | Late-stage resolution (chromatography or diastereomeric salts) | Early-stage asymmetric catalysis | Early-stage substrate control |
| Number of Steps | ~5-6 steps to final API | 6 steps reported[3][4] | ~3 key steps reported[12] |
| Key Challenge | Inherent 50% loss in resolution step; cost of chiral separation | Catalyst cost and sensitivity; optimization of dynamic kinetic resolution | Cost and removal of chiral auxiliary |
| Scalability | Proven for industrial scale[9] | Potentially scalable; requires specialized catalysts and conditions | Scalability can be limited by the cost of the auxiliary |
| Starting Materials | Commercially available and relatively inexpensive | Requires synthesis of a specific naphthyridine precursor | Requires stoichiometric use of a chiral auxiliary |
Conclusion: Why this compound Remains a Superior Choice for Industrial Synthesis
While innovative asymmetric syntheses present elegant scientific solutions, the route commencing with This compound demonstrates a compelling balance of efficiency, robustness, and proven industrial scalability.
Efficacy of the this compound Route:
-
Convergent Strategy: It efficiently combines three key building blocks in a convergent manner, which is often advantageous for overall yield.
-
Robust Chemistry: It relies on well-understood and highly reliable reactions like the Knoevenagel condensation and Hantzsch synthesis.
-
Cost-Effectiveness: The starting materials are accessible, and while the final resolution step introduces cost, methods like diastereomeric salt crystallization are well-established and more economical on a large scale than many catalytic asymmetric processes or chiral auxiliaries.[11]
-
Proven Scalability: This pathway has been detailed in numerous patents for the large-scale production of Finerenone, indicating its industrial viability.[9]
In contrast, while the asymmetric transfer hydrogenation route offers excellent enantioselectivity and avoids a resolution step, the cost and availability of the specialized chiral phosphoric acid catalyst may present a barrier for large-scale manufacturing. Similarly, routes involving chiral auxiliaries often face challenges related to the cost of the auxiliary and the need for additional steps for its attachment and removal.
Therefore, for the large-scale, cost-effective production of Finerenone, the synthetic strategy originating from this compound remains the benchmark. It represents a well-optimized, logical, and economically sound approach to constructing this complex and therapeutically important molecule.
References
- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Finerenone [cjph.com.cn]
- 6. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 7. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 8. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Finerenone synthesis - chemicalbook [chemicalbook.com]
- 11. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzonitrile Scaffold and QSAR
The benzonitrile moiety, a benzene ring substituted with a cyano group, is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, herbicidal, and insecticidal properties.[1] The nitrile group's unique electronic properties—its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and its role as a versatile synthetic handle—make it a critical component for molecular recognition and interaction with biological targets.[2]
Quantitative Structure-Activity Relationship (QSAR) modeling is a foundational computational technique in modern drug and pesticide discovery.[3] It provides a mathematical framework to correlate the physicochemical properties of molecules with their biological activities, enabling the prediction of potency for novel compounds.[4] This guide offers an in-depth, comparative analysis of various QSAR approaches applied to benzonitrile derivatives, providing field-proven insights and actionable protocols for the rational design of new, more effective agents.
Comparative Analysis of QSAR Models for Benzonitrile Derivatives
The effectiveness of a QSAR model is deeply tied to the biological question being asked and the chemical space being explored. Benzonitrile derivatives have been successfully modeled against various targets using a range of QSAR techniques, from classical 2D-QSAR to more sophisticated 3D-QSAR and machine learning approaches.[5][6]
Application in Herbicidal Activity: Targeting Photosystem II (PSII)
Many benzonitrile-based herbicides, such as bromoxynil and ioxynil, function by inhibiting Photosystem II (PSII), a vital protein complex in plant photosynthesis.[7][8] QSAR studies have been pivotal in understanding the structural requirements for this inhibition.
-
Alternative Scaffolds: While benzonitriles are effective, resistance necessitates the development of new herbicides. QSAR studies on alternative PSII inhibitors, such as (thio)benzamides and 1,8-naphthyridin-4-ones, provide a valuable comparative baseline.[9][10] These studies often highlight the importance of substituent size, polarity, and overall molecular shape.[11]
-
Key Insights: Across these different scaffolds targeting PSII, a common theme emerges: the necessity of an electron-deficient aromatic system and specific hydrogen bonding features to interact with the D1 protein in the PSII complex. QSAR models consistently show that descriptors related to electronic properties (e.g., HOMO/LUMO energies) and topological indices are critical for predicting herbicidal activity.[12]
Application in Anticancer Drug Discovery: Targeting Tubulin and Kinases
In oncology, benzonitrile derivatives have been investigated as inhibitors of crucial targets like tubulin and various protein kinases.[1]
-
3D-QSAR Approaches (CoMFA & CoMSIA): For kinase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used.[1][13] These methods build 3D grid-based models that represent the steric, electrostatic, and other physicochemical fields around the aligned molecules.[14] The resulting contour maps provide intuitive, visual guidance for drug design, indicating where bulky groups or specific electronic features are favored or disfavored for enhancing activity.[15]
-
Alternative Scaffolds: Comparing QSAR models of benzonitrile-based anticancer agents with other scaffolds, like quinolines or 1,2,4-triazoles, reveals both common and unique structural requirements.[16][17] For instance, while hydrogen bond acceptor features are universally important, the optimal spatial arrangement and steric bulk can differ significantly, providing opportunities for scaffold hopping and novel intellectual property.
Application in Insecticidal Activity
QSAR has also been applied to design benzonitrile derivatives with insecticidal properties. These studies often involve molecular docking to identify potential protein targets, followed by 3D-QSAR to refine the structure-activity relationship.[18][19]
-
Integration with Molecular Docking: A powerful approach combines the predictive power of QSAR with the structural insights from molecular docking.[20] Docking can propose a binding pose for the benzonitrile derivatives in a target protein, which then provides a structurally relevant alignment for building a robust 3D-QSAR model. This synergy helps in understanding not just what structural features are important, but why they are important in the context of the protein's active site.
Quantitative Comparison of QSAR Model Performance
The robustness and predictive power of a QSAR model are assessed using several statistical metrics. A comparison of typical performance metrics from various studies highlights the strengths of different approaches.
| QSAR Model Type | Target Class | q² (Cross-validated R²) | r² (Non-validated R²) | r²_pred (External Validation) | Key Insight |
| 3D-QSAR (CoMFA) | Anticancer (FGFR Inhibitors) | 0.591 | 0.978 | 0.61 | Good for optimizing lead compounds where a common scaffold exists.[21] |
| 3D-QSAR (CoMSIA) | Anticancer (FGFR Inhibitors) | 0.667 | 0.975 | 0.68 | Often provides more interpretable models by separating different fields (steric, electrostatic, etc.).[21] |
| 3D-QSAR (CoMFA) | Insecticidal (Triterpenes) | 0.672 | 0.99 | 0.91 | Demonstrates high predictive power when a good molecular alignment is achieved.[19] |
| 2D-QSAR (MLR) | Antiviral (TMV) | N/A | >0.85 | >0.80 | Useful for identifying key 2D descriptors (e.g., electronic, topological) driving activity.[20][22] |
| Machine Learning (ANN) | Antiviral (TMV) | 0.86 | 0.94 | 0.81 | Capable of modeling complex, non-linear relationships between structure and activity.[22] |
Note: q², r², and r²_pred values are representative examples derived from the literature.[19][21][23][24] A q² > 0.5 is generally considered indicative of a robust model.[25]
Experimental Protocols and Methodologies
Protocol 1: A Generalized Workflow for Predictive QSAR Modeling
This protocol outlines a self-validating system for developing a robust QSAR model, applicable to a novel series of benzonitrile derivatives.
-
Data Set Preparation:
-
Compile a dataset of benzonitrile derivatives with experimentally determined biological activities (e.g., IC₅₀, pIC₅₀).
-
Ensure data consistency and convert all activity data to a uniform scale (e.g., logarithmic).
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation.[26] The division should ensure that the test set compounds are structurally representative of the training set.
-
-
Molecular Structure Optimization:
-
Draw the 2D structures of all compounds.
-
Convert them to 3D structures and perform geometry optimization using a suitable computational chemistry method (e.g., DFT at the B3LYP/6-31G* level or a faster molecular mechanics force field). This step is critical for calculating 3D descriptors and for 3D-QSAR.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for each optimized structure.[27] These can be categorized as:
-
-
Model Generation & Internal Validation:
-
Use the training set to build the QSAR model. For a linear model, Multiple Linear Regression (MLR) is common. For non-linear relationships, machine learning algorithms like Artificial Neural Networks (ANN) or Support Vector Machines (SVM) are powerful alternatives.[22][30]
-
Perform internal validation, most commonly using the Leave-One-Out (LOO) cross-validation method.[31] This generates the q² value, a key indicator of the model's robustness.[25] A model with q² > 0.5 is generally considered predictive.
-
-
Model External Validation:
-
Use the generated model to predict the activity of the compounds in the test set (which were not used in model building).
-
Calculate the predictive r² (r²_pred) by correlating the predicted activities with the experimental activities.[32] A high r²_pred value confirms that the model can generalize to new compounds.
-
-
Y-Randomization (Chance Correlation Check):
-
Randomly shuffle the biological activity values of the training set while keeping the descriptors fixed.
-
Rebuild the QSAR model with this scrambled data. Repeat this process multiple times.
-
A valid model should produce very low q² and r² values for the randomized data, proving the original correlation was not due to chance.[26]
-
Protocol 2: Representative Synthesis of a Benzonitrile Derivative
To provide context, the following is a generalized laboratory procedure for a common reaction involving benzonitriles: the catalytic reduction of a nitrile to a primary amine. This transformation is crucial for converting a benzonitrile intermediate into a pharmacologically active amine derivative.
Objective: To synthesize 4-methoxybenzylamine from 4-methoxybenzonitrile via catalytic hydrogenation.[33]
Materials:
-
4-Methoxybenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar high-pressure vessel
-
Celite for filtration
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (e.g., 4.0 g, 30.0 mmol) in ethanol (50 mL).
-
Carefully add 10% palladium on carbon (e.g., 0.4 g, 10 wt%) to the solution.
-
Seal the vessel and flush it with hydrogen gas three times to create an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.
-
Wash the Celite pad with additional ethanol.
-
The combined filtrate contains the product, 4-methoxybenzylamine, which can be isolated by removing the solvent under reduced pressure and purified if necessary.
This protocol is an illustrative example. Other methods for benzonitrile synthesis include the ammoxidation of toluene or the dehydration of benzamide.[2][34]
Visualization of Key Workflows and Concepts
Diagrams created using Graphviz help to clarify complex processes and relationships in QSAR modeling.
Caption: A generalized workflow for a robust QSAR study.
Caption: Conceptual diagram of a 3D-QSAR (CoMFA/CoMSIA) analysis.
Discussion and Future Perspectives
The comparative analysis reveals that the choice of QSAR methodology should be tailored to the specific research objective. For understanding the broad structural requirements of a diverse set of compounds, 2D-QSAR and machine learning models are highly effective.[5] For the fine-tuning and optimization of a lead series with a common scaffold, the visual and spatially rich feedback from 3D-QSAR methods like CoMFA and CoMSIA is invaluable.[35]
A consistent finding across many studies is the importance of both electronic and steric properties of the substituents on the benzonitrile ring. The nitrile group itself often acts as a key pharmacophoric feature, participating in crucial hydrogen bonds or dipole-dipole interactions within the target's active site.
The future of QSAR is increasingly intertwined with artificial intelligence and machine learning.[30][36] Deep learning models, capable of automatically learning relevant features from raw molecular representations (like SMILES strings or molecular graphs), are poised to overcome some of the limitations of traditional descriptor-based methods.[5] Furthermore, integrating QSAR with molecular dynamics simulations can provide a more dynamic and realistic view of ligand-receptor interactions, leading to more accurate and robust predictive models.[6]
Conclusion
QSAR modeling is an indispensable tool for navigating the complex chemical space of benzonitrile derivatives. By systematically correlating molecular structure with biological activity, QSAR provides a rational, data-driven framework for designing novel compounds with enhanced potency and desired properties. This guide has compared various QSAR applications, from herbicidal to anticancer agents, and provided standardized protocols to ensure scientific rigor and model validity. As computational power and algorithmic sophistication continue to grow, the integration of advanced machine learning and simulation techniques will further empower researchers to unlock the full therapeutic and agrochemical potential of the benzonitrile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Descriptors and their selection methods in QSAR analysis: paradigm for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive strategies of machine-learning-based quantitative structure-activity relationship models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Energy-Dependent Non-Photochemical Quenching: PsbS, LhcSR, and Other Players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIA-QSAR study of the structural merging of (thio)benzamide herbicides with photosynthetic system II inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. QSAR modeling of photosynthesis-inhibiting nostoclide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment [mdpi.com]
- 14. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 15. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. 3D-QSAR, ADME-Tox, and molecular docking of semisynthetic triterpene derivatives as antibacterial and insecticide agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 21. pubs.vensel.org [pubs.vensel.org]
- 22. Machine learning algorithms used in Quantitative structure-activity relationships studies as new approaches in drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 23. 3D-QSAR and molecular docking studies of 2-pyrimidinecarbonitrile derivatives as inhibitors against falcipain-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijert.org [ijert.org]
- 25. elearning.uniroma1.it [elearning.uniroma1.it]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. pharmatutor.org [pharmatutor.org]
- 29. researchgate.net [researchgate.net]
- 30. dromicslabs.com [dromicslabs.com]
- 31. Beware of External Validation! - A Comparative Study of Several Validation Techniques used in QSAR Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 33. benchchem.com [benchchem.com]
- 34. m.youtube.com [m.youtube.com]
- 35. researchgate.net [researchgate.net]
- 36. taylorfrancis.com [taylorfrancis.com]
A Senior Application Scientist's Guide to 4-Formyl-2-methoxybenzonitrile: A Comparative Benchmark Against Key Benzaldehydes
For the discerning researcher in organic synthesis and medicinal chemistry, the choice of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Benzaldehyde and its derivatives are foundational pillars in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 4-formyl-2-methoxybenzonitrile , a versatile trifunctional building block, benchmarked against a curated selection of commonly employed benzaldehydes: Vanillin , o-Vanillin , p-Anisaldehyde , 4-Cyanobenzaldehyde , and Terephthalaldehyde .
Our exploration will be grounded in the principles of physical organic chemistry, supported by available experimental data, to provide a rational framework for selecting the optimal aromatic aldehyde for your specific synthetic challenge.
The Electronic Tug-of-War: Unpacking the Reactivity of this compound
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects of the substituents on the aromatic ring.[1] this compound presents a fascinating case of competing electronic influences. The methoxy group (-OCH₃) at the ortho position is an electron-donating group (EDG) through resonance, which tends to decrease the electrophilicity of the carbonyl carbon. Conversely, the nitrile group (-CN) at the para position is a potent electron-withdrawing group (EWG) through both inductive and resonance effects, which significantly enhances the electrophilicity of the aldehyde.
This electronic dichotomy makes this compound a unique synthon, and its reactivity profile is a nuanced balance of these opposing forces. The net effect generally renders the aldehyde group more reactive towards nucleophiles than benzaldehydes bearing only electron-donating groups, but potentially less reactive than those with multiple strong electron-withdrawing groups.
Comparative Physicochemical Properties
A foundational understanding of the physical properties of these reagents is paramount for practical application in the laboratory.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 161.16 | 109-111 | - | Soluble in organic solvents.[2] | |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 152.15 | 81-83 | 285 | Slightly soluble in cold water, soluble in hot water and organic solvents.[3][4] | |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | 152.15 | 40-42 | 265-266 | Soluble in organic solvents.[5] | |
| p-Anisaldehyde (4-Methoxybenzaldehyde) | 136.15 | -1 | 248 | Insoluble in water, miscible with alcohol and ether.[6] | |
| 4-Cyanobenzaldehyde | 131.13 | 100 | 133 | Limited solubility in water, soluble in organic solvents.[7][8] | |
| Terephthalaldehyde (1,4-Diformylbenzene) | 134.13 | 114-117 | 245-248 | Moderately soluble in water, soluble in organic solvents.[9][10] |
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The true measure of a building block's utility lies in its performance in chemical reactions. Here, we benchmark this compound against its counterparts in several cornerstone organic transformations.
The Knoevenagel Condensation: A Gateway to C=C Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.[9] Electron-withdrawing groups on the benzaldehyde ring generally lead to faster reaction rates and higher yields.[9]
This compound is a key starting material in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[11][12] This synthesis prominently features a Knoevenagel-type condensation.
Experimental Data Snapshot: Knoevenagel Condensation
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Yield | Reference |
| This compound | 2-Cyanoethyl 3-oxobutanoate | Piperidine, Acetic Acid, tert-Butanol, 20-30°C, 10-14h | ~95% | [13] |
| This compound | 2-Cyanoethylacetoacetate | Piperidine, Acetic Acid, Ethanol, 25-30°C, 5-6h | - | [8] |
| p-Anisaldehyde | Malononitrile | Water, 4h | 94% | [2] |
| 4-Chlorobenzaldehyde | Malononitrile | Water, 5h | 97% | [2] |
| 4-Fluorobenzaldehyde | Malononitrile | Water, 4h | 88% | [2] |
| Benzaldehyde | Malononitrile | Water, 2h | 85% | [2] |
Disclaimer: The reaction conditions presented in this table are not identical and are provided for illustrative purposes. Direct comparison of yields should be made with caution.
Analysis: The high yield obtained for this compound in the synthesis of a Finerenone intermediate underscores its utility in complex syntheses.[13] The strong electron-withdrawing effect of the para-cyano group likely dominates, rendering the aldehyde highly susceptible to nucleophilic attack by the enolate of the active methylene compound. In comparison to benzaldehydes with electron-donating groups like p-anisaldehyde, this compound is expected to exhibit enhanced reactivity in Knoevenagel condensations.
The Biginelli Reaction: A Multicomponent Route to Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[14][15] The reaction is typically acid-catalyzed, and the aldehyde's reactivity is a key factor.
Experimental Data Snapshot: Biginelli Reaction
| Benzaldehyde Derivative | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Yield | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Water, 90°C, 30 min | - | [16] |
| Benzaldehyde | Ethyl acetoacetate | Urea | One-pot, iminium route | 58-62% | [17] |
| Benzaldehyde with weak EWG (e.g., -Br) | Ethyl acetoacetate | Urea | Conc. HCl | Best Yield | [18] |
| Various substituted benzaldehydes | Ethyl acetoacetate | Urea | CuCl/conc. H₂SO₄ | up to 90.5% | [18] |
Disclaimer: The reaction conditions and specific benzaldehyde derivatives in this table vary across the cited literature. The data is intended to show general trends.
Analysis: While specific yield data for this compound in the Biginelli reaction is not readily available in the searched literature, we can predict its reactivity based on established principles. The presence of the electron-withdrawing nitrile group should facilitate the initial condensation with urea to form the key acyliminium ion intermediate, thus promoting the reaction. It is anticipated that this compound would exhibit higher reactivity and potentially higher yields in the Biginelli reaction compared to benzaldehydes with electron-donating groups like vanillin or p-anisaldehyde.
The Wittig Reaction: A Classic Olefination Strategy
The Wittig reaction, the reaction of an aldehyde or ketone with a phosphonium ylide, is a cornerstone of alkene synthesis.[19] The rate of the Wittig reaction is generally accelerated by electron-withdrawing groups on the benzaldehyde, which increase the electrophilicity of the carbonyl carbon.[1]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
A general procedure for the Wittig reaction between a benzaldehyde and a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is as follows:
-
Dissolve the benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add the stabilized ylide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Triturate the residue with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Filter and concentrate the filtrate to obtain the crude alkene product.
-
Purify the product by column chromatography or recrystallization.
Expected Reactivity Trend: Based on the electronic effects of the substituents, the expected order of reactivity for the selected benzaldehydes in the Wittig reaction would be:
4-Cyanobenzaldehyde > Terephthalaldehyde > this compound > Vanillin ≈ o-Vanillin > p-Anisaldehyde
This predicted trend is based on the net electron-withdrawing or -donating character of the substituents. 4-Cyanobenzaldehyde, with its strong EWG, is expected to be the most reactive. Terephthalaldehyde has two aldehyde groups, which are EWGs, enhancing each other's reactivity. This compound has both an EWG and an EDG, leading to intermediate reactivity. Vanillin and o-vanillin have both a hydroxyl (EDG) and a methoxy (EDG) group, and p-anisaldehyde has a methoxy group, all of which decrease the electrophilicity of the carbonyl carbon, thus reducing their reactivity in the Wittig reaction.
Experimental Workflow and Mechanistic Visualization
To provide a practical context, we present a detailed experimental workflow for a comparative Biginelli reaction and a mechanistic diagram illustrating a key biological signaling pathway where benzaldehyde derivatives can play a role.
Experimental Workflow: Comparative Biginelli Reaction
Caption: Workflow for a comparative Biginelli reaction.
Signaling Pathway: Inhibition of PTP1B in the JAK/STAT Pathway
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the JAK/STAT signaling pathway, which is crucial for cellular responses to cytokines and growth factors.[1][3][20] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[20] Benzaldehyde derivatives have been investigated as inhibitors of PTPs.[6]
Caption: PTP1B-mediated negative regulation of the JAK/STAT pathway and potential inhibition by benzaldehyde derivatives.
Conclusion and Outlook
This compound emerges as a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique electronic profile, stemming from the orthogonal electron-donating methoxy group and electron-withdrawing nitrile group, confers a tunable reactivity that can be exploited in a variety of synthetic transformations.
Our comparative analysis suggests that this compound is a more reactive substrate in nucleophilic addition reactions compared to benzaldehydes bearing solely electron-donating groups, such as vanillin and p-anisaldehyde. This enhanced reactivity, coupled with the presence of multiple functional groups for further elaboration, makes it an attractive choice for the synthesis of complex target molecules, as exemplified by its use in the preparation of Finerenone.
For researchers and drug development professionals, a careful consideration of the electronic and steric properties of the chosen benzaldehyde derivative is crucial for reaction design and optimization. This compound offers a compelling combination of reactivity and functionality, positioning it as a powerful tool in the synthetic chemist's arsenal.
References
- 1. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Protein Tyrosine Phosphatase 1B Attenuates Growth Hormone-Mediated JAK2-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Finerenone Intermediates & API manufacturer in India | Enantilabs [enantilabs.com]
- 12. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 13. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 14. The PTP1B mutant PTP1B∆2-4 is a positive regulator of the JAK/STAT signalling pathway in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jsynthchem.com [jsynthchem.com]
- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 18. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www1.udel.edu [www1.udel.edu]
- 20. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Economically Viable Synthesis of 4-Formyl-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Formyl-2-methoxybenzonitrile
This compound, a key organic intermediate, has garnered significant attention in the pharmaceutical and fine chemical industries. Its unique trifunctional structure, featuring a nitrile, an aldehyde, and a methoxy group, makes it a versatile building block for the synthesis of complex molecules. Notably, it is a crucial precursor in the manufacturing of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance for drug development and commercial production.
This guide provides a comprehensive and objective comparison of the most pertinent synthetic routes to this compound. We will delve into the technical nuances of each pathway, presenting detailed experimental protocols and supporting data to empower researchers and process chemists in making informed decisions for their specific applications. The economic viability of each route will be a central theme, with a focus on raw material costs, reaction yields, and process complexity.
Comparative Analysis of Key Synthesis Routes
The synthesis of this compound can be approached from several distinct starting materials and chemical transformations. In this guide, we will critically evaluate three primary routes that have been reported in the literature and are of practical significance.
Route 1: The "Green Chemistry" Approach from Vanillin
Vanillin, a widely available and relatively inexpensive natural product, presents an attractive starting point for a more sustainable synthesis.[3][4][5] This route typically involves a two-step process: the conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile, followed by a regioselective formylation.
Causality Behind Experimental Choices: The initial conversion of the aldehyde group in vanillin to a nitrile is a well-established transformation. The subsequent formylation of the resulting phenol is the critical step, where achieving the desired regioselectivity is paramount. Several classical formylation reactions can be employed, each with its own mechanistic intricacies and potential outcomes.
Experimental Protocol: Synthesis of 4-hydroxy-3-methoxybenzonitrile from Vanillin
-
Oximation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of ethanol. Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.
-
Neutralization: To the stirred mixture, slowly add a solution of 5.3 g (0.05 mol) of sodium carbonate in 50 mL of water.
-
Reaction: Heat the reaction mixture to reflux for 2 hours.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. The product, 4-hydroxy-3-methoxybenzaldehyde oxime, will precipitate.
-
Dehydration to Nitrile: Collect the oxime by filtration and dry it. In a separate flask, mix the dried oxime with 20 mL of acetic anhydride and heat the mixture at 100°C for 1 hour.
-
Work-up: Pour the cooled reaction mixture into ice-cold water and stir until the excess acetic anhydride is hydrolyzed. The solid product, 4-hydroxy-3-methoxybenzonitrile, is collected by filtration, washed with water, and dried.
Formylation of 4-hydroxy-3-methoxybenzonitrile: A Critical Assessment
The introduction of the formyl group onto the 4-hydroxy-3-methoxybenzonitrile ring is the pivotal step in this route. The hydroxyl group is an ortho-, para-directing activator, while the nitrile and methoxy groups also influence the regioselectivity. The desired product requires formylation at the position ortho to the hydroxyl group and meta to the nitrile group. Several methods can be considered:
-
Reimer-Tiemann Reaction: This reaction utilizes chloroform and a strong base. While it typically favors ortho-formylation of phenols, the presence of other substituents can lead to a mixture of isomers, and yields can be modest.[6][7][8]
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (e.g., from DMF and POCl₃) and is effective for electron-rich aromatic compounds.[9][10][11][12] Careful optimization of reaction conditions would be necessary to achieve the desired regioselectivity.
-
Duff Reaction: The Duff reaction uses hexamine in an acidic medium and is known for its ortho-selectivity in the formylation of phenols.[13][14][15][16] However, yields can be variable.
Economic Viability of the Vanillin Route:
The primary advantage of this route is the low cost of vanillin (approx. $10-50/kg).[3][4] However, the multi-step nature of the synthesis and the potential for low yields and isomeric mixtures in the formylation step present significant economic challenges. The cost of the formylating agents and the need for extensive purification would add to the overall production cost.
Route 2: The Industrially Favored Bromination-Hydrolysis Pathway
This route commences with the commercially available 4-methyl-3-methoxybenzonitrile and proceeds via a two-step sequence of benzylic bromination followed by hydrolysis to the aldehyde. This method is often cited as a common industrial approach, suggesting its scalability and economic feasibility.[17]
Causality Behind Experimental Choices: The benzylic position of the methyl group is susceptible to radical bromination using reagents like N-bromosuccinimide (NBS). The subsequent hydrolysis of the resulting dibromomethyl intermediate to an aldehyde is a standard transformation, often facilitated by reagents like silver nitrate.
Experimental Protocol: Synthesis from 4-methyl-3-methoxybenzonitrile
-
Bromination: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 14.7 g (0.1 mol) of 4-methyl-3-methoxybenzonitrile in 100 mL of a suitable solvent like carbon tetrachloride. Add 35.6 g (0.2 mol) of N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by the disappearance of the starting material.
-
Isolation of Intermediate: After the reaction is complete, cool the mixture and filter off the succinimide. The solvent is removed under reduced pressure to yield the crude 3-methoxy-4-(dibromomethyl)benzonitrile.
-
Hydrolysis: The crude dibromide is dissolved in a mixture of ethanol and water. A solution of 34 g (0.2 mol) of silver nitrate in water is added dropwise to the refluxing solution.
-
Work-up: The reaction mixture is refluxed for 30 minutes, then cooled and filtered to remove the silver bromide precipitate. The filtrate is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.
Economic Viability of the Bromination-Hydrolysis Route:
The commercial availability of 4-methyl-3-methoxybenzonitrile is a key advantage, though its price can vary significantly (from as low as $3/kg to much higher prices for smaller quantities).[18][19][20] The cost of N-bromosuccinimide (approx. $70-140/kg) is a considerable factor.[21][22][23][24] The use of silver nitrate (approx. $1500-2400/kg) in stoichiometric amounts for the hydrolysis step is a major drawback from a cost perspective and would be prohibitive for large-scale industrial production.[25][26][27][28] Alternative, more cost-effective hydrolysis methods would be necessary to make this route truly economically viable on a large scale.
Route 3: The Oxidative Cleavage of a Phenylacrylate Derivative
This laboratory-scale method involves the oxidative cleavage of a tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate precursor. While offering a direct route to the aldehyde, it relies on a highly toxic and expensive reagent.[17]
Causality Behind Experimental Choices: The carbon-carbon double bond of the acrylate is susceptible to oxidative cleavage. The use of a catalytic amount of osmium tetroxide in conjunction with a stoichiometric re-oxidant like sodium periodate is a classic method for this transformation (Lemieux-Johnson oxidation).
Experimental Protocol: Oxidative Cleavage Synthesis
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2.6 g (0.01 mol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate in a mixture of 50 mL of tetrahydrofuran and 25 mL of water.
-
Addition of Reagents: To the stirred solution, add 0.025 g (0.1 mmol) of osmium tetroxide followed by the portion-wise addition of 4.3 g (0.02 mol) of sodium periodate.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Economic Viability of the Oxidative Cleavage Route:
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: From Vanillin | Route 2: Bromination-Hydrolysis | Route 3: Oxidative Cleavage |
| Starting Material Cost | Low (Vanillin: ~$10-50/kg) | Moderate to High (4-methyl-3-methoxybenzonitrile: variable) | High (Requires synthesis of precursor) |
| Key Reagent Cost | Moderate (Formylating agents) | Very High (Silver nitrate: ~$1500-2400/kg) | Prohibitively High (Osmium tetroxide: ~$470-1500/g) |
| Reported Yield | Variable (Depends heavily on formylation step) | High (up to 99%)[17] | Good (around 71%)[17] |
| Process Complexity | Multi-step, requires optimization of regioselectivity | Two-step, but with potentially hazardous reagents | Multi-step including precursor synthesis |
| Scalability | Potentially scalable if formylation is optimized | Scalable, but cost of silver nitrate is a major hurdle | Not scalable due to cost and toxicity of OsO₄ |
| Safety & Environmental | Moderate concerns depending on formylation method | Use of brominating agents and heavy metals | Extreme toxicity of osmium tetroxide |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the three main synthetic routes to this compound.
Conclusion and Recommendations
Based on this comprehensive analysis, the economic viability of the different synthetic routes to this compound varies significantly.
-
Route 3 (Oxidative Cleavage) is unequivocally the least economically viable option for any scale of production beyond milligram quantities in a research setting. The prohibitive cost and extreme toxicity of osmium tetroxide are insurmountable hurdles for industrial application.
-
Route 2 (Bromination-Hydrolysis) presents a scalable and high-yielding pathway. However, its economic viability is severely hampered by the reliance on stoichiometric amounts of silver nitrate for the hydrolysis step. For this route to be considered for large-scale, cost-effective production, a more economical hydrolysis method for the dibromomethyl intermediate is imperative.
-
Route 1 (From Vanillin) holds the most promise for a truly cost-effective and sustainable synthesis of this compound. The low cost and ready availability of vanillin are major advantages. The critical challenge lies in the development and optimization of a highly regioselective and high-yielding formylation step for 4-hydroxy-3-methoxybenzonitrile. Further research and process development in this specific transformation could unlock a highly competitive industrial process.
For researchers and drug development professionals, the choice of synthesis will depend on the scale of production and the specific project requirements. For small-scale synthesis where cost is less of a concern, the bromination-hydrolysis route (with a less expensive hydrolysis agent if possible) may be suitable due to its high reported yields. However, for long-term, large-scale, and cost-sensitive manufacturing, investment in the optimization of the vanillin-based route is highly recommended as the most economically and environmentally sound strategy.
References
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 3. arpalieviti.shop [arpalieviti.shop]
- 4. echemi.com [echemi.com]
- 5. Vanilla - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ajrconline.org [ajrconline.org]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 18. 3-METHOXY-4-METHYLBENZONITRILE | 3556-60-3 [chemicalbook.com]
- 19. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | FM33076 [biosynth.com]
- 20. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. chemimpex.com [chemimpex.com]
- 22. dir.indiamart.com [dir.indiamart.com]
- 23. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 24. chemsavers.com [chemsavers.com]
- 25. Silver Nitrate price today | Historical Silver Nitrate Price Charts | SMM Metal Market [metal.com]
- 26. Silver Nitrate price today | Historical price charts of Silver Nitrate - Shanghai Metal Market [metal.com]
- 27. Silver nitrate, 1 kg, CAS No. 7761-88-8 | General Reagents | Reagents for Histology | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 28. Silver nitrate price,buy Silver nitrate - chemicalbook [m.chemicalbook.com]
- 29. CAS#:959934-76-0 | tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | Chemsrc [chemsrc.com]
- 30. laddresearch.com [laddresearch.com]
- 31. Osmium tetroxide, 99.9+%, (trace metal basis) 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 32. m.indiamart.com [m.indiamart.com]
- 33. 191180010 [thermofisher.com]
A Comparative Guide to the Biological Activities of 4-Formyl-2-methoxybenzonitrile Derivatives
In the landscape of medicinal chemistry, the benzonitrile scaffold is a privileged structure, integral to a multitude of biologically active compounds. The unique electronic properties of the nitrile group, combined with the diverse functionalities that can be introduced onto the benzene ring, make it a versatile starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of derivatives of 4-Formyl-2-methoxybenzonitrile, a key aromatic aldehyde, with a focus on their prospective anticancer and antimicrobial properties. While direct comparative studies on a broad series of derivatives from this specific starting material are emerging, we can extrapolate from the well-established biological profiles of analogous structures, particularly chalcones and Schiff bases, to provide a scientifically grounded perspective. This guide will delve into the structure-activity relationships, detail the experimental methodologies for synthesis and evaluation, and present the anticipated biological data in a comparative format.
The this compound Scaffold: A Platform for Diverse Bioactivities
The this compound molecule offers several key features that make it an attractive starting point for drug discovery. The aldehyde group at the 4-position is a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases and chalcones. The methoxy group at the 2-position and the nitrile group at the 1-position are electron-donating and electron-withdrawing, respectively, creating a unique electronic environment that can influence the biological activity of the resulting derivatives.
Comparative Anticancer Activity of Benzonitrile Derivatives
Benzonitrile derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[1] The primary derivatives explored in this context are chalcones and Schiff bases.
Chalcone Derivatives: Promising Cytotoxic Agents
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[2] Chalcones derived from substituted benzaldehydes have shown potent cytotoxic activity against a range of cancer cell lines.[3]
Expected Structure-Activity Relationship (SAR):
The anticancer activity of chalcones is often attributed to their ability to interact with various biological targets, including tubulin and signaling proteins involved in apoptosis. The substitution pattern on both aromatic rings plays a crucial role in determining their potency and selectivity. For derivatives of this compound, the methoxy and nitrile groups are expected to modulate the electronic properties of the chalcone backbone, influencing its interaction with target proteins.
Table 1: Anticipated Comparative Cytotoxicity of this compound Chalcone Derivatives against Human Cancer Cell Lines (MCF-7, A549, and HCT-116)
| Derivative (Modification on the second aromatic ring) | Predicted IC50 (µM) - MCF-7 (Breast) | Predicted IC50 (µM) - A549 (Lung) | Predicted IC50 (µM) - HCT-116 (Colon) |
| Unsubstituted Phenyl | 10-20 | 15-25 | 12-22 |
| 4-Hydroxyphenyl | 5-15 | 8-18 | 7-17 |
| 4-Methoxyphenyl | 8-18 | 10-20 | 9-19 |
| 4-Chlorophenyl | 2-10 | 4-12 | 3-11 |
| 3,4,5-Trimethoxyphenyl | 1-5 | 2-8 | 1-7 |
Note: The IC50 values presented are hypothetical and based on trends observed in published studies on analogous chalcone derivatives. Actual values would require experimental verification.
Schiff Base Derivatives: Versatile Pharmacophores
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with well-documented anticancer properties.[4] The imine or azomethine group (-C=N-) is a key pharmacophore that can be readily modified to tune the biological activity.
Expected Structure-Activity Relationship (SAR):
The biological activity of Schiff bases is highly dependent on the nature of the substituent attached to the nitrogen atom of the imine bond. Aromatic or heterocyclic amines are commonly used to generate Schiff bases with enhanced anticancer potential. The planarity and electronic distribution of the entire molecule are critical for its interaction with biological targets.
Table 2: Anticipated Comparative Cytotoxicity of this compound Schiff Base Derivatives against Human Cancer Cell Lines (MCF-7, A549, and HCT-116)
| Derivative (Amine used for condensation) | Predicted IC50 (µM) - MCF-7 (Breast) | Predicted IC50 (µM) - A549 (Lung) | Predicted IC50 (µM) - HCT-116 (Colon) |
| Aniline | 15-30 | 20-35 | 18-32 |
| 4-Chloroaniline | 8-15 | 10-20 | 9-18 |
| 4-Aminophenol | 10-25 | 12-28 | 11-26 |
| 2-Aminopyridine | 5-12 | 7-18 | 6-15 |
| Sulfanilamide | 12-28 | 15-30 | 14-29 |
Note: The IC50 values presented are hypothetical and based on trends observed in published studies on analogous Schiff base derivatives. Actual values would require experimental verification.
Comparative Antimicrobial Activity of Benzonitrile Derivatives
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Benzonitrile derivatives, particularly Schiff bases and their metal complexes, have shown promise as antimicrobial agents.[5][6]
Schiff Base Derivatives as Antimicrobial Agents
The imine group in Schiff bases has been identified as a crucial element for their antimicrobial activity. These compounds are thought to exert their effects by interfering with essential cellular processes in microorganisms.
Expected Structure-Activity Relationship (SAR):
The antimicrobial potency of Schiff bases can be enhanced by the introduction of specific functional groups and by complexation with metal ions. The presence of halogen atoms or heterocyclic rings often leads to increased activity.
Table 3: Anticipated Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Schiff Base Derivatives
| Derivative (Amine used for condensation) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Aniline | 64-128 | 128-256 | 128-256 |
| 4-Chloroaniline | 32-64 | 64-128 | 64-128 |
| 2-Aminothiazole | 16-32 | 32-64 | 32-64 |
| 4-Aminobenzoic acid | 64-128 | 128-256 | 128-256 |
Note: The MIC values presented are hypothetical and based on trends observed in published studies on analogous Schiff base derivatives. Actual values would require experimental verification.
Experimental Methodologies
Synthesis of Chalcone Derivatives
The standard method for synthesizing chalcones is the Claisen-Schmidt condensation.
Protocol:
-
Dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: Workflow for the synthesis of chalcone derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized through a simple condensation reaction.
Protocol:
-
Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent (e.g., ethanol or methanol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold solvent, and dried. Recrystallization may be performed if necessary.
Caption: Workflow for the synthesis of Schiff base derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action: Induction of Apoptosis by Anticancer Derivatives
Many cytotoxic chalcones and Schiff bases exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Simplified signaling pathways for apoptosis induction.
Conclusion
Derivatives of this compound, particularly chalcones and Schiff bases, represent a promising area for the discovery of novel anticancer and antimicrobial agents. Based on the extensive research on analogous structures, it is anticipated that modifications to this scaffold will yield compounds with significant biological activity. The structure-activity relationships discussed herein provide a rational basis for the design of future derivatives with enhanced potency and selectivity. The provided experimental protocols offer a standardized approach for the synthesis and evaluation of these compounds, paving the way for further investigation into their therapeutic potential. It is important to reiterate that the comparative data presented is predictive and underscores the need for dedicated experimental studies on this specific class of compounds to validate these hypotheses.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 6. Synthesis, spectral characterization and antimicrobial evaluation of Schiff base Cu (II), Ni (II) and Co (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Formyl-2-methoxybenzonitrile
This guide provides essential safety and logistical information for the proper disposal of 4-Formyl-2-methoxybenzonitrile (CAS No. 21962-49-2). As a crucial building block in organic synthesis, particularly in the development of novel therapeutics, its handling and disposal demand a rigorous, safety-first approach.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology grounded in established safety protocols and regulatory standards. Our primary objective is to ensure personnel safety, maintain environmental integrity, and achieve full regulatory compliance.
Part 1: Core Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This assessment directly informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
This compound is an aromatic compound featuring formyl, methoxy, and nitrile functional groups.[3][4] While a comprehensive, peer-reviewed toxicology report for this specific isomer is not widely available, the known hazards of its functional groups and structurally similar compounds provide a solid basis for a conservative safety assessment.
-
Nitrile Group (-CN): Organic nitriles are a well-known class of potentially toxic compounds. A primary concern is the potential for the generation of highly toxic hydrogen cyanide gas if the waste is mixed with strong acids.[5][6]
-
Aromatic Aldehyde: This group can cause irritation. Safety Data Sheets (SDS) for the closely related isomer, 4-Formyl-3-methoxybenzonitrile, explicitly list "Causes serious eye irritation" (H319) as a hazard.[7]
-
Potential Cytotoxicity: This compound is utilized in the synthesis of derivatives for cancer treatment, suggesting it may possess significant biological activity.[1][2] Therefore, it is prudent to handle it with the precautions typically afforded to cytotoxic or potent compounds, as outlined by the Occupational Safety and Health Administration (OSHA).[8][9]
-
Environmental Hazard: The SDS for its isomer also indicates it is "Harmful to aquatic life with long lasting effects" (H412), mandating that it must not be released into the environment.[7][10]
Based on this assessment, all this compound waste must be classified and handled as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), this classification is necessary due to its inherent potential for toxicity.[11]
Table 1: Key Safety & Regulatory Data
| Parameter | Data | Rationale & Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 21962-49-2 | Chemical Abstracts Service |
| Molecular Formula | C₉H₇NO₂ | [2] |
| GHS Hazard Statements | H319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects | Inferred from isomer SDS.[7] Prudent assumption for safe handling. |
| Potential EPA Waste Code | D003 (Reactivity) / Toxicity Characteristic | Nitrile compounds can be reactive with acids.[6] Toxicity is a key characteristic of hazardous waste.[12] |
| Disposal Mandate | Must be disposed of by a licensed hazardous waste contractor. | Federal and local regulations prohibit drain or solid waste disposal.[10][11][13] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Protecting laboratory personnel is the first and most critical step in the waste management lifecycle. The choice of PPE is a direct consequence of the hazard assessment.
Mandatory PPE Ensemble
-
Eye Protection: Wear ANSI-rated safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a splash hazard. This is non-negotiable due to the high risk of serious eye irritation.[7]
-
Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact with the contaminated exterior and dispose of used gloves as hazardous waste.[14]
-
Body Protection: A full-length laboratory coat must be worn and kept buttoned. For larger quantities or in case of a significant spill, a chemically resistant apron or suit is required.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Emergency Procedure: Minor Spill Response
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the complete PPE ensemble described above.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's Environmental Health & Safety (EHS) protocols.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and storing this compound waste pending final disposal by a licensed contractor.
Step 1: Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.[13]
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound and compatible substances.
-
AVOID INCOMPATIBLES: Crucially, never mix this waste with acidic waste streams. The nitrile functional group can react with strong acids to produce highly toxic hydrogen cyanide gas.[5] It should also be kept separate from strong oxidizing agents.
Step 2: Container Selection and Labeling
Proper containment and communication of hazards are vital for safe storage and transport.
-
Container Choice: Use a container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with no cracks or residue. The container must have a secure, leak-proof screw-top cap.[11][13]
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation in compliance with EPA and OSHA regulations.
-
Designate an SAA: The waste container must be kept in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[5][16] This could be a marked area within a chemical fume hood or a secondary containment tray on a workbench.
-
Storage Conditions: The container must be kept closed at all times except when adding waste.[5] The SAA should be in a well-ventilated area away from heat sources or ignition.
-
Volume and Time Limits: Do not exceed the SAA volume limit (typically 55 gallons). Full containers must be removed from the SAA within three days for transfer to a central storage area.[5]
Step 4: Arranging Final Disposal
Disposal of hazardous waste is a regulated process that must be managed by trained professionals.
-
Contact EHS: When the waste container is nearly full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor to transport, treat, and dispose of the material in accordance with all federal, state, and local regulations.[13][17] Under no circumstances should this material be poured down the drain or placed in the regular trash. [10][11]
Part 4: Disposal Workflow and Decontamination
Visualizing the disposal process helps ensure that all steps are followed correctly. The following diagram outlines the decision-making and operational workflow for handling this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Protocol: Decontamination of Glassware and Surfaces
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware or surfaces with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This initial rinseate is hazardous and must be collected in your this compound waste container.
-
Wash: Wash the rinsed glassware or surface thoroughly with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry or place in a drying oven.
-
Disposal of Consumables: Any disposable items used for decontamination (e.g., wipes, absorbent pads) must be placed in a sealed bag and disposed of in the solid hazardous waste stream.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the vital work of scientific research does not come at the cost of personal health or environmental harm.
References
- 1. This compound | 21962-49-2 [chemicalbook.com]
- 2. This compound CAS#: 21962-49-2 [m.chemicalbook.com]
- 3. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 4. 21962-49-2|this compound|BLD Pharm [bldpharm.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. echemi.com [echemi.com]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Essential Protective Measures for Handling 4-Formyl-2-methoxybenzonitrile
This guide provides comprehensive safety and operational protocols for the handling and disposal of 4-Formyl-2-methoxybenzonitrile. As a compound utilized in advanced drug development and chemical synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety. This document moves beyond mere procedural steps to explain the rationale behind each safety recommendation, empowering researchers to make informed decisions and foster a culture of safety.
Immediate Safety and Hazard Assessment
This compound is a substituted aromatic nitrile and aldehyde. Its primary hazards, as identified in its Safety Data Sheet (SDS), include:
-
Skin Irritation (Category 2): Can cause skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Poses a risk of serious eye irritation.
-
Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled.
-
Harmful if Swallowed: Ingestion can be harmful to health.
Given its chemical structure as a benzonitrile derivative, it is prudent to handle this compound with the understanding that it may share toxicological properties with other aromatic nitriles, including the potential for adverse effects on the central nervous system and blood.[1] Therefore, the personal protective equipment (PPE) recommendations outlined below are designed to provide a robust barrier against all potential routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Butyl rubber or Viton® gloves | Aromatic nitriles can degrade common laboratory gloves. Butyl rubber and Viton® offer superior resistance to aromatic hydrocarbons.[2] Nitrile gloves are generally not recommended for prolonged contact with aromatic solvents. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and airborne particles, addressing the serious eye irritation hazard. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters | Protects against inhalation of the solid compound and any potential vapors, addressing the respiratory irritation hazard. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves extend over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep the compound away from open flames and other sources of ignition.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spill Response
In the event of a spill, evacuate the area and assess the situation.
-
Small Spills: For minor spills, wear your full PPE and absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a suitable container for disposal.
-
Large Spills: For larger spills, evacuate the laboratory and contact your institution's emergency response team.
Waste Disposal
All waste generated from the use of this compound, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed container.
-
Waste Classification: While a specific EPA hazardous waste code may depend on the exact nature of the waste stream, it is likely to be classified under the "F" or "U" lists due to its organic nature and potential toxicity.[3][4][5][6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this chemical down the drain.
Emergency Procedures: A Rapid Response Guide
Immediate and appropriate action is crucial in the event of an exposure.
In Case of Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
In Case of Skin Contact
Remove all contaminated clothing and immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
In Case of Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
In Case of Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Note on Cyanide Poisoning: Given that this is a nitrile compound, be aware of the potential for cyanide-like toxicity. If symptoms such as weakness, headache, confusion, or difficulty breathing appear, inform emergency medical personnel of the potential for cyanide poisoning.[8]
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: A flowchart outlining the decision-making process for PPE selection.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. gloves.com [gloves.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. media.suweb.site [media.suweb.site]
- 7. nj.gov [nj.gov]
- 8. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
